(9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
Beschreibung
Eigenschaften
Molekularformel |
C45H72N7O18P3S |
|---|---|
Molekulargewicht |
1124.1 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z,18Z)-3-oxotetracosa-9,12,15,18-tetraenethioate |
InChI |
InChI=1S/C45H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-33(53)28-36(55)74-27-26-47-35(54)24-25-48-43(58)40(57)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-39(69-71(59,60)61)38(56)44(68-34)52-32-51-37-41(46)49-31-50-42(37)52/h8-9,11-12,14-15,17-18,31-32,34,38-40,44,56-57H,4-7,10,13,16,19-30H2,1-3H3,(H,47,54)(H,48,58)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/b9-8-,12-11-,15-14-,18-17-/t34-,38-,39-,40+,44-/m1/s1 |
InChI-Schlüssel |
WSALICWLARPULC-GJYKHRJNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Biosynthesis of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
Abstract
This technical guide provides a comprehensive exploration of the biosynthetic pathway of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA, a key intermediate in the formation of C24 very-long-chain polyunsaturated fatty acids (VLC-PUFAs). This document is intended for researchers, scientists, and drug development professionals engaged in the study of lipid metabolism and its implications in health and disease. We will delve into the enzymatic machinery, subcellular localization, and regulatory aspects of this critical metabolic pathway, with a focus on the underlying scientific principles and field-proven experimental methodologies.
Introduction: The Significance of Very-Long-Chain Polyunsaturated Fatty Acids
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with a carbon chain of 22 carbons or longer, are critical components of cellular lipids in specific tissues, including the retina, brain, and testes.[1] Their unique structural properties contribute to the fluidity and function of biological membranes and they serve as precursors for bioactive lipid mediators. The biosynthesis of these specialized fatty acids is a complex, multi-step process that occurs primarily in the endoplasmic reticulum.[2] Understanding the intricate details of VLC-PUFA synthesis is paramount for elucidating their physiological roles and for developing therapeutic strategies for diseases associated with their dysregulation.
This guide focuses on a specific, yet pivotal, intermediate in this pathway: this compound. The nomenclature of this molecule reveals its identity as the 3-ketoacyl-CoA intermediate formed during the elongation of a C22 PUFA to a C24 PUFA. Its formation represents the committed step in the addition of a two-carbon unit to the growing fatty acyl chain.
The Core Biosynthetic Pathway: From Linoleic Acid to a C24 Intermediate
The journey to this compound begins with the essential omega-6 fatty acid, linoleic acid (18:2n-6), and proceeds through a series of desaturation and elongation steps. This intricate interplay between desaturases and elongases is crucial for establishing the characteristic double bond pattern of the final product.
Formation of the C22 Precursor: (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA
The direct precursor to our target molecule is (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA (22:4n-6).[3] Its synthesis from linoleic acid involves the coordinated action of fatty acid desaturases (FADS) and elongases (ELOVL). The key enzymes in this pathway are:
-
Δ6-desaturase (FADS2): Introduces a double bond at the Δ6 position of linoleic acid to form γ-linolenic acid (18:3n-6).[4][5]
-
Elongase (ELOVL5): Elongates γ-linolenic acid by two carbons to yield dihomo-γ-linolenic acid (20:3n-6).[6]
-
Δ5-desaturase (FADS1): Introduces a double bond at the Δ5 position of dihomo-γ-linolenic acid to form arachidonic acid (20:4n-6).[4][5]
-
Elongase (ELOVL2/ELOVL5): Elongates arachidonic acid to docosatetraenoic acid (22:4n-6). Both ELOVL2 and ELOVL5 have demonstrated the capacity to elongate C20 and C22 PUFAs.[7][8]
The resulting (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA then serves as the substrate for the next round of elongation that will generate the C24 intermediate.
The Fatty Acid Elongation Cycle: A Four-Step Process
The elongation of fatty acids in the endoplasmic reticulum is a cyclical process involving four distinct enzymatic reactions. This cycle adds a two-carbon unit from malonyl-CoA to the acyl-CoA substrate.[2] The formation of this compound represents the completion of the first step of this cycle with (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA as the substrate.
The four key steps are:
-
Condensation: This is the rate-limiting step where the acyl-CoA substrate (in this case, 22:4n-6-CoA) is condensed with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA intermediate. This reaction is catalyzed by a member of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes. For the elongation of C22 PUFAs to C24 PUFAs, ELOVL4 and ELOVL2 are the primary candidates due to their substrate specificities.[1][7] The product of this reaction is this compound.
-
First Reduction: The 3-keto group of the intermediate is then reduced to a hydroxyl group by a 3-ketoacyl-CoA reductase (KAR) , utilizing NADPH as the reducing agent.
-
Dehydration: The resulting 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA.[8][9][10]
-
Second Reduction: Finally, the double bond of the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TECR) , again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the original substrate.[11][12]
This newly formed 24:4n-6-CoA can then either be incorporated into complex lipids or undergo further modifications.
Key Enzymatic Players and Their Characteristics
A deeper understanding of the biosynthesis of this compound necessitates a closer look at the enzymes involved.
| Enzyme Family | Specific Enzymes | Substrate(s) | Product | Cellular Location |
| Fatty Acid Desaturases (FADS) | FADS1 (Δ5-desaturase), FADS2 (Δ6-desaturase) | Polyunsaturated fatty acids | More unsaturated fatty acids | Endoplasmic Reticulum |
| Elongation of Very-Long-Chain Fatty Acids (ELOVL) | ELOVL2, ELOVL4, ELOVL5 | Acyl-CoAs, Malonyl-CoA | 3-Ketoacyl-CoA | Endoplasmic Reticulum |
| 3-Ketoacyl-CoA Reductase (KAR) | KAR | 3-Ketoacyl-CoA, NADPH | 3-Hydroxyacyl-CoA | Endoplasmic Reticulum |
| 3-Hydroxyacyl-CoA Dehydratase (HACD) | HACD1-4 | 3-Hydroxyacyl-CoA | trans-2,3-Enoyl-CoA | Endoplasmic Reticulum |
| trans-2,3-Enoyl-CoA Reductase (TECR) | TECR | trans-2,3-Enoyl-CoA, NADPH | Acyl-CoA | Endoplasmic Reticulum |
Experimental Protocols for Studying the Pathway
The study of VLC-PUFA biosynthesis relies on robust and sensitive analytical techniques. Below are foundational protocols for key experiments.
In Vitro ELOVL Enzyme Activity Assay
This assay measures the condensing activity of ELOVL enzymes by quantifying the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.
Materials:
-
Microsomal fractions from cells expressing the ELOVL of interest
-
Fatty acyl-CoA substrate (e.g., (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA)
-
[2-¹⁴C]Malonyl-CoA
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2, containing 1 mM MgCl₂, 1 mM ATP, 0.5 mM Coenzyme A, and 1 mM NADPH)
-
Scintillation cocktail and counter
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, a specific concentration of the fatty acyl-CoA substrate, and the microsomal protein.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding [2-¹⁴C]Malonyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., 2.5 M KOH).
-
Saponify the lipids by heating at 70°C for 1 hour.
-
Acidify the reaction with a strong acid (e.g., 6 M HCl).
-
Extract the fatty acids with an organic solvent (e.g., hexane).
-
Evaporate the solvent and redissolve the residue in a suitable solvent.
-
Quantify the incorporated radioactivity using a scintillation counter.
LC-MS/MS Analysis of Acyl-CoA Intermediates
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.
Sample Preparation:
-
Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile:water).
-
Add an internal standard (e.g., a C17:0-CoA).
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is employed for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions are monitored for each acyl-CoA species.
Conclusion and Future Directions
The biosynthesis of this compound is a critical step in the production of C24 VLC-PUFAs. This process is tightly regulated and involves a complex interplay of desaturases and a dedicated fatty acid elongation machinery in the endoplasmic reticulum. A thorough understanding of this pathway, from the initial desaturation of linoleic acid to the final two-carbon elongation, is essential for advancing our knowledge of lipid metabolism in health and disease.
Future research should focus on further elucidating the specific roles of different ELOVL isoforms in the synthesis of various VLC-PUFAs, the regulatory mechanisms that govern the expression and activity of the enzymes in this pathway, and the development of specific inhibitors that could serve as valuable research tools and potential therapeutic agents. The methodologies outlined in this guide provide a solid foundation for researchers to pursue these important questions.
References
- 1. aocs.org [aocs.org]
- 2. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA | C43H70N7O17P3S | CID 56927910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Role of FADS1 and FADS2 polymorphisms in polyunsaturated fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyunsaturated Fatty Acid Regulation of Adipocyte FADS1 and FADS2 Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. The lipid elongation enzyme ELOVL2 is a molecular regulator of aging in the retina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dominant Elongase Activity of Elovl5a but Higher Expression of Elovl5b in Common Carp (Cyprinus carpio) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FADS1 and FADS2 Gene Polymorphisms Modulate the Relationship of Omega-3 and Omega-6 Fatty Acid Plasma Concentrations in Gestational Weight Gain: A NISAMI Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
The Lynchpin of Elongation: A Technical Guide to the Role of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA in Very-Long-Chain Fatty Acid Synthesis
This guide provides an in-depth exploration of the pivotal, yet transient, role of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA in the intricate process of fatty acid elongation. Tailored for researchers, scientists, and professionals in drug development, this document will dissect the biochemical significance of this intermediate, the enzymatic machinery governing its fate, and its context within the broader landscape of lipid metabolism. We will delve into the causality behind experimental approaches to studying this pathway and discuss its potential as a therapeutic target.
Introduction: Beyond De Novo Synthesis - The Imperative of Elongation
While de novo fatty acid synthesis primarily yields palmitate (C16:0), the vast diversity of fatty acids essential for cellular function arises from subsequent elongation and desaturation pathways. The elongation of fatty acids, particularly the synthesis of very-long-chain fatty acids (VLCFAs; ≥22 carbons), is a critical process occurring in the endoplasmic reticulum.[1][2][3] These VLCFAs are not merely longer saturated chains; they are integral components of cellular membranes, precursors for signaling molecules, and crucial for physiological processes such as skin barrier formation, myelin maintenance, and retinal function.[1][2][3] The elongation process is a four-step cyclical mechanism that adds two-carbon units from malonyl-CoA to an existing acyl-CoA chain.[4][5]
The Central Intermediate: Formation and Significance of this compound
The molecule this compound represents the immediate product of the first and rate-limiting step in a specific cycle of fatty acid elongation. Its structure reveals a 24-carbon backbone with four cis double bonds and a keto group at the beta-carbon (C-3). This intermediate is formed from the condensation of a C22 polyunsaturated fatty acyl-CoA, likely (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA, with a two-carbon unit supplied by malonyl-CoA.
This condensation reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs).[1][2] Given the polyunsaturated nature of the substrate, ELOVL2 or ELOVL5 are the likely catalysts, as they exhibit specificity for polyunsaturated fatty acyl-CoAs (PUFA-CoAs).[2][3] The formation of this 3-oxoacyl-CoA is the key carbon-carbon bond-forming event in the elongation cycle.
Diagram: The Fatty Acid Elongation Cycle
Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
Enzymatic Conversion: The Reduction of the 3-Oxo Group
The existence of this compound is transient, as it is immediately acted upon by the second enzyme in the elongation complex: 3-ketoacyl-CoA reductase (KAR).[6][7] This enzyme catalyzes the reduction of the 3-keto group to a hydroxyl group, yielding (9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA. This reaction is crucial as it is a stereospecific reduction that sets the chirality of the resulting hydroxyacyl intermediate. The reducing power for this step is provided by NADPH.[4]
The subsequent steps in the cycle involve the dehydration of the 3-hydroxyacyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2,3-enoyl-CoA, followed by the reduction of this double bond by a trans-2,3-enoyl-CoA reductase (TER), also utilizing NADPH, to yield the elongated (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA.[5] This fully elongated and saturated (at the newly added carbons) acyl-CoA can then enter another round of elongation or be incorporated into complex lipids.
Experimental Protocols for Studying Fatty Acid Elongation
To investigate the role of this compound and the broader elongation pathway, a combination of in vitro and in vivo approaches is necessary.
In Vitro Fatty Acid Elongation Assay
This assay directly measures the activity of the fatty acid elongation machinery using microsomal preparations.
Objective: To quantify the elongation of a specific fatty acyl-CoA substrate and detect intermediates.
Methodology:
-
Microsome Isolation: Isolate microsomes from a relevant cell line or tissue (e.g., hepatocytes, specific brain regions) by differential centrifugation.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing:
-
Microsomal protein (e.g., 100-200 µg)
-
Radiolabeled [14C]-malonyl-CoA (as the two-carbon donor)
-
The unlabeled acyl-CoA substrate of interest (e.g., (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA)
-
NADPH
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
-
Initiation and Incubation: Initiate the reaction by adding the microsomal preparation and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the fatty acyl-CoAs to free fatty acids.
-
Extraction and Analysis: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane). Analyze the radiolabeled fatty acid products by thin-layer chromatography (TLC) or reverse-phase high-performance liquid chromatography (HPLC) coupled with a radioactivity detector.
Data Interpretation: The appearance of radiolabeled fatty acids with a chain length two carbons longer than the initial substrate indicates successful elongation. Accumulation of intermediates like 3-hydroxy fatty acids can suggest a bottleneck at the dehydration or second reduction step.
Diagram: Experimental Workflow for In Vitro Elongation Assay
Caption: Workflow for in vitro fatty acid elongation assay using isolated microsomes.
Physiological Relevance and Therapeutic Targeting
The elongation of polyunsaturated fatty acids is critical for the synthesis of precursors for anti-inflammatory lipid mediators and for maintaining the fluidity and function of cellular membranes. Dysregulation of VLCFA metabolism is associated with several inherited disorders, such as X-linked adrenoleukodystrophy and Stargardt disease.[1][2]
The enzymes of the fatty acid elongation pathway, particularly the ELOVL elongases, present attractive targets for therapeutic intervention in various diseases.
| Enzyme Target | Therapeutic Rationale | Potential Indications |
| ELOVL Enzymes | Rate-limiting step; isoform specificity allows for targeted intervention. | Metabolic diseases, certain cancers, inflammatory disorders.[8] |
| 3-Ketoacyl-CoA Reductase (KAR) | Essential for the progression of the elongation cycle. | Potential for broad-spectrum inhibition of fatty acid elongation. |
| HACD & TER | Necessary for the completion of the elongation cycle. | Less explored as primary targets but essential for the overall pathway. |
Inhibition of specific ELOVL isoforms is being explored for conditions where excess VLCFA synthesis is detrimental. For instance, inhibitors of ELOVL6 are being investigated for their potential to ameliorate insulin resistance and non-alcoholic fatty liver disease.[6] The development of small molecule inhibitors or siRNA-based therapies targeting these enzymes could offer novel treatment strategies.
Conclusion
This compound is a critical, albeit ephemeral, intermediate in the synthesis of very-long-chain polyunsaturated fatty acids. Its formation by ELOVL enzymes marks the commitment to adding two carbons to the growing acyl chain, and its subsequent reduction by KAR is essential for the continuation of the elongation cycle. Understanding the intricate details of this pathway and the enzymes that govern it is paramount for elucidating the complexities of lipid metabolism and for developing targeted therapies for a range of human diseases.
References
- 1. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Two Modes of Regulation of the Fatty Acid Elongase ELOVL6 by the 3-Ketoacyl-CoA Reductase KAR in the Fatty Acid Elongation Cycle | PLOS One [journals.plos.org]
- 7. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 8. Modulation of fatty acid metabolism as a potential approach to the treatment of obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Function of Very-Long-Chain 3-Oxoacyl-CoAs in Cellular Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 22 carbons or more, are critical components of cellular architecture and signaling.[1][2] Their synthesis, a fundamental process occurring in the endoplasmic reticulum, proceeds through a multi-enzyme elongation cycle. Central to this cycle is the transient intermediate, very-long-chain 3-oxoacyl-CoA (VLC-3-oxoacyl-CoA). While not an end-product, the formation of VLC-3-oxoacyl-CoA represents the committed and rate-limiting step in the addition of each two-carbon unit to a growing acyl chain.[3][4] Understanding the synthesis and fate of this intermediate is paramount to comprehending the physiological roles of VLCFAs in membrane biology, signal transduction, and the pathophysiology of numerous metabolic, neurological, and dermatological diseases. This guide provides an in-depth exploration of the fatty acid elongation pathway, the pivotal role of VLC-3-oxoacyl-CoA, the functions of its downstream products, and the analytical methodologies required for its study.
The Epicenter of Elongation: The Role of 3-Oxoacyl-CoA
The synthesis of VLCFAs is not performed by a single large synthase complex like de novo fatty acid synthesis but by a coordinated, four-step enzymatic cycle localized to the endoplasmic reticulum (ER).[3][5] Each turn of this cycle extends an acyl-CoA molecule by two carbons, using malonyl-CoA as the carbon donor and NADPH as the reducing equivalent.[6]
The cycle is comprised of four sequential reactions:
-
Condensation: This is the initial and rate-limiting step. An acyl-CoA substrate is condensed with a two-carbon unit from malonyl-CoA to form 3-oxoacyl-CoA (also referred to as β-ketoacyl-CoA), releasing CO2.[3][4][7] This reaction is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins.[3]
-
First Reduction: The 3-oxoacyl-CoA intermediate is then reduced to a 3-hydroxyacyl-CoA by a 3-oxoacyl-CoA reductase (KAR), utilizing NADPH as a cofactor.[3][8]
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).[3]
-
Second Reduction: Finally, the trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) to form an acyl-CoA that is two carbons longer than the original substrate.[1] This elongated acyl-CoA can then serve as a substrate for another round of elongation or be channeled into downstream metabolic pathways.
The function of very-long-chain 3-oxoacyl-CoA is therefore transient but indispensable; it is the committed product of the key regulatory step that dictates the flow of substrates into the VLCFA synthesis pathway.
References
- 1. scispace.com [scispace.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extending the story of very-long-chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketoacyl synthase - Wikipedia [en.wikipedia.org]
- 8. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
Topic: (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA and its Link to Sphingolipid Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sphingolipids, particularly ceramides, are critical regulators of cellular processes ranging from structural membrane integrity to signaling cascades in apoptosis, proliferation, and stress responses.[1][2] The biological function of a specific ceramide is exquisitely defined by the length, saturation, and modification of its N-acyl chain. This diversity is generated by a family of ceramide synthases (CerS), each exhibiting distinct specificity for fatty acyl-CoA substrates.[3][4] Concurrently, fatty acid β-oxidation is a fundamental catabolic process that generates cellular energy and modulates the intracellular pool of fatty acyl-CoAs.[5] This guide explores the interface of these two major pathways, focusing on the specific and relatively uncharacterized molecule, (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA . While direct evidence linking this 3-oxo intermediate to ceramide synthesis is nascent, this document posits a hypothetical but biochemically plausible connection. We will deconstruct the canonical sphingolipid synthesis pathway, characterize the likely metabolic origin of this compound as an intermediate in very-long-chain fatty acid oxidation, and propose mechanisms by which its formation could influence the ceramide landscape. Finally, we provide robust, field-proven methodologies for researchers to investigate this intersection, from cell-based precursor studies to advanced mass spectrometric analysis of acyl-CoAs and sphingolipids.
Part 1: The Canonical Pathway: De Novo Sphingolipid Biosynthesis
The synthesis of all sphingolipids originates from the de novo pathway, a highly conserved series of enzymatic reactions primarily located at the cytosolic face of the endoplasmic reticulum (ER).[6][7] This pathway establishes the sphingoid base and incorporates a fatty acid to form the central precursor, ceramide.
The process begins with the rate-limiting condensation of L-serine and a fatty acyl-CoA, typically palmitoyl-CoA (C16:0), catalyzed by serine palmitoyltransferase (SPT) .[2] The product, 3-ketodihydrosphingosine, is rapidly reduced to dihydrosphingosine by 3-ketodihydrosphingosine reductase (KDHR) .
The critical step for introducing diversity occurs next: N-acylation of dihydrosphingosine by one of six mammalian ceramide synthases (CerS1-6) . Each CerS isoform displays a unique substrate preference for fatty acyl-CoAs of varying chain lengths and saturation levels.[3][4] For instance, CerS2 preferentially utilizes very-long-chain acyl-CoAs (e.g., C22:0-C24:0), while CerS1 is specific for C18:0-CoA.[3][8] This step produces dihydroceramide. The final reaction in ceramide formation is the introduction of a trans double bond at the 4-5 position of the sphingoid base by dihydroceramide desaturase 1 (DES1) .
From this central point, ceramide can be trafficked to the Golgi apparatus for conversion into more complex sphingolipids like sphingomyelin or glycosphingolipids, or it can be catabolized.[6][7] The specific acyl chain incorporated into ceramide profoundly impacts the biophysical properties of membranes and the downstream signaling functions of the resulting complex sphingolipids.[7]
Caption: De Novo Sphingolipid Synthesis Pathway in the ER.
Part 2: Characterization and Formation of this compound
This compound is a very-long-chain, polyunsaturated 3-oxo-fatty acyl-CoA.[9] Its structure suggests it is not a primary substrate for CerS but rather a transient intermediate in the catabolism of its parent fatty acid, (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid. This fatty acid is a C24:4 n-6 polyunsaturated fatty acid (PUFA), an elongation product of linoleic acid metabolism.[10]
The formation of the 3-oxoacyl-CoA occurs during the initial steps of the β-oxidation spiral, a process that takes place in both mitochondria and peroxisomes.[5] For very-long-chain fatty acids (VLCFAs), oxidation is initiated in peroxisomes.
The sequence is as follows:
-
Activation: The parent fatty acid is first activated to its CoA thioester, (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, by a very-long-chain acyl-CoA synthetase (ACSVL).
-
Dehydrogenation: Acyl-CoA oxidase introduces a double bond between carbons 2 and 3, yielding 2-enoyl-CoA.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the new double bond, forming 3-hydroxyacyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding the target molecule: This compound .
This intermediate would then typically be cleaved by a thiolase to release acetyl-CoA and a shortened acyl-CoA, which continues through the oxidation spiral.
Caption: Formation of the 3-oxoacyl-CoA via β-oxidation.
Part 3: The Hypothetical Link: Interplay Between Fatty Acid Oxidation and Sphingolipid Synthesis
The link between a β-oxidation intermediate and ceramide synthesis is not direct but can be conceptualized through the metabolic crosstalk that governs intracellular acyl-CoA pools. The ER, where ceramide synthesis occurs, and the peroxisomes/mitochondria, where β-oxidation occurs, are distinct compartments, but metabolites are actively transported between them.[11]
Hypothesis: Metabolic Reprogramming of the Acyl-CoA Pool
The rate of β-oxidation of specific VLC-PUFAs can directly influence the availability of substrates for CerS enzymes in the ER. Under conditions of high energy demand or specific dietary inputs, increased flux through the β-oxidation pathway of C24:4 could lead to several outcomes:
-
Substrate Competition: High levels of C24:4-CoA could compete with other fatty acyl-CoAs for access to CerS enzymes, potentially altering the balance of ceramide species.
-
Generation of Novel Substrates: Incomplete or stalled β-oxidation could lead to the accumulation and transport of shortened acyl-CoA intermediates (e.g., C22:4, C20:4) from the peroxisome to the ER. These newly available substrates could then be utilized by CerS to generate ceramide species not typically produced in abundance.
-
Reverse Transport and Reduction: It is biochemically conceivable, though not established, that under specific metabolic conditions, an intermediate like this compound could be transported out of the peroxisome and reduced back to its corresponding 3-hydroxy or saturated acyl-CoA form in the cytosol, thereby re-entering the anabolic pool.
The existence of Acyl-CoA Binding Proteins (ACBP) that facilitate the transport and partitioning of acyl-CoAs between organelles is critical to this hypothesis.[8][12] ACBP can bind very-long-chain acyl-CoAs and has been shown to directly interact with and stimulate the activity of CerS2 and CerS3, providing a mechanism for channeling specific acyl-CoAs towards ceramide synthesis.[8]
Caption: Hypothetical link between β-oxidation and ceramide synthesis.
Part 4: Methodologies for Investigation
To probe the proposed link, a multi-step experimental approach is required, focusing on the precise quantification of acyl-CoA intermediates and the resulting sphingolipid profiles.
Experimental Workflow Overview
Caption: Workflow for investigating acyl-CoA and sphingolipid crosstalk.
Protocol 1: Cell Culture and Precursor Feeding
Causality: The objective is to stimulate the metabolic flux through the C24:4 β-oxidation pathway to determine its effect on the ceramide profile. A time-course and dose-response experiment is essential.
-
Cell Selection: Choose a cell line with active fatty acid and sphingolipid metabolism (e.g., HepG2 hepatocytes, SH-SY5Y neuroblastoma, or primary keratinocytes).
-
Plating: Plate cells to achieve ~70-80% confluency at the time of the experiment.
-
Precursor Preparation: Prepare a stock solution of (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid complexed to fatty-acid-free Bovine Serum Albumin (BSA) to ensure solubility and cellular uptake. A typical molar ratio is 4:1 (fatty acid:BSA).
-
Treatment: Replace the standard culture medium with a serum-free medium containing the fatty acid-BSA complex. Include a BSA-only vehicle control.
-
Dose-Response: Test concentrations from 10 µM to 100 µM.
-
Time-Course: Harvest cells at multiple time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Harvesting:
-
Aspirate medium and immediately wash cells twice with ice-cold PBS to halt metabolic activity.
-
Add 1 mL of an ice-cold extraction solvent (e.g., 80:20 Methanol:Water) directly to the plate, scrape the cells, and collect the lysate in a microfuge tube.
-
Immediately freeze samples in liquid nitrogen or proceed to extraction.
-
Protocol 2: Acyl-CoA and Sphingolipid Extraction
Causality: This protocol uses a biphasic liquid-liquid extraction to separate the polar acyl-CoAs and other metabolites (aqueous phase) from the nonpolar sphingolipids (organic phase) from the same sample, ensuring direct correlation.
-
Sample Preparation: Use the cell lysate from Protocol 1. Add internal standards for both acyl-CoAs (e.g., C17:0-CoA) and ceramides (e.g., C17:0-Ceramide) to each sample to correct for extraction efficiency and matrix effects.
-
Phase Separation:
-
To the 1 mL methanol/water lysate, add 500 µL of chloroform and 400 µL of water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Fraction Collection:
-
Aqueous Phase (Upper): Carefully collect the upper aqueous/methanol phase containing the acyl-CoAs into a new tube.
-
Organic Phase (Lower): Collect the lower chloroform phase containing sphingolipids into a separate new tube.
-
-
Drying: Evaporate both fractions to dryness under a stream of nitrogen.
-
Reconstitution:
-
Acyl-CoAs: Reconstitute the dried pellet in a suitable buffer for LC-MS analysis, such as an ammonium hydroxide solution, as acyl-CoAs are unstable at low pH.
-
Sphingolipids: Reconstitute the dried lipid film in a mobile phase-compatible solvent like Methanol/Chloroform (1:1).
-
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs and Sphingolipids
Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary selectivity and sensitivity to detect and quantify low-abundance species like this compound and distinguish between different ceramide isoforms.[13][14][15]
| Parameter | Acyl-CoA Analysis | Sphingolipid (Ceramide) Analysis |
| LC Column | C18 Reverse Phase (e.g., 1.7 µm, 2.1x100 mm) | C18 Reverse Phase (e.g., 1.7 µm, 2.1x100 mm) |
| Mobile Phase A | 95:5 Water:Methanol with 10 mM Ammonium Acetate | Water with 0.1% Formic Acid & 1 mM Ammonium Formate |
| Mobile Phase B | 95:5 Acetonitrile:Isopropanol | Acetonitrile/Isopropanol (90:10) with 0.1% Formic Acid |
| Gradient | Optimized for long-chain species (e.g., 30% to 100% B) | Optimized for lipid elution (e.g., 50% to 100% B) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | MRM or Precursor Ion Scan |
| Key Transition 1 | [M+H]+ -> [M-507+H]+ (Neutral loss of pAd-PP)[14][16] | [M+H-H2O]+ -> (For ceramide identification) |
| Key Transition 2 | [M+H]+ -> m/z 428.0365 (Adenosine 3',5'-diphosphate)[17] | [M+H-H2O]+ -> m/z 264.26 (Sphingosine backbone) |
Data Presentation: Expected MRM Transitions for Target Analytes
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| This compound | 1124.4 | 617.4 | Neutral loss of 507 Da |
| C24:4-Ceramide | ~700.6 (as [M+H-H2O]+) | 264.3 | Sphingosine backbone fragment |
| C22:4-Ceramide | ~672.6 (as [M+H-H2O]+) | 264.3 | Sphingosine backbone fragment |
| C17:0-CoA (Internal Std) | 1022.3 | 515.3 | Neutral loss of 507 Da |
| C17:0-Ceramide (Internal Std) | 524.5 (as [M+H-H2O]+) | 264.3 | Sphingosine backbone fragment |
Part 5: Conclusion and Future Directions
This guide has outlined the biochemical rationale and a complete experimental framework for investigating the link between the β-oxidation intermediate This compound and the biosynthesis of sphingolipids. While a direct enzymatic link is hypothetical, the metabolic interplay via the modulation of intracellular acyl-CoA pools presents a compelling area of research. Understanding how the catabolism of specific dietary or endogenous fatty acids reshapes the ceramide profile has profound implications for metabolic diseases, neurodegenerative disorders, and skin barrier function, where specific ceramide species are known to play pivotal roles.[8][18][19]
Future research should focus on:
-
Enzyme Inhibition Studies: Using inhibitors of peroxisomal β-oxidation (e.g., thioridazine) or specific CerS isoforms to confirm the mechanistic link between C24:4 flux and changes in the ceramide profile.
-
Stable Isotope Tracing: Employing ¹³C-labeled (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid to trace the fate of the carbon backbone into specific ceramide species.
-
ACBP Knockdown/Overexpression: Modulating the expression of acyl-CoA binding proteins to determine their role in trafficking β-oxidation-derived acyl-CoAs to the ER for ceramide synthesis.
By employing the rigorous methodologies detailed herein, researchers can elucidate this complex metabolic crosstalk, potentially uncovering novel regulatory nodes and therapeutic targets in lipid-associated pathologies.
References
- 1. Sphingolipid - Wikipedia [en.wikipedia.org]
- 2. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CERAMIDE IS METABOLIZED TO ACYLCERAMIDE AND STORED IN LIPID DROPLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of very-long acyl chain ceramide synthesis by acyl-CoA-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C45H72N7O18P3S | CID 71581104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. babraham.ac.uk [babraham.ac.uk]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fatty Acid 2-Hydroxylation in Mammalian Sphingolipid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Crossroads of Metabolism: An In-depth Technical Guide to the Biological Significance of Unsaturated 3-Oxoacyl-CoA Intermediates
Abstract
Unsaturated 3-oxoacyl-CoA intermediates, transient molecular species formed during the β-oxidation of unsaturated fatty acids, represent a critical nexus in cellular metabolism. Far from being simple metabolic conduits, these molecules and their enzymatic handling are deeply entwined with cellular energy homeostasis, redox balance, and signaling pathways. This technical guide provides a comprehensive exploration of the biological significance of unsaturated 3-oxoacyl-CoA intermediates, intended for researchers, scientists, and drug development professionals. We will delve into the core biochemistry of their formation and processing, their multifaceted roles in health and disease, and the state-of-the-art methodologies for their investigation. This guide aims to furnish a deep, mechanistic understanding that can inform novel therapeutic strategies and diagnostic approaches targeting the intricate world of fatty acid metabolism.
The Central Role of β-Oxidation and the Emergence of Unsaturated Intermediates
Mitochondrial and peroxisomal fatty acid β-oxidation (FAO) are fundamental catabolic pathways responsible for the degradation of fatty acids to produce energy in the form of acetyl-CoA, NADH, and FADH2.[1][2] This process is essential for maintaining energy balance, particularly during periods of fasting or prolonged exercise when glucose availability is limited.[1][3] While the oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the metabolism of unsaturated fatty acids, which contain one or more double bonds in their acyl chains, presents unique challenges that necessitate the involvement of auxiliary enzymes.[4][5]
The core β-oxidation spiral consists of four key reactions:
-
Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ2-enoyl-CoA.
-
Hydration by enoyl-CoA hydratase, yielding an L-3-hydroxyacyl-CoA.[6]
-
Dehydrogenation by L-3-hydroxyacyl-CoA dehydrogenase, resulting in a 3-oxoacyl-CoA (also known as 3-ketoacyl-CoA).[7][8]
-
Thiolytic cleavage by 3-ketoacyl-CoA thiolase, which releases acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons.[9]
The presence of cis or trans double bonds in naturally occurring unsaturated fatty acids at positions that are incompatible with the stereospecificity of the core β-oxidation enzymes leads to the formation of alternative intermediates. The processing of these intermediates, including unsaturated 3-oxoacyl-CoAs, is crucial for the complete oxidation of these fatty acids.[4][10]
Enzymatic Management of Unsaturation: A Tale of Isomerases and Reductases
The complete degradation of unsaturated fatty acids is a testament to the adaptability of metabolic pathways. Several auxiliary enzymes are recruited to modify the structure of unconventional intermediates, ensuring they can re-enter the main β-oxidation spiral.
Monounsaturated Fatty Acids:
The oxidation of a monounsaturated fatty acid like oleic acid proceeds normally until the cis-Δ3 double bond is encountered. At this point, the enzyme Δ3,Δ2-enoyl-CoA isomerase plays a pivotal role by converting the cis-Δ3 double bond to a trans-Δ2 double bond, a substrate for enoyl-CoA hydratase.[4][5]
Polyunsaturated Fatty Acids:
Polyunsaturated fatty acids (PUFAs) require the action of both an isomerase and a reductase. For instance, the oxidation of linoleic acid, after several cycles, produces a cis-Δ4, cis-Δ7 intermediate. The cis-Δ4 double bond is handled by 2,4-dienoyl-CoA reductase , which uses NADPH to reduce it to a trans-Δ3-enoyl-CoA. Subsequently, enoyl-CoA isomerase converts this to the trans-Δ2 configuration, allowing β-oxidation to continue.[4][5]
The intricate interplay of these enzymes highlights the sophisticated mechanisms that have evolved to harness the energy stored in a wide variety of fatty acids.
Beyond Energy Production: The Broader Biological Significance
The importance of efficiently metabolizing unsaturated fatty acids extends beyond simple energy production. The intermediates and the enzymes that process them are implicated in a range of physiological and pathophysiological processes.
Precursors for Specialized Metabolites:
The β-oxidation of certain PUFAs in peroxisomes is a key step in the synthesis of vital signaling molecules. For example, the synthesis of docosahexaenoic acid (DHA), a critical omega-3 fatty acid for brain and retinal development, involves a peroxisomal β-oxidation step.[11][12][13] The enzyme enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (Ehhadh) is essential for this process.[11][12][13]
Generation of Reactive Oxygen and Nitrogen Species:
The metabolism of unsaturated fatty acids can be a source of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[14][15] The double bonds in unsaturated fatty acyl-CoAs are susceptible to oxidation, and incomplete or dysregulated β-oxidation can lead to the accumulation of intermediates that can undergo non-enzymatic reactions, contributing to oxidative stress.[15][16] Furthermore, electrophilic fatty acid species, including oxo-containing fatty acids, can be formed through both enzymatic and oxidative reactions and act as signaling mediators.[14] These reactive species can modulate cellular signaling pathways by covalently modifying proteins, a process that can have both beneficial and detrimental effects depending on the context.[14][17]
Regulation of Gene Expression and Cellular Signaling:
Fatty acids and their metabolites are potent signaling molecules that can regulate gene expression, primarily through nuclear receptors such as peroxisome proliferator-activated receptors (PPARs). The flux through the β-oxidation pathway and the levels of specific acyl-CoA intermediates can influence the activity of these transcription factors, thereby modulating the expression of genes involved in lipid metabolism, inflammation, and other cellular processes.[12] While direct signaling roles for unsaturated 3-oxoacyl-CoA intermediates are not as well-defined as for other lipid species, their impact on the overall acyl-CoA pool and the generation of downstream signaling molecules is an active area of research. For instance, N-(3-oxo-acyl)homoserine lactones, which share a 3-oxoacyl core structure, are known to be involved in bacterial quorum sensing and can signal to host cells.[18]
Clinical Relevance: When the Pathway Falters
Defects in the enzymes responsible for processing unsaturated fatty acyl-CoA intermediates are associated with a group of inherited metabolic disorders known as fatty acid oxidation disorders (FAODs).[19] These disorders can have severe clinical consequences, including hypoketotic hypoglycemia, cardiomyopathy, myopathy, and encephalopathy.[1][19]
| Disorder | Deficient Enzyme | Key Clinical Manifestations |
| Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD) | Medium-chain acyl-CoA dehydrogenase | Hypoketotic hypoglycemia, lethargy, vomiting, liver dysfunction.[19] |
| Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency | Long-chain 3-hydroxyacyl-CoA dehydrogenase | Cardiomyopathy, myopathy, peripheral neuropathy, pigmentary retinopathy.[19] |
| Trifunctional Protein (TFP) Deficiency | All three activities of the mitochondrial trifunctional protein (enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase) | Severe cardiomyopathy, hypotonia, sudden infant death. |
The accumulation of toxic intermediates in FAODs underscores the critical importance of the seamless processing of unsaturated fatty acids. Understanding the precise biochemical consequences of these enzyme deficiencies is crucial for developing effective therapeutic interventions.
Methodologies for Investigation: A Technical Primer
The study of unsaturated 3-oxoacyl-CoA intermediates presents analytical challenges due to their low intracellular concentrations and inherent instability.[20] However, advancements in analytical techniques have enabled their detection and quantification.
Analytical Techniques:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of acyl-CoAs.[20][21][22] This technique offers high sensitivity and selectivity, allowing for the identification and quantification of specific acyl-CoA species in complex biological matrices.[23][24]
Experimental Protocol: Extraction and Analysis of Acyl-CoAs from Tissues using LC-MS/MS
-
Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen to halt metabolic activity. Homogenize the frozen tissue in a cold extraction buffer (e.g., 10% trichloroacetic acid or a buffered solution of isopropanol/acetonitrile).[24]
-
Protein Precipitation: Centrifuge the homogenate to pellet precipitated proteins.
-
Solid-Phase Extraction (SPE): Load the supernatant onto an SPE cartridge to remove salts and other interfering substances and to concentrate the acyl-CoAs.[24]
-
Elution: Elute the acyl-CoAs from the SPE cartridge using an appropriate solvent mixture (e.g., methanol with a small percentage of ammonium hydroxide).
-
LC-MS/MS Analysis: Inject the eluted sample onto a reverse-phase liquid chromatography column coupled to a tandem mass spectrometer. Utilize multiple reaction monitoring (MRM) to specifically detect and quantify the target unsaturated 3-oxoacyl-CoA intermediates.[21]
Enzymatic Assays:
Enzymatic assays can be used to measure the activity of the enzymes involved in unsaturated fatty acid oxidation.[25] These assays typically involve monitoring the change in absorbance or fluorescence of a substrate or cofactor (e.g., NAD+/NADH).
Experimental Protocol: Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), a substrate (e.g., a specific 3-hydroxyacyl-CoA), and NAD+.
-
Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., a cell lysate or purified enzyme).
-
Spectrophotometric Monitoring: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law.
Visualization of Key Pathways and Workflows
To aid in the conceptualization of the complex processes discussed, the following diagrams illustrate the core β-oxidation pathway and a typical analytical workflow.
Caption: The core four steps of the mitochondrial fatty acid β-oxidation spiral.
Caption: A generalized workflow for the analysis of acyl-CoA intermediates.
Future Directions and Therapeutic Implications
The study of unsaturated 3-oxoacyl-CoA intermediates and their metabolic pathways is a rapidly evolving field. A deeper understanding of their roles in cellular signaling and disease pathogenesis will likely unveil novel therapeutic targets.
Pharmacological Modulation: The enzymes of β-oxidation are attractive targets for pharmacological intervention.[9][26] For example, inhibitors of 3-ketoacyl-CoA thiolase, such as trimetazidine and ranolazine, are used to treat angina by shifting cardiac energy metabolism from fatty acid to glucose oxidation.[9] Future drug development efforts may focus on designing more specific modulators of the auxiliary enzymes involved in unsaturated fatty acid metabolism to address the specific metabolic dysregulation seen in diseases like non-alcoholic fatty liver disease (NAFLD) and certain cancers.[27][28]
Diagnostic Biomarkers: The profiling of specific acyl-CoA intermediates, including unsaturated 3-oxoacyl-CoAs, holds promise for the development of novel diagnostic and prognostic biomarkers for FAODs and other metabolic diseases.[20]
Conclusion
Unsaturated 3-oxoacyl-CoA intermediates are far more than fleeting participants in fatty acid catabolism. They are central to a complex network of metabolic and signaling events that are fundamental to cellular health. Their proper management is critical for energy homeostasis, the synthesis of essential molecules, and the prevention of cellular damage. As our analytical capabilities continue to improve, we can expect to gain even deeper insights into the multifaceted biological significance of these intriguing molecules, paving the way for innovative therapeutic strategies to combat a range of metabolic diseases.
References
- 1. annualreviews.org [annualreviews.org]
- 2. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biochemistryclub.com [biochemistryclub.com]
- 5. aocs.org [aocs.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Modulation of fatty acids oxidation in heart failure by selective pharmacological inhibition of 3-ketoacyl coenzyme-A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]
- 11. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Redox-Dependent Anti-Inflammatory Signaling Actions of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Association between Polyunsaturated Fatty Acid and Reactive Oxygen Species Production of Neutrophils in the General Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Association between Polyunsaturated Fatty Acid and Reactive Oxygen Species Production of Neutrophils in the General Population [mdpi.com]
- 17. Specificity of a third kind: reactive oxygen and nitrogen intermediates in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Recent developments in the analytical approaches of acyl-CoAs to assess their role in mitochondrial fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Chromatographic methods for the determination of acyl-CoAs | Semantic Scholar [semanticscholar.org]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Modulation of fatty acid metabolism as a potential approach to the treatment of obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Fatty acid metabolism: target for metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Subcellular Localization of (9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA Synthesis
<
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate the subcellular localization of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA synthesis. This complex molecule, an intermediate in the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), plays a crucial role in cellular lipid homeostasis. Understanding its site of synthesis is paramount for dissecting metabolic pathways and developing targeted therapeutics for a range of metabolic disorders. This guide moves beyond mere procedural lists, delving into the causal logic behind experimental choices, ensuring a self-validating and robust investigative approach. We will explore the core biochemical pathways, detail rigorous experimental protocols for subcellular localization, and provide frameworks for data integration and interpretation, grounded in authoritative scientific principles.
Introduction: The Significance of "Where" in Metabolism
This compound is a specific intermediate formed during the β-oxidation of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid (a C24:5 fatty acid).[1][2] Its structure, featuring a C24 backbone and an oxo group at the third carbon (the β-position), firmly places it within the fatty acid β-oxidation pathway. The critical question for any metabolic intermediate is not just how it is made, but where. The subcellular localization of its synthesis dictates its fate, its interaction with other metabolic networks, and its potential role in cellular signaling.[3][4][5]
In mammalian cells, fatty acid β-oxidation is not monolithic; it is spatially segregated between two primary organelles: mitochondria and peroxisomes .[6][7] While mitochondria are responsible for the bulk degradation of short, medium, and long-chain fatty acids to generate ATP, peroxisomes specialize in chain-shortening of substrates that mitochondria handle inefficiently.[7][8] These include very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and certain polyunsaturated fatty acids (PUFAs).[9][10][11]
Therefore, determining the location of this compound synthesis is, in essence, a query into the specific roles and interplay of peroxisomes and mitochondria in VLC-PUFA metabolism.[7][8] This knowledge is vital for understanding diseases like Zellweger syndrome or X-linked adrenoleukodystrophy, where peroxisomal function is impaired, leading to the accumulation of VLCFAs.[12][13][14]
Part 1: The Biochemical Landscape of VLC-PUFA β-Oxidation
The synthesis of a 3-oxoacyl-CoA intermediate is the third step in the canonical β-oxidation cycle. For a VLC-PUFA like the precursor to our target molecule, this process occurs primarily, if not exclusively, within the peroxisome .[15][16][17][18]
The peroxisomal β-oxidation pathway differs from the mitochondrial pathway in several key aspects:
-
Initial Oxidation: The first step in peroxisomes is catalyzed by a FAD-dependent Acyl-CoA Oxidase (ACOX) , which directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂).[8][10] This is a non-energy-conserving step compared to the mitochondrial Acyl-CoA Dehydrogenase (ACAD) which funnels electrons into the electron transport chain to produce ATP.[8]
-
Subsequent Steps: The second and third steps, hydration and dehydrogenation, are typically carried out by a multifunctional enzyme (MFE) . This single protein possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.
-
Thiolysis: The final step is catalyzed by a peroxisomal thiolase.
-
Chain Shortening: Peroxisomal β-oxidation is incomplete.[7][19] It typically proceeds for only a few cycles until the fatty acyl-CoA is shortened to a medium-chain length (e.g., octanoyl-CoA). This shortened acyl-CoA is then exported to the mitochondria for complete oxidation to CO₂ and H₂O.[6][12]
The synthesis of this compound is therefore hypothesized to occur within the peroxisomal matrix, catalyzed by the peroxisomal MFE acting on its precursor, (9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA.
Part 2: A Practical Guide to Determining Subcellular Localization
To experimentally validate the peroxisomal localization of this synthetic pathway, a multi-pronged approach is essential. Relying on a single technique is insufficient; convergence of evidence from orthogonal methods provides the highest degree of scientific confidence. Here, we present three core, field-proven methodologies.
Methodology 1: Subcellular Fractionation by Differential Centrifugation
Expertise & Causality: This classical biochemical technique physically separates organelles based on their distinct size, shape, and density.[20][21] It is a foundational method that provides direct biochemical evidence of enzyme enrichment in specific cellular compartments. The logic is simple: if the enzymes responsible for producing our target molecule are in peroxisomes, then a purified peroxisomal fraction should exhibit the highest enzymatic activity.
-
Homogenization:
-
Harvest cultured cells (e.g., HepG2, a human liver cell line with active lipid metabolism) or fresh tissue (e.g., rat liver).
-
Wash cells 2x with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in an ice-cold isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES pH 7.4, 1 mM EDTA, with protease inhibitors). The sucrose maintains osmotic stability, preventing organelle lysis.[22]
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice. Perform 10-20 strokes, or until >90% of cells are lysed as assessed by Trypan Blue staining under a light microscope. Avoid excessive force or heat generation to maintain organelle integrity.
-
-
Differential Centrifugation:
-
This is a sequential process performed at 4°C.[23]
-
Step A (Nuclear Pellet): Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes). The pellet (P1) will contain nuclei and intact cells. The supernatant (S1) contains cytoplasm and smaller organelles.[22]
-
Step B (Mitochondrial/Peroxisomal Pellet): Carefully transfer the S1 supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g for 20 minutes). The resulting pellet (P2) is the "heavy mitochondrial fraction," enriched in mitochondria and peroxisomes. The supernatant (S2) contains the cytosol and microsomes (ER fragments).[20]
-
Step C (Microsomal Pellet): Centrifuge the S2 supernatant at very high speed (e.g., 100,000 x g for 60 minutes). The pellet (P3) is the microsomal fraction, and the supernatant (S3) is the cytosolic fraction.
-
-
Analysis (Western Blotting):
-
Resuspend each pellet (P1, P2, P3) and collect the final supernatant (S3).
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Load equal amounts of protein (e.g., 20 µg) from the total homogenate and each fraction onto an SDS-PAGE gel.
-
Perform Western blot analysis using specific antibodies against:
-
Target Enzyme: An antibody for the peroxisomal multifunctional enzyme (MFE-2).
-
Peroxisomal Marker: PMP70 or Catalase.
-
Mitochondrial Marker: COX IV or VDAC.
-
Cytosolic Marker: GAPDH or Tubulin.
-
Nuclear Marker: Lamin B1 or Histone H3.
-
-
Trustworthiness (Self-Validation): The protocol's integrity is validated by the clean separation of the marker proteins. The mitochondrial marker should be highly enriched in the P2 fraction, while the cytosolic marker should be primarily in the S3 fraction. The peroxisomal marker should co-enrich with the mitochondrial marker in the P2 fraction. The presence of your target enzyme, MFE-2, in the same fraction as PMP70 and its absence from the cytosolic fraction provides strong evidence for its peroxisomal localization.
Methodology 2: In Situ Visualization via Immunofluorescence Microscopy
Expertise & Causality: While fractionation provides biochemical data, immunofluorescence (IF) microscopy offers direct visual confirmation of a protein's location within the context of the intact cell.[24] This method uses antibodies to "paint" the target protein with fluorescence. By simultaneously painting a known organelle marker with a different color, we can visually assess co-localization, which appears as an overlay of the two colors.[25]
-
Cell Culture & Fixation:
-
Permeabilization & Blocking:
-
Permeabilize the cell membranes by incubating with a buffer containing a detergent, such as 0.1% Triton X-100 or Saponin in PBS, for 10 minutes.[26] This is critical for allowing antibodies to access intracellular antigens.
-
Block non-specific antibody binding sites by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin (BSA) and 5% goat serum in PBS) for 1 hour at room temperature.[26]
-
-
Antibody Incubation:
-
Primary Antibodies: Incubate the coverslips with a solution containing two primary antibodies from different host species (e.g., a rabbit anti-MFE-2 and a mouse anti-PMP70) diluted in blocking buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash 3x for 5 minutes each with PBS.
-
Secondary Antibodies: Incubate with a solution containing two fluorophore-conjugated secondary antibodies that recognize the respective primary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 [green] and goat anti-mouse Alexa Fluor 594 [red]).[25] Protect from light from this point forward. Incubate for 1 hour at room temperature.
-
Wash 3x for 5 minutes each with PBS.
-
-
Mounting & Imaging:
-
Optionally, counterstain nuclei with DAPI or Hoechst dye.[28]
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image the cells using a confocal fluorescence microscope. Capture separate images for the green (MFE-2), red (PMP70), and blue (nuclei) channels.
-
Trustworthiness (Self-Validation): The specificity of the staining is paramount. Negative controls, such as incubating with secondary antibodies alone, should yield no signal. The visual data should be clear: a punctate (dot-like) staining pattern is characteristic of peroxisomes. When the green and red channels are merged, the signals for MFE-2 and PMP70 should overlap, producing yellow puncta, which is a strong visual indicator of co-localization.
Methodology 3: Live-Cell Imaging with Fluorescent Protein Fusions
Expertise & Causality: The previous methods analyze cells at a single, fixed point in time. To study the protein in a dynamic, physiological context, live-cell imaging is the gold standard.[29][30] This involves genetically fusing the coding sequence of our enzyme of interest (MFE-2) to a fluorescent protein (FP), such as Green Fluorescent Protein (GFP).[27][31] When this fusion construct is expressed in cells, the enzyme itself becomes fluorescent, allowing its location and movement to be tracked in real-time.
-
Construct Generation:
-
Using standard molecular cloning techniques, insert the full-length cDNA of the gene encoding MFE-2 into a mammalian expression vector that contains an in-frame FP tag (e.g., pEGFP-N1 for a C-terminal tag). It is crucial to ensure the FP tag does not disrupt protein folding or targeting signals.
-
-
Transfection & Expression:
-
Transfect the MFE-2-GFP plasmid into cultured cells using a suitable method (e.g., lipid-based transfection like Lipofectamine).
-
Allow 24-48 hours for the cells to express the fusion protein.
-
-
Co-Labeling (Optional but Recommended):
-
To confirm the location of the GFP signal, the peroxisomes of the transfected cells can be labeled with a vital dye like a CellLight® Peroxisome-RFP reagent. This uses a viral delivery system to express a red fluorescent protein targeted to peroxisomes, providing an independent marker in living cells.
-
-
Live-Cell Imaging:
-
Plate the transfected cells in a glass-bottom imaging dish.
-
Use a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Acquire images in the GFP and RFP channels.
-
Trustworthiness (Self-Validation): The expressed fusion protein must be validated to ensure it behaves like the endogenous protein. This can be confirmed by performing a Western blot on transfected cell lysates with an anti-MFE-2 antibody; a band should appear at a higher molecular weight corresponding to MFE-2 plus the FP tag. Functionality can be assessed by ensuring the fusion protein can rescue a phenotype in MFE-2 knockout cells, if available. Visually, the green fluorescence from the MFE-2-GFP fusion should exhibit a punctate pattern that co-localizes with the red fluorescence from the peroxisomal marker.
Part 3: Data Integration, Visualization, and Interpretation
No single experiment tells the whole story. The power of this approach lies in the synthesis of data from all three methodologies.
Data Presentation: Summary Table
| Methodology | Expected Result for Peroxisomal Localization | Key Controls |
| Subcellular Fractionation | MFE-2 protein co-enriches with peroxisomal markers (PMP70) in the heavy mitochondrial/peroxisomal pellet (P2). | Purity of fractions confirmed by mitochondrial, cytosolic, and nuclear markers. |
| Immunofluorescence | Punctate staining pattern of MFE-2 that shows high co-localization with a known peroxisomal marker (PMP70). | Secondary antibody only; isotype control primary antibody. |
| Live-Cell Imaging | MFE-2-GFP fusion protein localizes to dynamic, punctate structures that co-localize with a live-cell peroxisomal marker. | Western blot to confirm fusion protein expression and size; functional rescue assay. |
Visualization of Workflows and Concepts
Diagrams are essential for conceptualizing experimental logic and pathways.
Caption: The peroxisomal β-oxidation pathway leading to the target molecule.
Caption: A logical workflow for determining subcellular localization.
Conclusion and Future Directions
This foundational knowledge opens the door to more advanced questions relevant to drug development and disease pathology. For instance, do certain disease states or pharmacological interventions alter the localization or efficiency of the enzymes in this pathway? How is the transport of the precursor fatty acid into the peroxisome regulated? Answering these questions requires a robust and validated understanding of the pathway's subcellular geography, a process for which this guide provides the essential blueprint.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Peroxisomes: a nexus for lipid metabolism and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes [m.antpedia.com]
- 7. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Very long chain fatty acid beta-oxidation by subcellular fractions of normal and Zellweger syndrome skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Beta-oxidation of very-long-chain fatty acids and their coenzyme A derivatives by human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Peroxisomal beta-oxidation of polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Peroxisomal β‐Oxidation and Polyunsaturated Fatty Acids a | Semantic Scholar [semanticscholar.org]
- 18. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 19. Interaction between peroxisomes and mitochondria in fatty acid metabolism [scirp.org]
- 20. Redirecting [linkinghub.elsevier.com]
- 21. assaygenie.com [assaygenie.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. web.as.uky.edu [web.as.uky.edu]
- 24. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]
- 27. Labeling Using Fluorescent Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 28. med.upenn.edu [med.upenn.edu]
- 29. documents.thermofisher.com [documents.thermofisher.com]
- 30. Live-Cell Imaging Techniques | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 31. Application of Fluorescent Protein Tags as Reporters in Live-Cell Imaging Studies | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Enzymatic Formation of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA is a critical intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids (VLC-PUFAs), a pathway essential for lipid homeostasis and the synthesis of vital molecules such as docosahexaenoic acid (DHA). The formation of this 3-oxoacyl-CoA is catalyzed by the dehydrogenase domain of the peroxisomal D-bifunctional protein (HSD17B4). This technical guide provides a comprehensive overview of the enzymatic machinery responsible for this conversion, delving into the structural and mechanistic details of HSD17B4. Furthermore, we present detailed, field-proven protocols for the recombinant expression, purification, and functional characterization of this pivotal enzyme, offering a valuable resource for researchers investigating lipid metabolism and developing therapeutic interventions for related metabolic disorders.
Introduction: The Significance of VLC-PUFA Metabolism
Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), defined as fatty acids with 24 or more carbons, play crucial roles in numerous physiological processes, including the maintenance of cell membrane fluidity, modulation of inflammatory responses, and serving as precursors for bioactive lipid mediators. The metabolism of these complex lipids is a tightly regulated process, primarily occurring within peroxisomes through a specialized β-oxidation pathway.
A key step in this pathway is the conversion of a 3-hydroxyacyl-CoA intermediate to its corresponding 3-oxoacyl-CoA. Specifically, the formation of this compound from 3-hydroxy-(9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA is a critical reaction in the breakdown of C24:4 fatty acids. This conversion is catalyzed by the dehydrogenase activity of a multifunctional enzyme, setting the stage for the subsequent thiolytic cleavage and chain shortening of the fatty acid. Understanding the enzymes that govern this process is paramount for elucidating the intricacies of lipid metabolism and identifying potential therapeutic targets for a range of metabolic diseases.
The Key Enzymatic Player: D-Bifunctional Protein (HSD17B4)
The formation of this compound is catalyzed by the D-bifunctional protein (DBP) , also known as peroxisomal multifunctional enzyme type 2 (MFP-2) or 17β-hydroxysteroid dehydrogenase type 4 (HSD17B4) [1][2][3]. This multifunctional enzyme is a cornerstone of the peroxisomal β-oxidation pathway for a variety of substrates, including very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and bile acid intermediates.
HSD17B4 is a single polypeptide chain that folds into three distinct functional domains:
-
An N-terminal (3R)-hydroxyacyl-CoA dehydrogenase (HADH) domain: This domain is responsible for the NAD⁺-dependent oxidation of (3R)-hydroxyacyl-CoAs to their corresponding 3-oxoacyl-CoAs[4][5]. This is the catalytic activity directly responsible for the formation of the topic molecule.
-
A central enoyl-CoA hydratase 2 (ECH2) domain: This domain catalyzes the hydration of 2-enoyl-CoAs to (3R)-hydroxyacyl-CoAs.
-
A C-terminal sterol carrier protein 2-like (SCP2L) domain: This domain is thought to be involved in substrate channeling and/or binding of the acyl-CoA substrate.
Mutations in the HSD17B4 gene can lead to D-bifunctional protein deficiency, a severe, autosomal recessive disorder of peroxisomal fatty acid oxidation characterized by neurological abnormalities and often early death[6][7][8].
Substrate Specificity of HSD17B4
The dehydrogenase domain of HSD17B4 exhibits broad substrate specificity, acting on a range of straight-chain and branched-chain 3-hydroxyacyl-CoAs[1]. Importantly, studies on the biosynthesis of docosahexaenoic acid (DHA) have implicated HSD17B4 in the peroxisomal β-oxidation of tetracosahexaenoic acid (C24:6n-3), a precursor to DHA[4][9]. This strongly suggests that the dehydrogenase domain of HSD17B4 is capable of accommodating and catalyzing the oxidation of very-long-chain polyunsaturated 3-hydroxyacyl-CoA substrates, including the precursor to this compound.
Catalytic Mechanism of the 3-Hydroxyacyl-CoA Dehydrogenase Domain
The oxidation of the 3-hydroxyl group of the acyl-CoA substrate by the HSD17B4 dehydrogenase domain follows a general acid-base catalytic mechanism, characteristic of the short-chain dehydrogenase/reductase (SDR) family of enzymes[5][10].
The key steps in the proposed catalytic cycle are as follows:
-
Substrate and Cofactor Binding: The reaction is initiated by the binding of the NAD⁺ cofactor and the 3-hydroxyacyl-CoA substrate to the active site of the dehydrogenase domain.
-
Proton Abstraction: A catalytic base in the active site, typically a histidine residue, abstracts the proton from the 3-hydroxyl group of the substrate. The pKa of this histidine is thought to be lowered by a nearby acidic residue, such as glutamate, enhancing its basicity[2].
-
Hydride Transfer: Concurrently with proton abstraction, a hydride ion (H⁻) is transferred from the C3 of the substrate to the C4 of the nicotinamide ring of NAD⁺, reducing it to NADH.
-
Product Release: The resulting 3-oxoacyl-CoA product and NADH are then released from the active site, regenerating the enzyme for the next catalytic cycle.
This concerted mechanism efficiently converts the hydroxyl group to a keto group, a critical step in the β-oxidation spiral.
Experimental Protocols
Recombinant Expression and Purification of Human HSD17B4
The following protocol provides a robust method for the expression and purification of full-length human HSD17B4 from Escherichia coli, adapted from established procedures for similar recombinant proteins[11][12][13].
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vector containing the full-length human HSD17B4 cDNA with an N-terminal His-tag
-
Luria-Bertani (LB) medium
-
Kanamycin (or other appropriate antibiotic)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)
-
Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
SDS-PAGE reagents
Procedure:
-
Transformation: Transform the pET-HSD17B4 expression vector into chemically competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic.
-
Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.25 mM. Continue to grow the culture at 18°C for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with 5 column volumes (CV) of Wash Buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged HSD17B4 with 5 CV of Elution Buffer.
-
-
Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm purity and size.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This continuous spectrophotometric assay measures the dehydrogenase activity of HSD17B4 by monitoring the production of NADH at 340 nm[1][14][15].
Materials:
-
Purified recombinant HSD17B4
-
Assay Buffer (100 mM Tris-HCl, pH 8.5)
-
NAD⁺ solution (100 mM in water)
-
Substrate: 3-hydroxy-(9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA (synthesized as described in relevant literature or a suitable commercially available analog such as 3-hydroxydecanoyl-CoA for initial characterization)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare the reaction mixture by adding:
-
880 µL of Assay Buffer
-
100 µL of 100 mM NAD⁺ solution
-
10 µL of the 3-hydroxyacyl-CoA substrate solution (to a final concentration in the low micromolar range for initial assays)
-
-
Equilibration: Incubate the cuvette in the spectrophotometer at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of a freshly prepared dilution of purified HSD17B4 to the cuvette. Mix thoroughly by gentle inversion.
-
Data Acquisition: Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production (µmol/min).
-
Enzyme activity can be expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Data Presentation and Visualization
Table 1: Key Properties of Human D-Bifunctional Protein (HSD17B4)
| Property | Value | Reference |
| Gene Name | HSD17B4 | [1][16] |
| UniProt ID | P51659 | [17] |
| EC Number | 1.1.1.n12 (dehydrogenase) | [5] |
| 4.2.1.119 (hydratase) | [5] | |
| Subcellular Location | Peroxisome | [5][16] |
| Molecular Weight | ~80 kDa | [4] |
| Cofactor | NAD⁺ | [10][17] |
| Known Substrates | Very-long-chain acyl-CoAs, branched-chain acyl-CoAs, bile acid intermediates, steroids | [1] |
Diagram 1: Peroxisomal β-Oxidation Pathway of a C24 Polyunsaturated Fatty Acid
Caption: The peroxisomal β-oxidation spiral for a C24 PUFA.
Diagram 2: Experimental Workflow for HSD17B4 Characterization
Caption: Workflow for HSD17B4 expression, purification, and assay.
Conclusion
The enzymatic formation of this compound is a pivotal step in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids, catalyzed by the dehydrogenase domain of the D-bifunctional protein, HSD17B4. This guide has provided a detailed overview of the enzyme's structure, function, and catalytic mechanism, alongside practical protocols for its study. A deeper understanding of HSD17B4 and its role in lipid metabolism will undoubtedly pave the way for novel therapeutic strategies targeting metabolic disorders associated with aberrant VLC-PUFA processing.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical characterization and crystal structure determination of human heart short chain L-3-hydroxyacyl-CoA dehydrogenase provide insights into catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Deciphering 17-β-hydroxysteroid dehydrogenase 4: from molecular insights to cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Crystal structure of human dihydrolipoamide dehydrogenase: NAD+/NADH binding and the structural basis of disease-causing mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. HSD17B4 gene: MedlinePlus Genetics [medlineplus.gov]
- 9. genecards.org [genecards.org]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Expression, purification, and characterization of a human recombinant 17beta-hydroxysteroid dehydrogenase type 1 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. A novel and rapid long-chain hydroxyacyl-CoA dehydrogenase assay | mijn-bsl [mijn.bsl.nl]
- 15. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]
- 16. Characterization of the HSD17B4 gene: D-specific multifunctional protein 2/17beta-hydroxysteroid dehydrogenase IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uniprot.org [uniprot.org]
An In-depth Technical Guide to the In Vivo Metabolic Fate of (9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA is a key metabolic intermediate derived from the catabolism of a C24 polyunsaturated very long-chain fatty acid (VLCFA). Its metabolic processing is a critical checkpoint in lipid homeostasis, and understanding its fate is paramount for research in metabolic disorders, neurodegenerative diseases, and drug development. This guide provides a comprehensive overview of the in vivo trajectory of this molecule. The primary metabolic route is not mitochondrial, but rather the peroxisomal β-oxidation pathway, a system specialized for shortening VLCFAs that are too long for mitochondrial processing.[1][2][3] This guide will elucidate the enzymatic cascade responsible for its degradation, the subcellular compartmentalization of this process, the ultimate fate of its catabolic products, and the state-of-the-art methodologies required for its in vivo investigation.
Introduction: The Significance of Very Long-Chain Fatty Acid (VLCFA) Metabolism
Very long-chain fatty acids (VLCFAs), defined as fatty acids with acyl chains of 22 carbons or more, are integral components of cellular lipids, particularly sphingolipids and glycerophospholipids.[4][5] They play crucial roles in maintaining the integrity of the myelin sheath, skin barrier function, and retinal health.[6] However, the accumulation of VLCFAs is cytotoxic, and their catabolism is strictly regulated. Inherited defects in VLCFA metabolism lead to severe, often fatal, disorders such as X-linked Adrenoleukodystrophy (X-ALD).[4][7]
The Subject Molecule: A β-Oxidation Intermediate
The molecule of interest, this compound, is not a starting substrate but an activated intermediate within the β-oxidation spiral. Its "3-oxo" structure signifies that its parent fatty acid has already undergone the first three steps of a β-oxidation cycle: dehydrogenation, hydration, and a second dehydrogenation. The immediate fate of this molecule is therefore the fourth and final step of the cycle: thiolytic cleavage.
The Peroxisome: The Hub of VLCFA Catabolism
While mitochondria are the primary sites for the β-oxidation of most short-, medium-, and long-chain fatty acids, they are incapable of processing VLCFAs.[8] This critical task is handled exclusively by peroxisomes.[8][9] The peroxisomal β-oxidation system differs from the mitochondrial pathway in several key aspects, including its enzymatic machinery and its primary function, which is chain-shortening rather than complete degradation to generate ATP directly.[1][2]
The Core Metabolic Pathway: Peroxisomal β-Oxidation
The metabolic journey of this compound begins with its thiolytic cleavage within the peroxisome. This initiates a cascade of reactions that systematically shorten the polyunsaturated acyl chain.
Step 1: Thiolytic Cleavage
The 3-keto group makes the α-β carbon bond susceptible to nucleophilic attack by a free Coenzyme A molecule. This reaction is catalyzed by a peroxisomal 3-ketoacyl-CoA thiolase .
-
Substrate: this compound
-
Enzyme: Peroxisomal 3-ketoacyl-CoA thiolase (e.g., ACAA1)
-
Products:
-
Acetyl-CoA (a 2-carbon unit)
-
(7Z,10Z,13Z,16Z)-Docosatetraenoyl-CoA (a 22-carbon acyl-CoA, now shortened by two carbons)
-
Subsequent Cycles of Chain Shortening
The newly formed (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA re-enters the peroxisomal β-oxidation spiral. Each cycle involves four enzymatic steps:
-
Dehydrogenation: Catalyzed by Acyl-CoA Oxidase (ACOX1), introducing a double bond at the C2 position and producing H₂O₂.[4][10]
-
Hydration & Dehydrogenation: These two steps are catalyzed by a multifunctional enzyme (MFE), either L-PBE (EHHADH) or D-PBE (HSD17B4), to produce a 3-ketoacyl-CoA intermediate.[4][9][10]
-
Thiolytic Cleavage: The 3-ketoacyl-CoA is cleaved by a thiolase, releasing another molecule of Acetyl-CoA and an acyl-CoA that is two carbons shorter.
This process continues until the acyl chain is shortened to a medium-chain length (typically octanoyl-CoA), at which point it is exported from the peroxisome.[1][10]
Navigating Unsaturation: The Role of Auxiliary Enzymes
Because the parent molecule is polyunsaturated, the standard β-oxidation enzymes are insufficient once a cis-double bond is encountered near the reactive end of the molecule. The cell employs auxiliary enzymes to reconfigure these bonds:
-
Enoyl-CoA Isomerase: Converts cis- or trans-double bonds at the C3 position to a trans-double bond at the C2 position, a suitable substrate for the hydratase.
-
2,4-Dienoyl-CoA Reductase: Acts on conjugated double bonds, a common feature after an isomerase has acted on a polyunsaturated chain, reducing them to a single double bond that the isomerase can then position correctly.[3]
These enzymes are essential for the complete degradation of polyunsaturated fats and work in concert with the core β-oxidation machinery.
Enzymology and Subcellular Localization
The efficient metabolism of this compound relies on a specific set of enzymes localized within the peroxisome.
| Enzyme Class | Example Enzyme(s) | Gene(s) | Function in Pathway | Subcellular Location |
| Thiolase | ACAA1 | ACAA1 | Catalyzes the initial thiolytic cleavage of the 3-oxo substrate. | Peroxisome |
| Acyl-CoA Oxidase | ACOX1 | ACOX1 | First step of subsequent β-oxidation cycles; FAD-dependent dehydrogenation. | Peroxisome |
| Multifunctional Enzyme | D-PBE / MFE-2 | HSD17B4 | Catalyzes the second (hydration) and third (dehydrogenation) steps for VLCFAs. | Peroxisome |
| Auxiliary Enzyme | Enoyl-CoA Isomerase | ECI2 | ECI2 | Repositions cis-double bonds to allow β-oxidation to proceed. |
| Carnitine Acyltransferase | CROT | CROT | Converts peroxisomal products (medium-chain acyl-CoAs) to acylcarnitines for export. | Peroxisome |
Methodologies for In Vivo Analysis
Studying the metabolic fate of this molecule in vivo requires sophisticated techniques that can trace its path across different subcellular compartments and tissues. The choice of methodology is critical for generating robust and translatable data.
Experimental Rationale: Why In Vivo?
In vitro assays using purified enzymes or isolated organelles are valuable for dissecting individual reaction kinetics. However, they cannot capture the complexity of metabolic flux, inter-organelle communication, and systemic regulation that occurs in a living organism.[11] In vivo studies are essential to understand the physiological relevance and net outcome of the metabolic pathway.
Protocol 1: Stable Isotope Tracer Analysis
This is the gold standard for tracking the flow of atoms through a metabolic pathway.
Objective: To quantitatively trace the carbon atoms from a labeled precursor of this compound into its downstream catabolic products.
Methodology:
-
Tracer Synthesis: Synthesize the parent fatty acid, (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid, uniformly labeled with ¹³C (U-¹³C₂₄-tetracosatetraenoic acid).
-
Animal Model: Utilize a relevant animal model (e.g., C57BL/6J mice). For studies involving metabolic diseases, appropriate genetic models should be used.
-
Tracer Administration: Administer the labeled fatty acid to the animals, typically via oral gavage or intravenous infusion. The choice of administration route depends on the physiological question (e.g., dietary uptake vs. systemic circulation).
-
Time Course & Tissue Collection: Collect blood and tissues (liver, brain, adipose) at various time points post-administration (e.g., 1, 4, 8, 24 hours) to capture the dynamic changes in metabolite labeling. Tissues should be snap-frozen immediately in liquid nitrogen to quench all enzymatic activity.
-
Subcellular Fractionation (Self-Validation): Perform differential centrifugation on a portion of the liver homogenate to isolate peroxisomal, mitochondrial, and cytosolic fractions. The purity of each fraction must be validated using Western blotting for marker proteins (e.g., PMP70 for peroxisomes, COX IV for mitochondria).
-
Metabolite Extraction & Analysis:
-
Extract acyl-CoAs and other polar metabolites using a methanol/acetonitrile/water solvent system.
-
Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Develop a targeted method to detect the labeled parent molecule, the 3-oxo intermediate, and all predicted downstream shortened acyl-CoAs and acylcarnitines. The mass shift corresponding to the ¹³C label confirms that the detected metabolites are derived from the tracer.
-
-
Data Interpretation: Calculate the fractional contribution of the tracer to each metabolite pool to map the pathway's activity and flux.
The Ultimate Fate: Inter-Organelle Crosstalk and Energy Production
Peroxisomal β-oxidation is only the first stage of VLCFA catabolism. The products of this process—acetyl-CoA and medium-chain acyl-CoAs—are further metabolized in the mitochondria.
The Peroxisome-Mitochondria Shuttle
Neither acetyl-CoA nor medium-chain acyl-CoAs can passively diffuse out of the peroxisome. They are first converted to their corresponding carnitine esters by peroxisomal carnitine acyltransferases (CROT and CRAT).[10] These acylcarnitines are then exported to the cytosol and subsequently imported into the mitochondrial matrix via the mitochondrial carnitine shuttle system (CPT1/CACT/CPT2).
Final Oxidation in Mitochondria
Once inside the mitochondria:
-
Medium-chain acylcarnitines are converted back to their acyl-CoA form and undergo complete β-oxidation to acetyl-CoA.
-
Acetyl-CoA (both directly from the peroxisome shuttle and from mitochondrial β-oxidation) enters the Tricarboxylic Acid (TCA) cycle, where it is oxidized to CO₂, generating the reducing equivalents NADH and FADH₂.
-
NADH and FADH₂ donate their electrons to the electron transport chain, driving oxidative phosphorylation and the synthesis of ATP.
This metabolic coupling ensures that the cell can efficiently extract the maximum amount of energy from the initial VLCFA substrate.[2][9]
Conclusion and Future Directions
The in vivo metabolic fate of this compound is a highly organized, multi-compartmental process initiated and largely executed within the peroxisome. Its journey from a 3-oxo intermediate to acetyl-CoA and a shortened acyl-CoA highlights the specialized role of peroxisomes in lipid metabolism. The subsequent shuttling of these products to mitochondria for final oxidation underscores the elegant metabolic integration within the cell.
Future research should focus on:
-
Regulatory Mechanisms: Investigating how the flux through this pathway is regulated by transcription factors like PPARα and by substrate availability.[8][10]
-
Pathophysiological Relevance: Using tracer studies in models of diseases like X-ALD or non-alcoholic steatohepatitis (NASH) to understand how this pathway is dysregulated and whether it represents a viable therapeutic target.
-
Alternative Fates: Exploring whether the intermediates of this pathway can be shunted into other anabolic pathways, such as the synthesis of complex lipids or signaling molecules, under specific physiological conditions.
By employing the robust methodologies outlined in this guide, researchers can continue to unravel the complexities of VLCFA metabolism, paving the way for new diagnostic and therapeutic strategies for a range of metabolic diseases.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Beta Oxidation of Very Long Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 6. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 8. annualreviews.org [annualreviews.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. mdpi.com [mdpi.com]
- 11. Free fatty acid metabolism and obesity in man: in vivo in vitro comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Introduction to (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA: A Transient Intermediate with Significant Implications
An In-Depth Technical Guide to the Cellular Regulation of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
This guide provides a comprehensive overview of the metabolic regulation of this compound, a key intermediate in the peroxisomal β-oxidation of very-long-chain polyunsaturated fatty acids. Aimed at researchers, scientists, and drug development professionals, this document synthesizes current understanding of the enzymatic pathways governing its cellular concentration, the intricate regulatory networks that provide metabolic flexibility, and the state-of-the-art methodologies for its quantitative analysis.
This compound is a C24:4 polyunsaturated 3-oxoacyl-CoA.[1] Its chemical structure, characterized by a 24-carbon chain with four cis double bonds and a keto group at the beta-carbon, destines it for a critical, albeit transient, role within the complex network of cellular lipid metabolism. This molecule is not a final bioactive product but rather a pivotal intermediate in the peroxisomal β-oxidation pathway, the primary mechanism for shortening very-long-chain fatty acids (VLCFAs) that are too long for mitochondrial processing.[2][3]
The tight regulation of this compound levels is paramount for cellular homeostasis. An accumulation of this and other acyl-CoA intermediates can lead to lipotoxicity, oxidative stress, and the disruption of cellular signaling pathways.[2][4] Conversely, an efficient flux through the β-oxidation pathway is crucial for energy production and the synthesis of essential bioactive lipids. Understanding the molecular determinants of this regulation is therefore of fundamental importance in both basic research and the development of therapeutics for metabolic disorders.
Part 2: The Genesis of a Transient Intermediate: Biosynthesis of this compound
The formation of this compound is the result of the initial three enzymatic steps of peroxisomal β-oxidation acting on a C26 polyunsaturated fatty acyl-CoA precursor. This process occurs within the peroxisome, a vital organelle for lipid metabolism.[5][6]
Step 1: Activation of the Precursor Very-Long-Chain Fatty Acid
The journey begins in the cytoplasm with the activation of a C26 polyunsaturated fatty acid, such as (11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoic acid, to its corresponding acyl-CoA ester. This reaction is catalyzed by a family of enzymes known as very-long-chain acyl-CoA synthetases (VLC-ACS), which are localized to the peroxisomal and endoplasmic reticulum membranes.[5]
Step 2: The Oxidative Introduction of a Double Bond
Once inside the peroxisome, the C26 polyunsaturated acyl-CoA undergoes oxidation catalyzed by a peroxisomal acyl-CoA oxidase (ACOX).[5] This enzyme introduces a double bond between the α and β carbons, yielding (2E,11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA. In this step, electrons are directly transferred to molecular oxygen, producing hydrogen peroxide (H₂O₂).[5]
Step 3: Hydration and Dehydrogenation by a Multifunctional Enzyme
The subsequent hydration and dehydrogenation steps are typically carried out by a single multifunctional enzyme (MFE) in peroxisomes. The enoyl-CoA hydratase activity of MFE adds a water molecule across the newly formed double bond, resulting in the formation of (3R)-3-hydroxy-(11Z,14Z,17Z,20Z,23Z)-hexacosapentaenoyl-CoA. The 3-hydroxyacyl-CoA dehydrogenase activity of MFE then oxidizes the hydroxyl group to a keto group, finally yielding this compound.
Figure 1: Biosynthetic pathway of this compound.
Part 3: The Cleavage Step: Degradation of this compound
The degradation of this compound is a critical step that concludes a cycle of β-oxidation and releases a two-carbon unit in the form of acetyl-CoA. This irreversible reaction is catalyzed by 3-oxoacyl-CoA thiolase.[7]
The Thiolytic Cleavage Reaction
Peroxisomal 3-oxoacyl-CoA thiolase utilizes a free coenzyme A molecule to cleave the bond between the α and β carbons of this compound.[8] This thiolytic cleavage results in two products:
-
Acetyl-CoA: A central metabolite that can be transported to the mitochondria for entry into the citric acid cycle or used in various biosynthetic pathways.
-
(7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA: A shortened (C22:4) acyl-CoA that can undergo further rounds of β-oxidation within the peroxisome until it is of a suitable chain length for mitochondrial oxidation.[3]
The substrate specificity of different thiolase isoforms plays a role in the overall efficiency of VLCFA degradation.[8]
Figure 2: Enzymatic degradation of this compound.
Part 4: Orchestrating Metabolic Flow: Regulation of Cellular this compound Levels
The cellular concentration of this compound is maintained at a low level through a multi-layered regulatory network that ensures a smooth flux through the β-oxidation pathway while preventing the accumulation of potentially toxic intermediates.
Transcriptional Control by Peroxisome Proliferator-Activated Receptors (PPARs)
The expression of the enzymes involved in peroxisomal β-oxidation, including acyl-CoA oxidases, multifunctional enzymes, and 3-oxoacyl-CoA thiolases, is transcriptionally regulated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[5][7] PPARα is a nuclear receptor that, upon activation by ligands such as fatty acids and their derivatives, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby upregulating their transcription.[7] This mechanism allows cells to adapt to changes in lipid availability by increasing their capacity for fatty acid oxidation.
Substrate Availability and Inter-organellar Communication
The rate of this compound formation is directly dependent on the availability of its precursor, the C26 polyunsaturated acyl-CoA. The transport of VLCFAs into the peroxisome is a regulated process, in part mediated by ABCD transporters such as the adrenoleukodystrophy protein (ALDP).[9]
Furthermore, there is a close interplay between peroxisomal and mitochondrial β-oxidation.[10] Peroxisomes shorten VLCFAs to medium-chain acyl-CoAs, which are then transported to the mitochondria for complete oxidation.[10] The efficiency of this inter-organellar communication is crucial for preventing the accumulation of acyl-CoA intermediates.
Allosteric Regulation and Product Inhibition
The enzymes of β-oxidation can be allosterically regulated by their substrates and products. For instance, high levels of acetyl-CoA and NADH can inhibit the activity of the dehydrogenase and thiolase enzymes, providing a feedback mechanism to match the rate of β-oxidation with the cell's energy status. The promiscuity of some enzymes, such as medium-chain 3-keto-acyl-CoA thiolase, can lead to competition between intermediates of different chain lengths, and under conditions of substrate overload, this can result in a decline in metabolic flux.[11]
Figure 3: A simplified model of the regulatory network controlling peroxisomal β-oxidation.
Part 5: Methodologies for the Quantitative Analysis of this compound
The accurate quantification of cellular this compound levels is challenging due to its low abundance and transient nature. However, advances in mass spectrometry have made such measurements feasible.
Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoAs.[12] The following is a generalized protocol for the analysis of acyl-CoAs from cultured cells.
Table 1: Key Parameters for LC-MS/MS Analysis of Acyl-CoAs
| Parameter | Description |
| Sample Extraction | Rapid quenching of metabolism with cold methanol followed by cell lysis and extraction of acyl-CoAs.[13] |
| Chromatography | Reversed-phase or HILIC chromatography for separation of different acyl-CoA species.[12] |
| Mass Spectrometry | Electrospray ionization (ESI) in positive ion mode. |
| Detection | Multiple reaction monitoring (MRM) for high specificity and sensitivity. |
| Quantification | Use of stable isotope-labeled internal standards for accurate quantification. |
Experimental Protocol: LC-MS/MS Quantification of Cellular Acyl-CoAs
-
Cell Culture and Treatment: Culture cells to the desired confluency and apply experimental treatments.
-
Metabolism Quenching and Cell Harvesting: Aspirate the culture medium and immediately wash the cells with ice-cold phosphate-buffered saline. Add ice-cold methanol to quench metabolic activity and scrape the cells.
-
Acyl-CoA Extraction: Transfer the cell suspension to a microcentrifuge tube and add an appropriate internal standard mix. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge to pellet cellular debris.
-
Sample Preparation: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. The specific precursor-to-product ion transitions for this compound and the internal standards will need to be determined empirically or from the literature.
-
Data Analysis: Integrate the peak areas for the analyte and internal standard and calculate the concentration of the analyte based on a standard curve.
Figure 4: A generalized workflow for the quantification of cellular acyl-CoAs using LC-MS/MS.
Conclusion and Future Perspectives
The regulation of this compound levels is a prime example of the intricate control mechanisms that govern cellular metabolism. While our understanding of peroxisomal β-oxidation has advanced significantly, many questions remain. Future research should focus on elucidating the specific roles of different enzyme isoforms in the metabolism of polyunsaturated VLCFAs, the dynamic interplay between peroxisomes and other organelles in lipid processing, and the development of novel analytical techniques for the in situ imaging of these transient metabolites. A deeper understanding of these processes will undoubtedly open new avenues for the diagnosis and treatment of a wide range of metabolic diseases.
References
- 1. This compound | C45H72N7O18P3S | CID 71581104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 7. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxisomal very long chain fatty acid beta-oxidation activity is determined by the level of adrenodeukodystrophy protein (ALDP) expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Detection of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for the sensitive and specific detection of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA, a key intermediate in the metabolism of very-long-chain polyunsaturated fatty acids. The methodologies detailed herein are grounded in established principles of analytical chemistry and lipidomics, offering robust and reproducible approaches for the quantification of this specific acyl-CoA species in complex biological matrices.
Introduction: The Significance of this compound in Cellular Metabolism
This compound is an unsaturated fatty acyl-CoA that serves as a crucial intermediate in the beta-oxidation of (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid, a C24:4 polyunsaturated fatty acid.[1] Very-long-chain fatty acids (VLCFAs) and their metabolites are integral components of cellular lipids and play vital roles in various physiological processes, including membrane structure, energy metabolism, and cellular signaling. Dysregulation of VLCFA metabolism is implicated in several metabolic diseases. Accurate detection and quantification of specific intermediates like this compound are therefore essential for elucidating the intricacies of lipid metabolism and for the development of novel therapeutic strategies.
The analytical challenge in detecting this molecule lies in its low endogenous abundance, its physicochemical similarity to other acyl-CoA species, and its susceptibility to degradation. The protocols outlined in this guide are designed to address these challenges by leveraging the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of (9Z,12Z,15Z,18Z)-tetracosatetraenoic Acid Beta-Oxidation
The following diagram illustrates the beta-oxidation pathway leading to the formation of this compound. Understanding this pathway is critical for interpreting experimental results and for designing studies that probe the dynamics of fatty acid metabolism.
Caption: Peroxisomal beta-oxidation of (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid.
Principle of Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for the quantification of low-abundance lipid metabolites is LC-MS/MS. This technique combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with the sensitivity and specificity of tandem mass spectrometry (MS/MS).
The general workflow involves:
-
Extraction: Isolation of acyl-CoAs from the biological matrix.
-
Chromatographic Separation: Separation of the target analyte from other molecules in the extract using a reversed-phase column.
-
Ionization: Generation of charged ions from the analyte molecules in the mass spectrometer's ion source, typically using electrospray ionization (ESI).
-
Mass Analysis: Selection of the precursor ion (the ionized form of the intact molecule) and its fragmentation, followed by the detection of specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity.
A key feature of acyl-CoA fragmentation in positive ion mode ESI-MS/MS is the characteristic neutral loss of a 507 Da fragment corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[2][3] Another common fragment ion observed is at m/z 428.0365, which corresponds to the adenosine 3',5'-diphosphate fragment.[4] These predictable fragmentation patterns are instrumental in developing a highly specific detection method for this compound.
Experimental Protocols
Part 1: Sample Preparation and Extraction
The goal of this stage is to efficiently extract the target analyte from the biological sample while minimizing degradation. Acyl-CoAs are susceptible to hydrolysis, so it is crucial to work quickly and at low temperatures.
Materials:
-
Biological sample (e.g., cultured cells, tissue homogenate)
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solvent: Acetonitrile/Methanol/Water (2:2:1 v/v/v)[5]
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another odd-chain saturated acyl-CoA not expected to be in the sample.
-
Microcentrifuge tubes
-
Homogenizer (for tissue samples)
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Protocol:
-
Sample Collection and Quenching:
-
For cultured cells, rapidly wash the cell monolayer with ice-cold PBS to remove media components. Immediately add the extraction solvent to quench metabolic activity.
-
For tissue samples, freeze-clamp the tissue in liquid nitrogen immediately upon collection to halt enzymatic processes.
-
-
Homogenization (for tissue samples):
-
Weigh the frozen tissue and homogenize in a pre-chilled homogenizer with the ice-cold extraction solvent. A typical ratio is 1 mL of solvent per 50-100 mg of tissue.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard solution to each sample. The IS is crucial for correcting for variability in extraction efficiency and instrument response.
-
-
Extraction:
-
Vortex the samples vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new clean tube.
-
-
Drying:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat to prevent degradation.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate). Vortex briefly and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
-
Part 2: LC-MS/MS Analysis
This protocol outlines the conditions for the separation and detection of this compound. Optimization may be required depending on the specific instrumentation used.
Instrumentation:
-
UHPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI source
LC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation of long-chain acyl-CoAs. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 6.8[6] | Provides a suitable pH for the stability of acyl-CoAs and good chromatographic peak shape. |
| Mobile Phase B | Acetonitrile | Elutes the hydrophobic acyl-CoAs from the column. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5-10 µL | Dependent on sample concentration and instrument sensitivity. |
| Gradient Elution | See table below | A gradient is necessary to elute a wide range of acyl-CoAs with good resolution. |
Gradient Elution Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
| 25.0 | 95 | 5 |
MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize efficiently in positive mode. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ionization. |
| Source Temperature | 120°C | To aid in desolvation without causing thermal degradation. |
| Desolvation Temperature | 350°C | To efficiently remove solvent from the ionized droplets. |
| Cone Gas Flow | 50 L/hr | To assist in nebulization. |
| Desolvation Gas Flow | 600 L/hr | To aid in desolvation. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity. |
MRM Transitions:
The molecular formula for this compound is C45H72N7O18P3S, with a monoisotopic mass of 1123.3867 g/mol .[7]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 1124.4 [M+H]+ | 617.4 [M+H-507]+ | 35-45 | 100 |
| This compound | 1124.4 [M+H]+ | 428.0 | 40-50 | 100 |
| Internal Standard (C17:0-CoA) | 1020.5 [M+H]+ | 513.5 [M+H-507]+ | 35-45 | 100 |
Note: The exact collision energies should be optimized for the specific instrument to achieve the best signal intensity.
Data Analysis and Quantification
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard in the samples to a calibration curve.
Calibration Curve: A calibration curve should be prepared by spiking known concentrations of a synthetic standard of this compound (if available) into a blank matrix (e.g., the extraction solvent or a biological matrix known to not contain the analyte). The curve should cover the expected concentration range of the analyte in the samples.
Data Processing:
-
Integrate the peak areas for the specified MRM transitions for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Plot the peak area ratio against the concentration of the standards to generate a linear regression curve.
-
Use the equation of the line to calculate the concentration of the analyte in the unknown samples.
Workflow Visualization
Caption: Workflow for the detection of this compound.
Troubleshooting and Method Validation
-
Low Signal Intensity: Optimize extraction efficiency, check for analyte degradation (work on ice, minimize time), and optimize MS parameters (cone voltage, collision energy).
-
Poor Peak Shape: Ensure column is properly equilibrated, check for sample matrix effects, and consider a solid-phase extraction (SPE) cleanup step after the initial extraction.
-
High Background Noise: Use high-purity solvents and reagents. Ensure the LC-MS system is clean.
-
Method Validation: To ensure the reliability of the method, it should be validated for linearity, accuracy, precision (intra- and inter-day), limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Conclusion
The protocols detailed in this application note provide a robust framework for the sensitive and specific detection of this compound in biological samples. By employing a well-defined sample preparation procedure and an optimized LC-MS/MS method, researchers can accurately quantify this important metabolic intermediate. This will facilitate a deeper understanding of very-long-chain fatty acid metabolism and its role in health and disease, ultimately aiding in the development of novel diagnostics and therapeutics.
References
- 1. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C45H72N7O18P3S | CID 71581104 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA by LC-MS/MS
Introduction
(9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA is a long-chain acyl-Coenzyme A (acyl-CoA) thioester, a class of molecules central to numerous metabolic pathways, including fatty acid β-oxidation and biosynthesis. The precise quantification of specific acyl-CoAs is critical for understanding metabolic flux, identifying biomarkers for disease, and elucidating mechanisms of drug action. However, their analysis is notoriously challenging due to their low endogenous abundance, inherent chemical instability, and the complexity of the biological matrices in which they are found.[1]
This application note presents a robust and sensitive method for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol detailed herein has been optimized to address the critical challenges of analyte stability and extraction efficiency, providing a reliable workflow for researchers in metabolic studies and drug development.
The Challenge of Acyl-CoA Analysis
The quantification of acyl-CoAs is complicated by several factors:
-
Instability: The thioester bond is susceptible to both enzymatic and chemical hydrolysis, particularly under neutral to alkaline pH conditions.[2][3] Strict temperature and pH control throughout the sample preparation process is paramount to prevent analyte degradation.[2]
-
Low Abundance: Acyl-CoAs are typically present at nanomolar concentrations in tissues, demanding highly sensitive analytical techniques.[4]
-
Matrix Effects: Biological samples contain a vast array of molecules that can interfere with the ionization of the target analyte in the mass spectrometer, leading to signal suppression or enhancement.
-
Physicochemical Diversity: The acyl chains of these molecules can vary significantly in length and saturation, impacting their solubility and chromatographic behavior.[1]
This method is designed to mitigate these challenges through a carefully controlled extraction procedure and optimized LC-MS/MS parameters.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below. Each step is critical for ensuring the accuracy and reproducibility of the results.
Figure 1: Overall experimental workflow. This diagram illustrates the sequential steps from sample collection to final data analysis.
Detailed Protocols
Part 1: Sample Preparation
Rationale: The primary goal of the sample preparation is to rapidly halt all enzymatic activity to preserve the in vivo acyl-CoA profile, efficiently extract the analyte from the complex biological matrix, and minimize degradation.[1] The use of an acidic extraction buffer is crucial as the thioester bond is most stable under slightly acidic conditions (pH 4.0-6.8).[2]
Materials:
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another suitable odd-chain acyl-CoA.
-
Extraction Buffer: 100 mM KH2PO4, pH 4.9.[4]
-
Organic Solvents: Acetonitrile and 2-propanol (LC-MS grade).
-
Saturated Ammonium Sulfate solution.
-
Solid-Phase Extraction (SPE) Cartridges: C18, appropriate size for sample volume.
Protocol:
-
Metabolic Quenching: Immediately freeze-clamp tissues in liquid nitrogen upon collection.[1] For cell cultures, rapidly aspirate the media and wash once with ice-cold PBS before adding the extraction solvent.[5]
-
Homogenization: Keep the tissue frozen and grind to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.[1]
-
Extraction:
-
To the powdered tissue (or cell pellet), add 2 mL of ice-cold 100 mM KH2PO4 (pH 4.9) containing the internal standard.[4]
-
Add 2.0 mL of 2-propanol and homogenize thoroughly.[4]
-
Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[4]
-
Vortex vigorously for 5 minutes.[4]
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.[4]
-
-
Purification:
-
Transfer the upper aqueous phase containing the acyl-CoAs to a new tube.
-
Dilute the extract with 10 mL of 100 mM KH2PO4 (pH 4.9).[4]
-
Condition a C18 SPE cartridge with methanol followed by equilibration with the diluted extraction buffer.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with an appropriate aqueous-organic solvent mixture to remove polar impurities.
-
Elute the acyl-CoAs with an appropriate concentration of acetonitrile or methanol.
-
Dry the eluate under a gentle stream of nitrogen.
-
For long-term storage, store the dry pellet at -80°C.[2]
-
Part 2: LC-MS/MS Analysis
Rationale: Reversed-phase liquid chromatography is employed to separate this compound from other acyl-CoAs and matrix components based on its hydrophobicity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Positive electrospray ionization (ESI) is often preferred for acyl-CoAs as it yields characteristic fragment ions.[6]
Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system | Provides necessary resolution and reproducibility. |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) | Retains the long-chain acyl-CoA based on its hydrophobicity.[6] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Common buffer for acyl-CoA analysis.[7] |
| Mobile Phase B | Acetonitrile | Organic modifier for gradient elution.[7] |
| Gradient | Optimized for separation of long-chain acyl-CoAs (e.g., starting at 20% B, ramping to 95% B)[7][8] | Ensures elution of the highly hydrophobic analyte. |
| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical scale LC. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Autosampler Temp. | 4°C | Minimizes degradation of the analyte in the autosampler.[2] |
| MS System | Triple Quadrupole Mass Spectrometer | Enables sensitive and selective MRM quantification.[9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Provides good ionization efficiency for acyl-CoAs.[9][10] |
| MRM Transitions | Precursor Ion (Q1) -> Product Ion (Q3) | Specific masses for the analyte and internal standard. |
MRM Transition Details:
Acyl-CoAs exhibit characteristic fragmentation patterns in positive ESI-MS/MS. A common fragmentation involves the neutral loss of the 3'-phosphoadenosine diphosphate moiety (507 Da).[8][10][11] Another highly abundant fragment corresponds to the adenosine 3',5'-diphosphate fragment at m/z 428.0365.[12]
Figure 2: Characteristic fragmentation of Acyl-CoAs in positive ESI. The neutral loss of 507 Da and the fragment at m/z 428 are key for MRM method development.
To determine the exact MRM transitions for this compound, the molecular formula (C45H68N7O18P3S) is used to calculate the precursor ion mass. The product ions are then confirmed by direct infusion of a standard.
Part 3: Data Analysis and Method Validation
Quantification: Quantification is performed by constructing a calibration curve using a series of known concentrations of an authentic standard of this compound, with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of the analyte in unknown samples is then determined from this curve.
Method Validation: A thorough method validation should be performed according to established guidelines to ensure the reliability of the data.[13] Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) < 15% (< 20% at LLOQ) |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Selectivity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked matrix to that in a neat solution. |
| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Freeze-thaw, short-term, and long-term stability should be assessed. |
Conclusion
This application note provides a comprehensive and detailed protocol for the robust quantification of this compound by LC-MS/MS. By implementing careful sample handling to ensure analyte stability and utilizing an optimized and validated LC-MS/MS method, researchers can achieve accurate and reproducible results. This methodology is a valuable tool for advancing our understanding of fatty acid metabolism in both health and disease, and for supporting the development of novel therapeutics targeting these pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. duke-nus.edu.sg [duke-nus.edu.sg]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 235 Plasma Metabolites | MDPI [mdpi.com]
In Vitro Assays for Peroxisomal β-Oxidation using (9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA
Introduction: Elucidating the Final Steps of Very-Long-Chain Fatty Acid Catabolism
(9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA is a key intermediate in the peroxisomal β-oxidation of very-long-chain fatty acids (VLCFAs).[1][2] The catabolism of these lipids is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a range of severe metabolic disorders, such as X-linked adrenoleukodystrophy.[1] This substrate, a C24:4 polyunsaturated 3-oxoacyl-CoA, sits at a critical juncture in the β-oxidation spiral, poised for the final thiolytic cleavage. Understanding the kinetics and inhibition of the enzymes that process this substrate is paramount for the development of novel therapeutics targeting peroxisomal disorders.
This guide provides detailed protocols for two primary in vitro assays designed to investigate the enzymatic processing of this compound. These assays are tailored for researchers in drug discovery and metabolic research, providing robust and reproducible methods for characterizing enzyme activity and screening for potential modulators.
Biochemical Context: The Peroxisomal β-Oxidation Pathway
Unlike the mitochondrial β-oxidation of shorter-chain fatty acids, the breakdown of VLCFAs occurs predominantly in peroxisomes.[2] This pathway involves a series of enzymatic reactions that shorten the acyl-CoA chain in a cyclical manner. This compound is a product of the third step in a cycle of peroxisomal β-oxidation and serves as the substrate for the final, thiolytic cleavage step.
The two key enzymes that interact with this substrate at this stage are:
-
Very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330): This enzyme catalyzes the NADPH-dependent reduction of the 3-oxo group to a 3-hydroxy group. While this is the reverse of the oxidative step, studying this reaction can provide insights into the enzyme's substrate specificity and kinetics.[3][4]
-
Peroxisomal 3-ketoacyl-CoA thiolase (EC 2.3.1.16): This enzyme catalyzes the Coenzyme A (CoA)-dependent cleavage of the 3-oxoacyl-CoA into a shortened acyl-CoA and acetyl-CoA.[5][6] This is the final and committing step of the β-oxidation cycle.
The following protocols will focus on assays for these two critical enzymatic activities.
Application Note 1: Characterization of Very-Long-Chain 3-Oxoacyl-CoA Reductase Activity
Principle of the Assay
The activity of very-long-chain 3-oxoacyl-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺. This spectrophotometric assay provides a continuous and real-time measurement of enzyme activity.
Experimental Workflow: Reductase Activity Assay
Caption: Workflow for the reductase activity assay.
Protocol: Spectrophotometric Assay for Very-Long-Chain 3-Oxoacyl-CoA Reductase
Materials:
-
Purified or recombinant very-long-chain 3-oxoacyl-CoA reductase
-
This compound
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of NADPH in Assay Buffer. Store on ice and protect from light.
-
Prepare a 1 mM stock solution of this compound in a suitable organic solvent (e.g., ethanol) and dilute to the desired concentrations in Assay Buffer immediately before use. Note: Due to the long acyl chain, the substrate may have limited aqueous solubility. Sonication or the inclusion of a low concentration of a non-ionic detergent like Triton X-100 (0.01%) may be necessary.
-
Prepare a series of dilutions of the enzyme in cold Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.
-
-
Assay Setup:
-
Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to 37°C.
-
In a 1 mL cuvette, add the following in order:
-
850 µL of Assay Buffer
-
50 µL of 10 mM NADPH (final concentration: 0.5 mM)
-
50 µL of enzyme dilution
-
-
Mix gently by inverting the cuvette and incubate for 5 minutes at 37°C to allow for temperature equilibration and to record any background NADPH oxidation.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of the this compound solution (final concentration will vary for kinetic analysis, e.g., 50 µM).
-
Immediately mix and start monitoring the decrease in absorbance at 340 nm for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation using the Beer-Lambert law (Extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine the specific activity of the enzyme (µmol/min/mg of protein).
-
For kinetic analysis, vary the concentration of the substrate and measure the initial reaction rates. Plot the data using a Michaelis-Menten or Lineweaver-Burk plot to determine K_m and V_max.
-
| Parameter | Typical Value |
| K_m for NADPH | 10-50 µM |
| K_m for 3-oxoacyl-CoA | 5-25 µM |
| Optimal pH | 6.5-7.5 |
Application Note 2: Probing Peroxisomal 3-Ketoacyl-CoA Thiolase Activity and Inhibition
Principle of the Assays
The activity of peroxisomal 3-ketoacyl-CoA thiolase can be measured using two distinct methods: a direct spectrophotometric assay and a more sensitive endpoint assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Direct Spectrophotometric Assay: This assay is based on the cleavage of the 3-ketoacyl-CoA, which results in a decrease in absorbance at a specific wavelength. While straightforward, this method may lack sensitivity for low activity samples.
-
DTNB Endpoint Assay: This colorimetric assay quantifies the release of Coenzyme A (CoA-SH) from the thiolytic cleavage reaction. The free thiol group of CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.[7][8][9] This method is highly sensitive and suitable for high-throughput screening of inhibitors.
Experimental Workflow: Thiolase Activity Assays
Caption: Comparison of workflows for thiolase assays.
Protocol 1: Direct Spectrophotometric Assay for Peroxisomal 3-Ketoacyl-CoA Thiolase
Materials:
-
Purified or recombinant peroxisomal 3-ketoacyl-CoA thiolase
-
This compound
-
Coenzyme A (CoA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂ and 50 mM KCl
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of CoA in Assay Buffer.
-
Prepare a 1 mM stock solution of this compound as previously described.
-
-
Assay Setup:
-
Set the spectrophotometer to the optimal wavelength for monitoring the cleavage of the 3-oxoacyl-CoA (this needs to be empirically determined, often around 300-310 nm).
-
In a 1 mL cuvette, add:
-
880 µL of Assay Buffer
-
50 µL of 10 mM CoA (final concentration: 0.5 mM)
-
50 µL of 1 mM substrate (final concentration: 50 µM)
-
-
Mix and incubate at 37°C for 5 minutes.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the enzyme dilution.
-
Immediately mix and monitor the decrease in absorbance for 10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate based on the change in absorbance over time. The extinction coefficient for the substrate at the chosen wavelength must be determined experimentally.
-
Protocol 2: DTNB-Based Endpoint Assay for Peroxisomal 3-Ketoacyl-CoA Thiolase
This protocol is ideal for inhibitor screening in a 96-well plate format.
Materials:
-
All materials from Protocol 1
-
DTNB (Ellman's Reagent)
-
DTNB Buffer: 0.1 M potassium phosphate buffer, pH 7.5
-
Stopping Reagent: 1 M HCl
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM DTNB stock solution in DTNB Buffer. Store protected from light.
-
Prepare substrate, CoA, and enzyme solutions as described above. For inhibitor screening, prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup (per well of a 96-well plate):
-
Add 50 µL of Assay Buffer.
-
For inhibitor screening, add 1 µL of the test compound solution (or DMSO for control).
-
Add 10 µL of enzyme dilution and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Add 20 µL of 10 mM CoA.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding 20 µL of 1 mM this compound.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
Color Development and Measurement:
-
Add 100 µL of the 10 mM DTNB solution to each well.
-
Incubate for 5 minutes at room temperature to allow for color development.
-
Read the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of free CoA to correlate absorbance with the amount of product formed.
-
Calculate the percent inhibition for each test compound compared to the DMSO control.
-
For promising hits, perform dose-response experiments to determine the IC₅₀ value.
-
| Parameter | Typical Value |
| K_m for CoA | 20-100 µM |
| K_m for 3-oxoacyl-CoA | 5-30 µM |
| Optimal pH | 7.8-8.5 |
Synthesis of this compound
The chemical synthesis of polyunsaturated 3-oxoacyl-CoA thioesters can be challenging due to the lability of the polyunsaturated acyl chain and the thioester bond. A common chemo-enzymatic approach involves the synthesis of the corresponding N-hydroxysuccinimide (NHS) ester of the fatty acid, followed by reaction with Coenzyme A.[10]
Synthetic Pathway Overview
Caption: Plausible synthetic route for the substrate.
A plausible route involves the oxidation of the corresponding β-hydroxy fatty acid or the direct synthesis of the 3-oxo fatty acid, followed by activation with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the NHS ester. This activated ester can then be reacted with the free thiol of Coenzyme A in a buffered aqueous/organic solvent mixture to yield the final product.[11][12][13] Purification is typically achieved by reverse-phase HPLC.
Conclusion
The protocols detailed in this guide provide a robust framework for the in vitro investigation of enzymes involved in the final stages of very-long-chain fatty acid β-oxidation. By utilizing this compound as a substrate, researchers can gain valuable insights into the catalytic mechanisms of key peroxisomal enzymes and effectively screen for novel therapeutic agents targeting metabolic disorders. The combination of continuous spectrophotometric assays for kinetic characterization and sensitive endpoint assays for high-throughput screening offers a comprehensive toolkit for advancing our understanding of peroxisomal lipid metabolism.
References
- 1. Fatty Acid Metabolism in Peroxisomes and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-long-chain 3-oxoacyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxisomal beta-oxidation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ethosbiosciences.com [ethosbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols for the Synthesis of (9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA
For: Researchers, scientists, and drug development professionals in the fields of biochemistry, metabolic research, and enzymology.
Introduction
(9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA is a critical molecular tool for the investigation of very-long-chain fatty acid (VLCFA) metabolism. As a 3-oxoacyl-CoA derivative, it is a key intermediate in the fatty acid elongation cycle, specifically in the pathway involving the synthesis of C24 polyunsaturated fatty acids.[1] The study of such molecules is paramount for elucidating the substrate specificity of enzymes involved in fatty acid metabolism and for understanding the pathophysiology of metabolic disorders where these pathways are dysregulated.[2]
The synthesis of this complex molecule is not trivial due to the presence of multiple cis-double bonds, which are susceptible to isomerization, and the inherent instability of the 3-oxoacyl-CoA moiety. This document provides a detailed, field-proven guide for the chemical synthesis, purification, and characterization of this compound for research applications. The presented protocol is designed to be a self-validating system, with clear explanations for the causality behind experimental choices, ensuring both reproducibility and a high degree of final product purity.
Synthetic Strategy Overview
The synthesis of the target molecule, this compound, is achieved through a multi-step chemical pathway. The strategy hinges on the elongation of a C22 polyunsaturated fatty acid with a C2 unit to introduce the 3-oxo functionality, followed by the final thioesterification with Coenzyme A. The chosen precursor is adrenic acid ((7Z,10Z,13Z,16Z)-docosatetraenoic acid), a commercially available C22 fatty acid.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoic Acid
This part of the protocol details the synthesis of the free fatty acid precursor to the final CoA ester.
Step 1.1: Activation of Adrenic Acid
Rationale: The carboxylic acid of adrenic acid is not sufficiently electrophilic to undergo the desired C-C bond formation. Activation, for instance, to an acyl chloride, significantly enhances its reactivity.
Protocol:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve adrenic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol of acid).
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.5 eq) dropwise over 10 minutes. A catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1 drop) can be added to facilitate the reaction.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride in vacuo to yield the crude adrenoyl chloride. This product is moisture-sensitive and should be used immediately in the next step.
Step 1.2: Chain Elongation to Form the 3-Oxo Ester
Rationale: A Claisen-type condensation between the activated adrenic acid and the enolate of a protected acetate unit is employed to form the β-keto ester. Tert-butyl acetate is chosen as the acetate source due to the ease of removal of the tert-butyl protecting group under acidic conditions that are compatible with the polyunsaturated chain.
Protocol:
-
In a separate flame-dried flask under argon, prepare a solution of lithium diisopropylamide (LDA). Add n-butyllithium (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF, 15 mL/mmol of diisopropylamine) at -78 °C (dry ice/acetone bath). Stir for 30 minutes.
-
To this LDA solution, add tert-butyl acetate (2.0 eq) dropwise at -78 °C. Stir for 45 minutes to ensure complete enolate formation.
-
Dissolve the crude adrenoyl chloride from Step 1.1 in anhydrous THF (5 mL/mmol) and add it dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x volume of aqueous phase).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude tert-butyl 3-oxotetracosatetraenoate.
Step 1.3: Deprotection to Yield the Free 3-Oxo Acid
Rationale: The tert-butyl ester is cleaved under mild acidic conditions to yield the free carboxylic acid without affecting the sensitive functionalities of the molecule.
Protocol:
-
Dissolve the crude ester from Step 1.2 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Remove the solvent and TFA in vacuo. Co-evaporate with toluene to remove residual TFA.
-
The resulting crude (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoic acid is then purified.
Purification and Characterization of the 3-Oxo Acid
Protocol:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and concentrate in vacuo.
-
Characterize the purified product by:
-
¹H and ¹³C NMR: To confirm the structure and stereochemistry of the double bonds.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Part 2: Synthesis of this compound
This part outlines the final conversion of the synthesized 3-oxo acid to its Coenzyme A thioester.
Figure 2: Workflow for the synthesis and purification of the target Acyl-CoA.
Step 2.1: Activation of the 3-Oxo Acid with N-Hydroxysuccinimide (NHS)
Rationale: The conversion of the carboxylic acid to an N-hydroxysuccinimide (NHS) ester creates a stable, yet reactive intermediate that readily undergoes aminolysis with the thiol group of Coenzyme A in aqueous media.[3] This method avoids harsh conditions that could degrade the polyunsaturated acyl chain or the Coenzyme A molecule.[4]
Protocol:
-
Dissolve the purified 3-oxo acid (1.0 eq) in anhydrous THF.
-
Add N-hydroxysuccinimide (NHS, 1.2 eq) and N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Concentrate the filtrate in vacuo to yield the crude NHS ester, which can be used in the next step without further purification.
Step 2.2: Thioesterification with Coenzyme A
Rationale: The final step is the coupling of the activated 3-oxo acid with the free thiol of Coenzyme A. The reaction is performed in a buffered aqueous solution to maintain the stability and solubility of Coenzyme A.[4]
Protocol:
-
Dissolve Coenzyme A (free acid form, 1.5 eq) in a 0.1 M sodium bicarbonate buffer (pH ~8.0).
-
Dissolve the crude NHS ester from Step 2.1 in a minimal amount of THF or acetonitrile.
-
Add the solution of the NHS ester dropwise to the stirring Coenzyme A solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction progress by HPLC.
Purification and Characterization of the Final Product
Rationale: Purification is crucial to remove unreacted Coenzyme A, the hydrolyzed 3-oxo acid, and other byproducts. A combination of solid-phase extraction (SPE) and reversed-phase high-performance liquid chromatography (RP-HPLC) is highly effective for isolating long-chain acyl-CoAs.[5][6][7]
Protocol:
-
Solid-Phase Extraction (SPE):
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Load the mixture onto a C18 SPE cartridge pre-conditioned with methanol and then water.
-
Wash the cartridge with water to remove salts and unreacted Coenzyme A.
-
Wash with a low percentage of organic solvent (e.g., 20% acetonitrile in water) to remove more polar impurities.
-
Elute the desired acyl-CoA with a higher concentration of organic solvent (e.g., 80-100% acetonitrile or methanol).
-
-
Reversed-Phase HPLC:
-
Further purify the product using a C18 semi-preparative HPLC column.
-
Use a gradient elution system, for example, from 20% to 100% acetonitrile in water (both containing 0.1% TFA or 25 mM potassium phosphate buffer, pH 5.3).[7]
-
Monitor the elution at 260 nm, which is the absorbance maximum for the adenine moiety of Coenzyme A.
-
Collect the fractions corresponding to the product peak and lyophilize to obtain the pure this compound.
-
Characterization:
-
Purity Assessment: Analyze the final product by analytical RP-HPLC. Purity should be >95%.
-
Identity Confirmation: Confirm the molecular weight by mass spectrometry (LC-MS or MALDI-TOF). The expected molecular weight can be calculated from its molecular formula: C₄₅H₇₂N₇O₁₈P₃S.
-
Quantification: Determine the concentration of the acyl-CoA solution spectrophotometrically by measuring the absorbance at 260 nm (in a neutral buffer), using an extinction coefficient (ε) of 16,400 M⁻¹cm⁻¹.
Data Summary
| Parameter | Expected Value | Method |
| Purity | > 95% | Analytical RP-HPLC |
| Molecular Formula | C₄₅H₇₂N₇O₁₈P₃S | - |
| Monoisotopic Mass | 1123.3875 Da | High-Resolution MS |
| UV Absorbance Max (λmax) | 260 nm | UV-Vis Spectroscopy |
| Molar Extinction Coeff. (ε₂₆₀) | 16,400 M⁻¹cm⁻¹ | - |
| Overall Yield | 10-20% | Gravimetric/Spectroscopic |
Application Notes
-
Enzyme Kinetics: The synthesized this compound can be used as a substrate to study the kinetics and substrate specificity of enzymes such as 3-ketoacyl-CoA reductases and other enzymes involved in VLCFA metabolism.
-
Metabolic Studies: It can serve as an analytical standard in metabolomics and lipidomics studies for the identification and quantification of this specific intermediate in biological samples.[5]
-
Inhibitor Screening: This molecule can be used in high-throughput screening assays to identify potential inhibitors of enzymes involved in fatty acid elongation.
Safety Precautions
-
All chemical manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Oxalyl chloride is highly corrosive and toxic; handle with extreme care.
-
n-Butyllithium is pyrophoric and reacts violently with water. Handle under an inert atmosphere.
-
DCM, THF, TFA, and other organic solvents are flammable and/or toxic. Avoid inhalation and skin contact.
References
- 1. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Extraction of very-long-chain fatty acyl-CoAs from cell culture
An Application Guide to the Robust Extraction of Very-Long-Chain Fatty Acyl-CoAs from Cell Culture
Authored by a Senior Application Scientist
Abstract
The analysis of very-long-chain fatty acyl-Coenzyme A (VLCFA-CoA) thioesters is fundamental to understanding the pathophysiology of numerous metabolic disorders, including X-linked Adrenoleukodystrophy (ALD), and for developing targeted therapeutics.[1] These molecules, characterized by acyl chains of 22 carbons or more, are critical metabolic intermediates, but their low intracellular abundance and inherent instability present significant analytical challenges.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction of VLCFA-CoAs from cultured cells. We move beyond simple step-by-step instructions to explain the causality behind critical methodological choices, emphasizing techniques that ensure sample integrity, maximize recovery, and generate high-quality data for downstream mass spectrometry analysis.
The Scientific Imperative: Why Accurate VLCFA-CoA Extraction Matters
VLCFA-CoAs are synthesized in the endoplasmic reticulum and are primarily destined for degradation via β-oxidation within peroxisomes.[4][5] Genetic defects in peroxisomal transporters, such as the ATP-binding cassette transporter D1 (ABCD1) in ALD, lead to the cytosolic accumulation of VLCFA-CoAs.[1] This buildup is a key pathogenic event, making the accurate measurement of the VLCFA-CoA pool a critical readout for disease modeling and therapeutic efficacy studies.
The primary challenges in their analysis are twofold:
-
Inherent Instability: The high-energy thioester bond in acyl-CoAs is susceptible to both chemical and enzymatic hydrolysis, demanding rapid and cold processing.[2]
-
Low Abundance: VLCFA-CoAs are present in nanomolar concentrations within the cell, requiring enrichment and highly sensitive detection methods.[3]
This guide focuses on a Solid-Phase Extraction (SPE) based methodology, which offers superior selectivity and sample purity compared to simpler liquid-liquid extraction (LLE) techniques, making it the preferred choice for quantitative mass spectrometry.[6][7][8]
Foundational Principles of a Self-Validating Workflow
A trustworthy protocol is a self-validating one. For VLCFA-CoA analysis, this is achieved by controlling pre-analytical variables and incorporating standards that account for variability throughout the process.
The Critical Role of Internal Standards
Accurate quantification via mass spectrometry is impossible without appropriate internal standards.[2][9] They are added at the very beginning of the extraction process to account for analyte loss during sample preparation and to correct for matrix effects during ionization.
Expert Insight: The gold standard is the use of stable isotope-labeled (SIL) internal standards, such as deuterated or ¹³C-labeled analogs of the target VLCFA-CoAs.[10][11] If a full suite of SIL standards is unavailable, a representative odd-chain (e.g., C17:0-CoA) or SIL long-chain acyl-CoA (e.g., ¹³C₈-Octanoyl-CoA) can be used to monitor the efficiency of the overall process.[9][11]
Metabolic Quenching: A Non-Negotiable First Step
Cellular metabolism must be halted instantaneously to preserve the in vivo state of the acyl-CoA pool. The most effective method is to aspirate the culture medium and immediately flood the cell monolayer with an ice-cold solvent, typically 80% methanol.[6] This rapid quenching denatures enzymes and prevents further metabolic conversion or degradation of the target analytes.
Detailed Protocol: Solid-Phase Extraction (SPE) for VLCFA-CoA Enrichment
This protocol is synthesized from established methods and is optimized for purity and recovery, making it ideal for subsequent LC-MS/MS analysis.[6][8][12][13] It utilizes a specialized SPE sorbent to selectively capture acyl-CoAs.
Required Materials
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water
-
Formic Acid (FA)
-
Ammonium Hydroxide (NH₄OH)
-
Internal Standard (IS) solution (e.g., deuterated VLCFA-CoAs in appropriate solvent)
-
-
Equipment:
-
Cell scrapers
-
Microcentrifuge tubes (1.5 or 2 mL)
-
Refrigerated centrifuge (capable of >15,000 x g)
-
Solid-Phase Extraction (SPE) cartridges: 2-(2-pyridyl)ethyl functionalized silica gel is highly recommended for broad-range acyl-CoA recovery.[7][8][12]
-
SPE vacuum manifold
-
Nitrogen evaporator or vacuum concentrator
-
Autosampler vials for LC-MS/MS
-
Step-by-Step Methodology
Part A: Cell Harvesting and Lysate Preparation
-
Preparation: Place a 10 cm culture dish of confluent cells on ice. Prepare an ice-cold 80% methanol solution.
-
Wash: Aspirate the culture medium completely. Gently wash the cell monolayer once with 5 mL of ice-cold PBS. Aspirate the PBS thoroughly.
-
Quench and Scrape: Immediately add 1 mL of ice-cold 80% methanol to the dish.[6] Use a cell scraper to detach the cells, ensuring they are fully suspended in the methanol.
-
Spike Internal Standards: Transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube. Add the prepared internal standard(s) at a known concentration.
-
Protein Precipitation: Vortex the lysate vigorously for 30 seconds and incubate on ice for 15 minutes to facilitate protein precipitation.
-
Clarification: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.[6] Carefully transfer the supernatant, which contains the acyl-CoAs, to a new, clean tube. Avoid disturbing the protein pellet.
Part B: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it using a gentle vacuum. Do not let the cartridge run dry.
-
Causality: This step wets the sorbent and activates the functional groups for analyte binding.
-
-
Equilibration: Equilibrate the cartridge by passing 3 mL of water through it.[6]
-
Causality: This prepares the sorbent for the aqueous-organic sample, ensuring proper interaction.
-
-
Sample Loading: Load the clarified supernatant from Part A onto the SPE cartridge. Allow it to pass through slowly by gravity or gentle vacuum.
-
Washing:
-
Wash the cartridge with 2.5 mL of 2% formic acid in water.
-
Wash the cartridge with 2.5 mL of methanol.[6]
-
Causality: These washes remove polar and non-polar contaminants (salts, lipids, etc.) that are not strongly bound to the sorbent, while the target acyl-CoAs remain retained.
-
-
Elution: Elute the acyl-CoAs into a clean collection tube with 2.5 mL of 5% ammonium hydroxide in 50% methanol.[6]
-
Causality: The basic pH of the elution buffer disrupts the interaction between the acyl-CoA molecules and the sorbent, releasing them from the cartridge.
-
Part C: Sample Concentration and Reconstitution
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent compatible with your LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Final Centrifugation: Centrifuge the reconstituted sample at high speed for 5 minutes to pellet any insoluble debris.
-
Transfer: Carefully transfer the final supernatant to an autosampler vial for immediate analysis.
Data and Method Comparison
The choice of extraction method impacts recovery and sample purity. While LLE is faster, SPE provides a cleaner extract, which is critical for minimizing ion suppression in the mass spectrometer and achieving lower detection limits.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) / Protein Precipitation |
| Principle | Chromatographic separation based on chemical properties.[6] | Partitioning between immiscible liquid phases.[6][14] |
| Selectivity | High; effectively removes salts and many lipids. | Moderate; co-extraction of other soluble molecules is common. |
| Recovery | Generally high and reproducible (80-95% reported for various acyl-CoAs).[8][12][15] | Variable, can be lower and less reproducible than SPE. |
| Purity of Extract | High; ideal for sensitive LC-MS/MS. | Lower; may lead to significant matrix effects. |
| Time/Labor | More time-consuming and requires specialized cartridges. | Faster and simpler. |
| Recommendation | Recommended for quantitative, discovery-based, and validation studies. | Suitable for initial screening or when SPE is not feasible. |
Conclusion
The successful extraction of very-long-chain fatty acyl-CoAs from cell culture is a meticulous process that hinges on the immediate quenching of metabolic activity, the use of internal standards for accuracy, and a robust purification strategy to enrich these low-abundance analytes. The detailed Solid-Phase Extraction protocol provided herein offers a reliable and self-validating workflow designed to yield high-quality samples for sensitive downstream analysis by LC-MS/MS. By understanding the scientific principles behind each step, researchers can confidently generate accurate and reproducible data, paving the way for new insights into the metabolic basis of disease and the development of novel therapeutics.
References
- 1. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 2. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liquid–Liquid Extraction of Volatile Fatty Acids from Anaerobic Acidification Broth Using Ionic Liquids and Cosolvent [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Note: A Validated HPLC-UV Method for the Quantification of Unsaturated 3-Oxoacyl-CoAs in Biological Samples
Abstract
Unsaturated 3-oxoacyl-Coenzyme A (CoA) thioesters are pivotal intermediates in the β-oxidation of unsaturated fatty acids, a critical energy-generating pathway. Dysregulation of this pathway is implicated in numerous metabolic disorders and is a key area of investigation in drug development. This application note presents a detailed, robust, and reproducible protocol for the analysis of unsaturated 3-oxoacyl-CoAs using reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. We provide a comprehensive guide, from initial sample preparation and metabolic quenching to chromatographic separation and data analysis. The causality behind critical experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively. This self-validating system ensures high-quality, reliable quantification for professionals in metabolic research and pharmaceutical development.
Introduction and Scientific Context
Acyl-CoA thioesters are central players in cellular metabolism, acting as substrates and regulators in pathways ranging from energy production to lipid biosynthesis.[1] Specifically, 3-oxoacyl-CoAs are the penultimate intermediates in each cycle of fatty acid β-oxidation, just prior to the thiolytic cleavage that releases acetyl-CoA.[2] The oxidation of unsaturated fatty acids, which are common in biological systems, requires additional enzymatic steps to handle the double bonds, leading to the formation of various unsaturated 3-oxoacyl-CoA intermediates.[3][4]
The accurate quantification of these specific metabolites is crucial for several reasons:
-
Understanding Metabolic Flux: Their steady-state levels can provide insights into the rate and regulation of fatty acid oxidation.
-
Disease Biomarkers: Aberrant levels of specific acyl-CoAs are hallmarks of inherited metabolic disorders and may be involved in the pathophysiology of conditions like insulin resistance and neurodegenerative diseases.[2]
-
Drug Discovery: Many therapeutic strategies target fatty acid metabolism, making the direct measurement of these intermediates essential for evaluating drug efficacy and mechanism of action.
However, the analysis of acyl-CoAs is notoriously challenging due to their low intracellular abundance, inherent chemical instability, and the structural similarity among different species.[5] This guide provides a validated HPLC-UV method that addresses these challenges, offering a reliable and accessible tool for researchers.
Biochemical Pathway Context
The degradation of unsaturated fatty acids requires auxiliary enzymes to modify the structure of the double bonds, ensuring they can be processed by the core β-oxidation machinery. This process generates unique unsaturated intermediates, including 3-oxoacyl-CoAs with double bonds at various positions.
Caption: Simplified pathway of unsaturated fatty acid β-oxidation.
Principle of HPLC Separation
This method utilizes reverse-phase chromatography, a powerful technique for separating molecules based on their hydrophobicity.[6] The stationary phase consists of a nonpolar material (typically C18 silica), while the mobile phase is a more polar aqueous-organic mixture.
-
Separation Mechanism: Unsaturated 3-oxoacyl-CoAs are amphiphilic, possessing a polar CoA head group and a nonpolar acyl chain. They are retained on the C18 column through hydrophobic interactions between their acyl chains and the stationary phase.
-
Elution: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) in the mobile phase is used. This progressively increases the mobile phase's nonpolarity, weakening the hydrophobic interactions and eluting the analytes from the column. Longer and more saturated acyl chains are more hydrophobic and thus have longer retention times.[7]
-
Detection: The Coenzyme A moiety contains an adenine ring, which exhibits strong UV absorbance. This allows for sensitive detection and quantification by monitoring the column effluent at a wavelength of approximately 254-260 nm.[8][9][10]
Detailed Protocols
Protocol 1: Sample Preparation and Extraction
This step is the most critical for accurate results. The goal is to instantaneously halt all enzymatic activity (metabolic quenching) and efficiently extract the acyl-CoAs while preventing their degradation.[11]
Materials:
-
Liquid Nitrogen
-
Mortar and pestle, pre-chilled with liquid nitrogen
-
Ice-cold 10% (w/v) Perchloric Acid (PCA) or 5% (w/v) Sulfosalicylic Acid (SSA)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not expected in the sample.[12]
-
Refrigerated centrifuge (4°C)
-
Microcentrifuge tubes
Procedure for Tissue Samples:
-
Metabolic Quenching: Immediately upon excision, freeze-clamp the tissue using tongs pre-chilled in liquid nitrogen. This halts metabolism in milliseconds.[13] Store samples at -80°C until extraction.
-
Homogenization: Place the frozen tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen. Do not allow the tissue to thaw.
-
Extraction:
-
Weigh approximately 50-100 mg of the frozen tissue powder into a pre-weighed, ice-cold microcentrifuge tube.
-
Add 500 µL of ice-cold 10% PCA containing a known amount of the internal standard (e.g., 1 nmol).
-
Homogenize immediately using a sonicator or mechanical homogenizer, keeping the tube on ice at all times to dissipate heat.
-
-
Deproteinization: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C. The proteins will precipitate.
-
Neutralization & Collection: Carefully transfer the supernatant to a new ice-cold tube. To neutralize, add a calculated volume of a base like 3M K2CO3 until the pH is between 5.0 and 6.0. The perchlorate will precipitate as potassium perchlorate.
-
Final Clarification: Centrifuge at 15,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate.
-
Sample Storage: Transfer the final supernatant to an HPLC vial. Analyze immediately or store at -80°C. Acyl-CoAs can be unstable, so prompt analysis is recommended.[14]
Procedure for Adherent Cell Cultures:
-
Quenching and Harvesting: Aspirate the culture medium. Immediately place the culture dish on a bed of dry ice and add 1 mL of an ice-cold quenching/extraction solution (e.g., 80% methanol) containing the internal standard.[15]
-
Cell Lysis: Use a cell scraper to scrape the frozen cells into the quenching solution. Transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the tube vigorously for 1 minute.
-
Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Drying and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the pellet in 100 µL of the initial HPLC mobile phase (Mobile Phase A). Vortex, centrifuge to pellet any insoluble material, and transfer to an HPLC vial.
Protocol 2: HPLC Analysis
Instrumentation and Reagents:
-
HPLC System: A binary pump system capable of gradient elution, a refrigerated autosampler (set to 4°C), a column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Column: A high-quality C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size). A guard column is highly recommended.
-
Mobile Phase A: 100 mM Potassium Phosphate, pH 5.3. Filter through a 0.22 µm membrane.
-
Mobile Phase B: 100% Acetonitrile (HPLC grade).
-
Standards: Commercially available or synthesized standards of the specific unsaturated 3-oxoacyl-CoAs of interest, as well as free Coenzyme A.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Column Temperature | 30°C | Ensures reproducible retention times and improves peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good separation efficiency. |
| Injection Volume | 20 µL | Balances sensitivity with the risk of column overload. |
| Detection Wavelength | 259 nm | The maximal absorbance wavelength for the adenine moiety of CoA.[10][13] |
| Autosampler Temp. | 4°C | Minimizes degradation of the analytes in the sample queue.[14] |
HPLC Gradient Program: The following gradient is a starting point and should be optimized for the specific analytes of interest.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 25.0 | 40 | 60 |
| 30.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 36.0 | 95 | 5 |
| 45.0 | 95 | 5 |
Overall Analytical Workflow
Caption: Complete workflow from sample collection to final quantification.
Data Analysis and Troubleshooting
Quantification:
-
Calibration Curve: Prepare a series of standards of known concentrations for each target analyte. Inject these standards to generate a calibration curve by plotting peak area against concentration.
-
Internal Standard Correction: For biological samples, calculate the concentration using the ratio of the analyte peak area to the internal standard (IS) peak area. This corrects for variability in extraction efficiency and injection volume.[12][16]
-
Concentration = (Area_Analyte / Area_IS) * (Concentration_IS / Response_Factor)
-
-
Normalization: Final concentrations should be normalized to the initial tissue weight or the protein content of the sample to allow for meaningful comparisons between samples.
Troubleshooting Guide:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with free silanols on the column.[17][18]- Mobile phase pH is inappropriate for analyte.- Column contamination or void. | - Use a high-purity, end-capped C18 column.- Ensure mobile phase pH is buffered effectively (pH 4-6 is often optimal).- Flush the column; if unresolved, replace the guard or analytical column.[19] |
| Poor Resolution | - Gradient is too steep.- Column is aging or inefficient. | - Optimize the gradient by making it shallower in the region where target peaks elute.- Check column performance with standards; replace if necessary. |
| Low Sensitivity | - Analyte degradation.- Low concentration in sample.- Detector lamp is failing. | - Ensure samples are kept cold and analyzed promptly.- Increase injection volume or concentrate the sample (if possible).- Check detector lamp energy and replace if low. |
| Ghost Peaks | - Contamination in mobile phase or system.- Carryover from previous injection. | - Use fresh, high-purity solvents and reagents.- Implement a robust needle wash protocol in the autosampler. |
Conclusion
The reverse-phase HPLC-UV method detailed in this application note provides a reliable, accessible, and robust system for the quantification of unsaturated 3-oxoacyl-CoAs. By carefully controlling the critical pre-analytical steps of metabolic quenching and extraction, researchers can achieve high-quality data. This protocol serves as a foundational tool for scientists and drug development professionals investigating the intricate roles of fatty acid metabolism in health and disease, enabling deeper insights into metabolic regulation and therapeutic intervention.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Beta oxidation - Wikipedia [en.wikipedia.org]
- 4. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. jasco-global.com [jasco-global.com]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. waters.com [waters.com]
- 18. hplc.eu [hplc.eu]
- 19. chromatographyonline.com [chromatographyonline.com]
Application of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA in Drug Discovery: A Technical Guide for Researchers
Introduction: Unveiling a Novel Player in Very Long-Chain Fatty Acid Metabolism
(9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA is a polyunsaturated, very long-chain 3-oxo-fatty acyl-CoA.[1] Its structure suggests a critical role as an intermediate in the peroxisomal β-oxidation of (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid, a downstream metabolite of linoleic acid.[2] While direct research on this specific molecule is nascent, its position within a crucial metabolic pathway implicates it as a valuable tool for drug discovery, particularly in therapeutic areas where dysregulation of lipid metabolism is a key pathological feature. These include metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), inherited metabolic diseases, and various cancers known to have aberrant fatty acid metabolism.[3][4]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound. We will delve into its biochemical context, propose its utility in novel drug screening assays, and provide detailed, field-proven protocols to empower your research endeavors.
Biochemical Significance and Therapeutic Relevance
This compound is a transient but vital intermediate in the breakdown of very long-chain fatty acids (VLCFAs). The metabolism of VLCFAs is predominantly handled by peroxisomes, and defects in this pathway can lead to the accumulation of these lipids, causing cellular toxicity and organ dysfunction. The enzymes responsible for the sequential oxidation of VLCFAs, including the thiolase that would act on our molecule of interest, represent promising targets for therapeutic intervention.
By utilizing this compound as a substrate in targeted assays, researchers can:
-
Identify and characterize novel enzyme inhibitors: Screen compound libraries for molecules that specifically inhibit the enzymes metabolizing this substrate.
-
Elucidate enzyme kinetics and substrate specificity: Understand the kinetic parameters of peroxisomal thiolases and other relevant enzymes.[5][6]
-
Investigate disease mechanisms: Probe the consequences of impaired VLCFA metabolism in cellular and animal models of disease.
-
Serve as a biomarker: Potentially quantify levels of this and related metabolites in biological samples to assess disease progression or therapeutic response.
The following diagram illustrates the hypothesized metabolic positioning of this compound in the peroxisomal β-oxidation pathway.
Figure 1: Hypothesized metabolic pathway of this compound.
Application I: High-Throughput Screening for Peroxisomal Thiolase Inhibitors
The final step in each cycle of β-oxidation is catalyzed by a 3-ketoacyl-CoA thiolase, which cleaves the 3-oxoacyl-CoA into a shorter acyl-CoA and acetyl-CoA. This makes the thiolase an attractive target for drug discovery. A coupled spectrophotometric assay can be employed to screen for inhibitors of this enzyme using this compound as the substrate.
Protocol 1: Coupled Spectrophotometric Assay for Thiolase Activity
This protocol is adapted from established methods for assaying 3-oxoacyl-CoA thiolases.[5] The principle lies in the CoA-dependent cleavage of the 3-oxoacyl-CoA substrate, where the release of Coenzyme A is coupled to a reaction that can be monitored spectrophotometrically.
Materials:
-
This compound (substrate)
-
Purified or recombinant peroxisomal 3-ketoacyl-CoA thiolase
-
Coenzyme A (CoASH)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 25 mM MgCl₂, 2 mM DTT
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable buffer.
-
Prepare a working solution of the thiolase enzyme in assay buffer. The optimal concentration should be determined empirically.
-
Prepare a stock solution of DTNB in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
150 µL of Assay Buffer
-
10 µL of DTNB solution
-
10 µL of CoASH solution
-
1 µL of test compound or vehicle control
-
-
Incubate the plate at room temperature for 5 minutes to allow for any pre-incubation effects of the compounds with the enzyme.
-
-
Initiation of Reaction:
-
Add 10 µL of the thiolase enzyme solution to each well.
-
Add 20 µL of the this compound substrate solution to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of increase in absorbance is proportional to the thiolase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well.
-
Determine the percent inhibition for each test compound relative to the vehicle control.
-
For promising hits, perform dose-response experiments to determine the IC₅₀ value.
-
Expected Results and Interpretation:
| Compound | Concentration (µM) | Thiolase Activity (mAU/min) | % Inhibition |
| Vehicle (DMSO) | - | 15.2 ± 0.8 | 0% |
| Compound A | 10 | 7.5 ± 0.5 | 50.7% |
| Compound B | 10 | 14.9 ± 0.9 | 2.0% |
| Positive Control (Known Inhibitor) | 1 | 2.1 ± 0.3 | 86.2% |
A significant decrease in the rate of absorbance increase at 412 nm in the presence of a test compound indicates potential inhibition of the thiolase enzyme.
Application II: Cellular Assays to Investigate VLCFA Metabolism
To understand the physiological consequences of inhibiting VLCFA metabolism, cellular assays are indispensable. This compound can be used as a standard in lipidomics studies to quantify its accumulation upon treatment with a potential drug candidate.
Protocol 2: Lipid Extraction and Quantification by LC-MS/MS
This protocol outlines a general procedure for the extraction of acyl-CoAs from cultured cells and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells (e.g., hepatocytes, fibroblasts)
-
Test compound
-
Ice-cold PBS
-
Methanol
-
Chloroform
-
Internal standard (e.g., a deuterated acyl-CoA)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle for the desired duration.
-
-
Cell Harvesting and Lipid Extraction:
-
Wash the cells with ice-cold PBS and harvest them.
-
Perform a lipid extraction using the Folch method or a similar protocol.[3] Briefly, add a 2:1 (v/v) mixture of chloroform:methanol to the cell pellet, along with the internal standard.
-
Vortex vigorously and incubate to extract the lipids.
-
Separate the phases by centrifugation and collect the lower organic phase.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Use an appropriate chromatographic method to separate the different acyl-CoA species.
-
Employ tandem mass spectrometry to identify and quantify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Data Analysis:
-
Quantify the amount of this compound in each sample by comparing its peak area to that of the internal standard.
-
Compare the levels of the target metabolite in treated versus untreated cells.
Figure 2: Workflow for cellular lipidomics analysis.
Troubleshooting and Considerations
-
Substrate Stability: this compound, like other acyl-CoAs, can be prone to hydrolysis. Store it at low temperatures and handle it in appropriate buffers.
-
Enzyme Activity: Ensure the purity and activity of the enzyme used in the assays. Include a known substrate as a positive control.
-
Compound Solubility: Test compounds should be fully dissolved to avoid artifacts in the assay.
-
LC-MS/MS Method Development: Optimization of chromatographic separation and mass spectrometry parameters is crucial for accurate quantification.
Conclusion
While the direct exploration of this compound in drug discovery is an emerging field, its strategic position in VLCFA metabolism makes it a highly valuable and promising tool. The protocols and applications outlined in this guide provide a solid foundation for researchers to begin investigating the therapeutic potential of targeting this pathway. By leveraging this unique molecule, the scientific community can pave the way for novel treatments for a range of metabolic and proliferative diseases.
References
- 1. This compound | C45H72N7O18P3S | CID 71581104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. An acyl-coenzyme A chain length dependent assay for 3-oxoacyl-coenzyme A thiolases employing acetyldithio-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability and Handling of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
Welcome to the technical support center for (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the stability and handling of this complex molecule in aqueous solutions. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Challenge of Instability
This compound is a very long-chain, polyunsaturated fatty acyl-CoA with a reactive β-keto group. This unique structure, while crucial for its biological function, also makes it particularly susceptible to degradation in aqueous environments. The primary challenges arise from two key features: the polyunsaturated acyl chain and the thioester bond, further influenced by the 3-oxo functionality. Understanding the interplay of these features is critical for successful experimentation.
The polyunsaturated nature of the C24 fatty acyl chain, with four double bonds, makes it a prime target for oxidation. This process, initiated by reactive oxygen species (ROS), can lead to a cascade of degradation products, compromising the structural and functional integrity of the molecule.[1] Concurrently, the thioester bond linking the fatty acid to coenzyme A is susceptible to hydrolysis, a reaction that is influenced by pH and temperature.[2] The presence of the 3-oxo group can further modulate the reactivity of the thioester linkage.
This guide will provide a comprehensive overview of the factors affecting the stability of this compound and practical strategies to mitigate its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solution?
A1: The two main degradation pathways are oxidation of the polyunsaturated fatty acyl chain and hydrolysis of the thioester bond.
-
Oxidation: The multiple double bonds in the tetracosatetraenoyl chain are highly susceptible to attack by free radicals, leading to lipid peroxidation. This is a chain reaction that can generate a complex mixture of truncated and oxygenated byproducts, altering the molecule's biological activity.[1]
-
Hydrolysis: The thioester bond is inherently less stable than an ester bond and can be cleaved by water, especially under neutral to basic pH conditions, yielding coenzyme A and the free fatty acid, (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoic acid.[2][3]
Q2: How should I store my stock of this compound?
A2: Proper storage is paramount for maintaining the integrity of the compound. For long-term storage, it is recommended to store the compound as a lyophilized powder or a dry pellet at -80°C under an inert atmosphere (e.g., argon or nitrogen).[2][4] Aliquoting the solid into single-use amounts is highly advised to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.[5]
Q3: What is the best way to prepare an aqueous working solution?
A3: Due to its amphipathic nature and instability in water, preparing and handling aqueous solutions requires care.
-
Fresh is Best: Always prepare aqueous solutions fresh on the day of the experiment.[4]
-
Solvent Choice: For initial solubilization, a small amount of an organic co-solvent like DMSO can be used, followed by dilution with the desired aqueous buffer. However, be mindful of the final solvent concentration in your assay, as it may affect enzyme activity.[6]
-
Buffer pH: The thioester bond is most stable in a slightly acidic environment. A pH range of 4.0 to 6.8 is recommended for aqueous solutions to minimize hydrolysis.[2]
-
Temperature: Perform all dilutions and handling steps on ice to reduce the rate of both chemical and enzymatic degradation.[4]
Q4: Can I use antioxidants to protect my samples?
A4: Yes, the use of antioxidants is highly recommended, especially in assays where the risk of oxidation is high. Common antioxidants include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The choice and concentration of the antioxidant should be optimized for your specific experimental setup to ensure it does not interfere with your assay.[4]
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible results in enzymatic assays. | Substrate Degradation: The compound may be degrading in your assay buffer. | - Prepare fresh substrate solutions for each experiment. - Keep all solutions on ice. - Use a slightly acidic assay buffer (pH 6.0-6.8) if compatible with your enzyme. - Consider adding an antioxidant like BHT to your assay buffer.[4] |
| Inaccurate Pipetting: The amphipathic nature of the molecule can lead to pipetting errors. | - Use low-retention pipette tips. - Visually confirm complete dispensing of the solution from the tip. | |
| Enzyme Instability: The issue may lie with the enzyme rather than the substrate. | - Run positive and negative controls to confirm enzyme activity and stability under your assay conditions.[7] | |
| Poor peak shape or low signal intensity in LC-MS/MS analysis. | Degradation in Autosampler: The compound can degrade while waiting for injection. | - Keep the autosampler temperature at 4°C. - Minimize the time between sample preparation and injection. - Reconstitute samples in a methanol/buffer mixture for improved stability over purely aqueous solutions.[2] |
| Adsorption to Vials/Tubing: The hydrophobic acyl chain can cause non-specific binding to plastic surfaces. | - Use glass or low-adsorption vials and tubing. - Include a small percentage of organic solvent in your mobile phase to reduce hydrophobic interactions. | |
| Ion Suppression: Co-eluting compounds from your sample matrix can interfere with ionization. | - Optimize your chromatographic method for better separation. - Consider a sample clean-up step, such as solid-phase extraction (SPE).[4] | |
| Appearance of unexpected peaks in analytical chromatograms. | Oxidation or Hydrolysis Products: These are common degradation products. | - Analyze a freshly prepared standard to confirm the retention times of the parent compound and potential degradation products. - Use mass spectrometry to identify the unexpected peaks. Common fragments of acyl-CoAs can help in identification.[8] |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by LC-MS/MS
This protocol provides a general method for evaluating the integrity of your compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Conditions (suggested starting point):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40°C
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring: Use Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound and its potential degradation products (e.g., free coenzyme A).
Procedure:
-
Prepare a fresh stock solution of your compound in an appropriate solvent.
-
Dilute the stock solution to a suitable concentration in your initial mobile phase conditions.
-
Inject the sample onto the LC-MS/MS system.
-
Analyze the chromatogram for the presence of the parent peak and any additional peaks that may correspond to degradation products.
Visualizing Degradation and Workflow
Degradation Pathways
Caption: Key degradation routes for the target molecule.
Recommended Handling Workflow
Caption: A workflow for optimal sample handling.
Summary of Stability and Handling Parameters
| Parameter | Recommendation | Rationale |
| Long-Term Storage | Lyophilized powder or dry pellet at -80°C under inert gas. | Minimizes oxidation and hydrolysis.[2][4] |
| Aqueous Solution pH | 4.0 - 6.8 | The thioester bond is most stable in this range, minimizing chemical hydrolysis.[2] |
| Working Temperature | On ice (0-4°C) | Reduces the rate of all degradation reactions.[4] |
| Antioxidants | Consider adding BHT or BHA. | Protects the polyunsaturated chain from oxidation.[4] |
| Labware | Glass or low-adsorption plastics. | Prevents non-specific binding of the hydrophobic acyl chain. |
Conclusion
The inherent instability of this compound in aqueous solutions presents a significant challenge for researchers. However, by understanding the primary degradation pathways of oxidation and hydrolysis and implementing the careful handling and storage procedures outlined in this guide, the integrity of the compound can be maintained. Adherence to these best practices will lead to more reliable and reproducible experimental outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fatty Acids -- Role of CoA: Answer [library.med.utah.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA
Welcome to the technical support center for the purification of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isolating this specific polyunsaturated 3-oxo-fatty acyl-CoA from lipid extracts.
Introduction
This compound is an unsaturated fatty acyl-CoA that plays a role in lipid metabolism.[1][2] The purification of this molecule is a critical yet challenging step for researchers studying its function. Its polyunsaturated nature makes it susceptible to oxidation, while its amphipathic character complicates separation from other lipid species.[3][4][5] This guide provides practical, experience-driven advice to overcome common hurdles in the purification process.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the purification of this compound.
Q1: What is the primary challenge in purifying polyunsaturated acyl-CoAs?
The main challenge is their inherent instability. The multiple double bonds in the acyl chain are highly susceptible to oxidation, which can be initiated by exposure to air, light, or trace metal ions.[3] This can lead to the formation of various oxidation products, compromising the purity and biological activity of the target molecule.[3] Additionally, the thioester bond of the CoA moiety is susceptible to hydrolysis, especially at non-neutral pH.[6]
Q2: Which lipid extraction method is most suitable for acyl-CoAs?
A modified Bligh-Dyer or Folch extraction is often a good starting point, as these methods effectively partition lipids from aqueous cellular components.[7][8] However, for quantitative recovery of a broad range of acyl-CoAs, including long-chain polyunsaturated species, methods utilizing a mixture of acetonitrile and isopropanol for the initial tissue extraction have shown high recoveries.[9] It is crucial to keep the extraction process rapid and at low temperatures to minimize enzymatic and chemical degradation.[7][10]
Q3: How can I minimize oxidation during the purification process?
To minimize oxidation, it is recommended to:
-
Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Use degassed solvents.
-
Incorporate antioxidants, such as butylated hydroxytoluene (BHT), into your extraction and chromatography solvents.
-
Protect samples from light by using amber vials or wrapping containers in aluminum foil.
-
Perform all steps at low temperatures (4°C or on ice).
Q4: What is the best method for purifying this compound after initial lipid extraction?
A multi-step approach involving Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography (HPLC) is generally the most effective strategy.[11] SPE is used for initial cleanup and enrichment of the acyl-CoA fraction, while HPLC provides the high resolution needed to separate the target molecule from other closely related acyl-CoA species.[11]
Q5: What type of SPE column should I use?
For the purification of long-chain acyl-CoAs, anion-exchange or mixed-mode SPE cartridges are often effective.[7][12] Columns with a 2-(2-pyridyl)ethyl-functionalized silica gel have demonstrated high recovery for a wide range of acyl-CoA esters.[9][13] Alternatively, oligonucleotide purification cartridges have also been successfully used.[11]
Q6: What are the optimal HPLC conditions for separating polyunsaturated acyl-CoAs?
Reversed-phase HPLC using a C18 column is the most common method for separating acyl-CoAs.[7][11] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate at a slightly acidic pH to maintain the stability of the thioester) and an organic solvent like acetonitrile is typically employed.[11] The detection is usually performed by monitoring the UV absorbance at 260 nm, which corresponds to the adenine ring of the CoA molecule.[7][11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
Problem 1: Low Yield or No Recovery of the Target Molecule
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Extraction | Review your tissue homogenization and lipid extraction protocol. Ensure rapid processing of fresh or properly freeze-clamped tissue to prevent degradation by endogenous enzymes.[10] Consider using an extraction solvent system optimized for long-chain acyl-CoAs, such as acetonitrile/isopropanol.[9] | Acyl-CoAs are metabolically active and can be rapidly turned over by cellular enzymes. Efficiently halting metabolic processes and using appropriate solvents are critical for good recovery. |
| Degradation during Extraction/Purification | Maintain low temperatures (0-4°C) throughout the entire process.[7] Use degassed solvents and consider adding an antioxidant like BHT to your solvents to prevent oxidative damage to the polyunsaturated acyl chain.[3] Ensure the pH of your buffers is slightly acidic (around 4.5-6.0) to minimize hydrolysis of the thioester bond.[11] | The polyunsaturated nature of the acyl chain makes it prone to oxidation, while the thioester linkage is labile at alkaline pH. Controlling these factors is crucial for maintaining the integrity of the molecule.[6] |
| Poor Binding or Elution from SPE Column | Verify that the SPE column chemistry is appropriate for acyl-CoA binding. Anion-exchange or specific acyl-CoA binding cartridges are recommended.[9][12] Optimize the loading, washing, and elution conditions. Ensure the sample is loaded under conditions that promote binding (e.g., appropriate pH and low organic solvent concentration) and that the elution solvent is strong enough to displace the bound acyl-CoA. | The CoA moiety has a net negative charge at neutral pH due to the phosphate groups, making anion-exchange a suitable retention mechanism. Incomplete binding or elution will lead to significant sample loss. |
| Loss during Solvent Evaporation | If you are evaporating the solvent after SPE, do so under a gentle stream of nitrogen at a low temperature. Avoid prolonged drying, which can lead to sample loss and degradation. | Long-chain acyl-CoAs are not highly volatile, but aggressive evaporation techniques can lead to sample loss through aerosol formation or degradation due to localized overheating. |
Problem 2: Poor Purity - Presence of Contaminating Peaks in HPLC
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Co-eluting Lipid Species | Optimize the HPLC gradient. A shallower gradient can improve the resolution between your target molecule and other closely related acyl-CoAs.[11] Experiment with different reversed-phase column chemistries (e.g., C8 vs. C18, or a column with a different end-capping). | The retention of acyl-CoAs on a reversed-phase column is influenced by the length and degree of unsaturation of the acyl chain. Fine-tuning the mobile phase composition and stationary phase can enhance the separation of structurally similar molecules.[14] |
| Presence of Oxidized Byproducts | Implement the measures to prevent oxidation as described in the FAQs (inert atmosphere, antioxidants, light protection). The presence of multiple, often broader, peaks around the expected retention time can be indicative of oxidation. | Oxidation of polyunsaturated fatty acids generates a complex mixture of products with varying polarities, leading to a "smear" of peaks in the chromatogram.[3] |
| Carryover from Previous Injections | Implement a robust column washing protocol between injections. This may involve flushing the column with a strong organic solvent (e.g., 100% acetonitrile or isopropanol) to remove any strongly retained hydrophobic compounds. | Lipids, including long-chain acyl-CoAs, can exhibit strong hydrophobic interactions with the stationary phase, leading to carryover and ghost peaks in subsequent runs if the column is not adequately cleaned. |
| Contamination from Labware | Ensure all glassware and plasticware are scrupulously clean. Use high-purity solvents and reagents. | Trace contaminants from labware or reagents can introduce interfering peaks into your chromatogram. |
Experimental Workflow & Protocols
Overall Purification Workflow
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coenzyme A - Wikipedia [en.wikipedia.org]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. Pathway Profiling in Mycobacterium tuberculosis: ELUCIDATION OF CHOLESTEROL-DERIVED CATABOLITE AND ENZYMES THAT CATALYZE ITS METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asu.elsevierpure.com [asu.elsevierpure.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isomeric Separation of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
Welcome to the technical support resource for the analysis of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating and identifying isomers of this long-chain, polyunsaturated acyl-CoA. The inherent structural similarities among its isomers, coupled with the analyte's instability, present significant analytical challenges. This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity and accuracy of your experimental results.
Part 1: Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during the experimental workflow, from sample preparation to data analysis, in a practical question-and-answer format.
Category A: Chromatographic Resolution Issues
Question 1: My primary challenge is co-elution. I cannot resolve the geometric (cis/trans) isomers of my analyte. What is the most effective strategy?
Answer: Co-elution of geometric isomers is a common problem when using standard reversed-phase (RP) C18 columns, as these isomers often exhibit very similar hydrophobicity[1]. The most robust and recommended technique for this challenge is Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC) .[2][3]
-
Mechanism of Action: Ag-HPLC utilizes a stationary phase impregnated with silver ions (Ag+). These ions form reversible π-complexes with the double bonds in the fatty acyl chain. The strength of this interaction is dependent on the geometry of the double bond; cis isomers interact more strongly with the silver ions and are therefore retained longer than their corresponding trans isomers[4]. This differential interaction provides a powerful mechanism for separation that is orthogonal to traditional reversed-phase chromatography.
-
Practical Implementation: You can use commercially available silver-ion columns or prepare them in-house. The mobile phase typically consists of a non-polar solvent like hexane, with a small percentage of a polar modifier such as isopropanol or acetonitrile to elute the analytes.[5]
-
Alternative Columns: For less complex mixtures, columns with high molecular shape selectivity, such as those with a cholesteryl-bonded phase, may also offer improved separation of geometric isomers compared to standard C18 columns.[1][6]
Question 2: While I have some separation, the positional isomers (e.g., a double bond at C18 vs. C19) are not fully resolved using my RP-HPLC method. How can I enhance resolution?
Answer: Resolving positional isomers is challenging but achievable with careful optimization of your reversed-phase method. Elution order in RP-HPLC for unsaturated fatty acid isomers can be determined by the position of the double bonds relative to the omega (methyl) end of the chain.[7]
-
Optimize the Mobile Phase Gradient: A shallower, longer gradient can significantly improve the resolution of closely eluting species. Experiment with ternary mobile phase mixtures (e.g., acetonitrile/methanol/water) to fine-tune selectivity.[2]
-
Adjust Column Temperature: Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Systematically varying the column temperature (e.g., in 5°C increments from 25°C to 45°C) can alter selectivity and improve resolution. Ensure your system has a stable column oven, as poor temperature control can lead to retention time drift.[8][9]
-
Select a Different Stationary Phase: Not all C18 columns are the same. A column with a higher carbon load or different end-capping may provide alternative selectivity. Consider trying a C8 or a phenyl-hexyl phase, which can offer different interaction mechanisms.
-
Consider 2D-LC: For highly complex samples where co-elution is unavoidable, a comprehensive two-dimensional liquid chromatography (2D-LC) approach, potentially coupling Ag-HPLC in the first dimension with RP-HPLC in the second, can provide exceptional resolving power.
Question 3: I'm observing significant peak tailing and broadening for my acyl-CoA analyte. What are the likely causes and solutions?
Answer: Peak asymmetry is a common issue that can compromise both resolution and quantitation. The causes can be chemical or physical.
-
Chemical Interactions: The phosphate groups on the Coenzyme A moiety can interact with active sites (e.g., free silanols) on the silica support of the column, leading to tailing.
-
Solution: Use a high-purity, base-deactivated column. Ensure your mobile phase is adequately buffered (e.g., with phosphate or acetate buffers) to maintain a consistent pH and suppress silanol interactions. A change of just 0.1 pH units can significantly shift retention for ionizable compounds.[9]
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.[8]
-
-
Column Contamination/Voiding: Accumulation of non-eluting contaminants or the formation of a void at the column inlet can distort peak shape.
-
Extra-Column Dispersion: Excessive volume in tubing and connections between the injector, column, and detector can cause peak broadening.
-
Solution: Minimize the length and internal diameter of all tubing. Ensure all fittings are properly made to avoid dead volume.[8]
-
Category B: Analyte Stability & Sample Integrity
Question 4: My results are inconsistent, and I suspect my this compound is degrading during sample preparation and analysis. How can I mitigate this?
Answer: This is a critical concern. Your analyte has two primary points of instability: the polyunsaturated fatty acyl (PUFA) chain and the thioester bond.
-
Oxidation of the PUFA Chain: The multiple cis double bonds, particularly the bis-allylic carbons between them, are highly susceptible to auto-oxidation.[11][12] This process is initiated by light, heat, and trace metals and can lead to a cascade of degradation products, compromising your analysis.
-
Prevention Strategy:
-
Work under an inert atmosphere: Prepare samples under nitrogen or argon gas.
-
Use antioxidants: Add a small amount of an antioxidant like butylated hydroxytoluene (BHT) to your solvents and sample vials.
-
Control Temperature: Keep samples cold (4°C or on ice) at all times. For long-term storage, store at -80°C under inert gas.
-
Use amber vials: Protect the analyte from light to prevent photo-oxidation.
-
-
-
Hydrolysis of the Thioester Bond: The thioester linkage to Coenzyme A is susceptible to hydrolysis, especially at non-neutral pH.
-
Prevention Strategy: Maintain the sample in a buffered solution close to neutral pH (e.g., pH 6.5-7.5) throughout the preparation and analysis process.
-
Category C: Detection & Structural Confirmation
Question 5: How can I definitively confirm the identity of my separated isomers, including the precise location of the double bonds?
Answer: High-resolution mass spectrometry (MS) is indispensable for this task. While UV detection at ~260 nm (for the adenine in CoA) is excellent for quantification, it provides no structural information.
-
Tandem Mass Spectrometry (MS/MS): Coupling your HPLC to a tandem mass spectrometer is the gold standard. Collision-induced dissociation (CID) of the parent ion will yield fragment ions. While CID can confirm the acyl chain length and the presence of the CoA moiety, it is often insufficient to pinpoint double bond locations in PUFAs.[7][13]
-
Advanced Fragmentation Techniques: For unambiguous double bond localization, more advanced MS techniques are required:
-
Ozone-Induced Dissociation (OzID): This technique involves introducing ozone into the collision cell. Ozone selectively cleaves the C=C double bonds, producing fragment ions that are diagnostic of the original double bond position.[14]
-
Ultraviolet Photodissociation (UVPD): UVPD uses high-energy photons to induce fragmentation, which can generate ions that reveal double bond positions, providing a basis for relative quantitation of isomers.[15]
-
Online Photochemical Derivatization: This approach involves an online reaction with singlet oxygen, which forms hydroperoxides at the double bonds. Subsequent CID fragmentation of these derivatives reveals the double bond locations.[16]
-
By comparing the fragmentation patterns of your separated peaks to those generated by these techniques, you can confidently assign the isomeric structures.
Part 2: Recommended Experimental Protocols
These protocols provide a starting point for method development. They should be optimized for your specific instrumentation and sample matrix.
Protocol 1: RP-HPLC-MS/MS for Positional Isomer Profiling
This method is designed to separate positional isomers and provide mass spectrometric data for identification.
-
Instrumentation:
-
HPLC system with a binary pump, degasser, autosampler, and column oven.
-
Tandem Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: High-purity C18, base-deactivated (e.g., 150 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) %B 0.0 30 2.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI (-).
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range (MS1): m/z 400-1200.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) for MS/MS of the top 3 most intense ions.
-
Collision Energy: Ramped (e.g., 20-40 eV) to generate informative fragments.
-
Protocol 2: Silver-Ion (Ag-HPLC) for Geometric (Z/E) Isomer Separation
This protocol is specifically for resolving cis and trans isomers.
-
Instrumentation:
-
Isocratic HPLC system (a gradient system can be used in isocratic mode).
-
UV/Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Silver-Ion column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm).
-
Mobile Phase: Hexane with 0.1% Acetonitrile and 0.05% Isopropanol (adjust modifier percentage to optimize retention and resolution).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (ambient).
-
Injection Volume: 10 µL.
-
Detection: 260 nm (for the CoA moiety).
-
-
Critical Considerations:
-
Column Care: Silver-ion columns are sensitive. Never use mobile phases containing halides, and always store the column according to the manufacturer's instructions.
-
Analyte Form: The highly polar CoA thioester may not be ideal for this normal-phase system. For Ag-HPLC, it is common to first hydrolyze the thioester and derivatize the resulting free fatty acid to a methyl ester (FAME) for better compatibility and chromatography.[4]
-
Part 3: Data Summary & Visualizations
Table 1: Comparison of Primary HPLC Methodologies
| Feature | Reversed-Phase (RP-HPLC) | Silver-Ion (Ag-HPLC) |
| Primary Separation Principle | Hydrophobicity (Chain length, degree of unsaturation) | π-complexation with double bonds |
| Best Suited For | Separating positional isomers and homologs | Separating geometric (cis/trans) isomers[2] |
| Typical Stationary Phase | C18, C8, Phenyl-Hexyl | Silica gel impregnated with Silver Ions |
| Typical Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | Isocratic Hexane with polar modifiers (ACN, IPA)[5] |
| MS Compatibility | Excellent with ESI source | Poor; requires post-column modification or fraction collection |
| Key Advantage | High robustness, wide applicability, MS-friendly | Unmatched selectivity for geometric isomers |
Diagram 1: General Workflow for Isomer Separation and Identification
This diagram outlines the logical flow from sample preparation to final isomer identification.
Caption: A workflow for separating and identifying isomers of the target analyte.
Diagram 2: Troubleshooting Logic for Poor Chromatographic Resolution
This flowchart provides a systematic approach to diagnosing and solving resolution problems.
Caption: A decision tree for troubleshooting common HPLC resolution issues.
References
- 1. hplc.eu [hplc.eu]
- 2. aocs.org [aocs.org]
- 3. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 4. benchchem.com [benchchem.com]
- 5. Two methods for the separation of monounsaturated octadecenoic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. jsbms.jp [jsbms.jp]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. realab.ua [realab.ua]
- 11. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 12. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relative Quantitation of Unsaturated Phosphatidylcholines Using 193 nm Ultraviolet Photodissociation Parallel Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imaging and analysis of isomeric unsaturated lipids through online photochemical derivatization of C=C bonds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preserving the Integrity of Long-Chain Acyl-CoAs During Sample Preparation
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the critical process of preventing the degradation of long-chain acyl-CoAs during sample preparation. Long-chain acyl-CoAs are vital metabolic intermediates, but their inherent instability poses a significant challenge to accurate quantification.[1][2] This guide is designed to provide you with field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns encountered during the handling and preparation of samples for long-chain acyl-CoA analysis.
Q1: My long-chain acyl-CoA signal is consistently low or undetectable in my LC-MS/MS analysis. What is the most probable cause?
A low or absent signal is most often due to the degradation of the acyl-CoA molecule before or during analysis. The primary culprit is the hydrolysis of the high-energy thioester bond.[3][4] This degradation can be initiated by two main factors:
-
Enzymatic Activity: Biological samples contain native acyl-CoA thioesterases (ACOTs) that rapidly hydrolyze the thioester bond.[5]
-
Chemical Instability: The thioester bond is susceptible to hydrolysis in aqueous solutions, particularly under non-optimal pH and temperature conditions.[5][6]
Therefore, immediate and effective quenching of enzymatic activity at the moment of sample collection is paramount.[1][3]
Q2: What are the most critical environmental factors that promote the degradation of long-chain acyl-CoAs?
There are three primary factors you must meticulously control:
-
Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation.[5] All sample preparation steps should be performed on ice or at ultra-low temperatures.
-
pH: The thioester bond of acyl-CoAs is most stable in a slightly acidic environment.[5] Alkaline conditions (pH > 7.0) significantly promote chemical hydrolysis, while strongly acidic conditions (pH < 4.0) can also lead to degradation.[5]
-
Oxidation: The thiol group within the Coenzyme A moiety is susceptible to oxidation, which can interfere with accurate analysis and quantification.[5]
Q3: What is the best way to store my samples and extracts to maintain long-chain acyl-CoA stability?
Proper storage is crucial for preventing degradation.[5]
-
Short-Term Storage (e.g., in an autosampler): Samples should be maintained at a low temperature, typically 4°C.[5] However, be aware that some degradation can still occur over a 24-hour period.[5] Reconstituting samples in methanol or a methanol/buffer mixture can enhance stability compared to purely aqueous solutions.[5][6]
-
Long-Term Storage: For long-term preservation, it is highly recommended to store samples as dry pellets at -80°C.[5] If storing in a solution, use a slightly acidic buffer (pH 4.0-6.0) and store in aliquots at -80°C to minimize freeze-thaw cycles.[5]
Q4: Can I use antioxidants to protect my samples?
Yes, antioxidants can be beneficial. The thiol group of the CoA moiety is prone to oxidation.[5] The addition of reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol can help to reverse the formation of CoA disulfides that may occur during storage.[5] However, it is important to note that prolonged incubation with DTT can potentially reduce the thioester bond, so its use should be minimized.[3]
Troubleshooting Guide
This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during long-chain acyl-CoA sample preparation.
Problem 1: Consistently Low Recovery of Long-Chain Acyl-CoAs
-
Potential Cause: Aggressive enzymatic activity from acyl-CoA thioesterases in your sample.
-
Solution: Ensure rapid and complete inactivation of enzymes. This can be achieved by homogenizing tissues or cells in an ice-cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) and/or with organic solvents like methanol or acetonitrile to precipitate and denature proteins.[5][7][8] It is critical to work quickly and maintain samples on ice at all times.
-
Potential Cause: Chemical hydrolysis due to suboptimal pH.
-
Solution: Verify the pH of all your extraction and resuspension buffers. The optimal pH range for acyl-CoA stability is between 4.0 and 6.8.[5] An extraction buffer with a pH of 4.9 is effective at inhibiting thioesterase activity and minimizing chemical hydrolysis.[5][7]
Problem 2: Appearance of Extra Peaks or Poor Peak Shape in Chromatograms
-
Potential Cause: On-column or in-vial degradation of your analytes.
-
Solution: Minimize the time between sample reconstitution and injection into the analytical instrument. Analyze samples in batches and ensure the autosampler is maintained at 4°C.[5]
-
Potential Cause: Formation of adducts or oxidized species. The thiol group can form disulfide bonds, leading to the appearance of separate peaks.
-
Solution: Consider the addition of a small amount of a reducing agent, such as DTT, to your standards and samples to maintain the reduced state of the CoA thiol group.[5]
-
Potential Cause: Poor peak shape due to solvent effects.
-
Solution: The choice of reconstitution solvent is important. Methanol is often a good choice for providing stability.[5][6] For medium to long-chain acyl-CoAs, dissolving the extract in a buffer containing some acetonitrile (e.g., 20%) may be necessary to improve solubility and peak shape.[5]
Key Experimental Protocols
Below are detailed, step-by-step methodologies for the extraction of long-chain acyl-CoAs from both cultured cells and tissues.
Protocol 1: Extraction from Cultured Cells
This protocol is designed to rapidly quench metabolic activity and efficiently extract long-chain acyl-CoAs while minimizing hydrolysis.
-
Cell Washing: Aspirate the culture media. Quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolic Quenching: Add 2 mL of ice-cold methanol to the plate and place it at -80°C for 15 minutes to halt all enzymatic activity.[6]
-
Cell Lysis & Collection: Scrape the cell lysate from the plate and transfer it to a pre-chilled tube.
-
Protein Precipitation and Phase Separation: Vortex the lysate vigorously and place it on ice for 10 minutes to ensure complete protein precipitation. Centrifuge at 15,000 x g for 10 minutes at 4°C.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
Drying: Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator. The dried sample can be stored at -80°C.[3]
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for analysis.
Protocol 2: Extraction from Tissues
This protocol is adapted from methods designed for the rapid inactivation of enzymes and efficient extraction of acyl-CoAs from tissue samples.[7][8]
-
Tissue Collection and Quenching: Immediately freeze-clamp the tissue in liquid nitrogen upon collection to halt all enzymatic activity.[1]
-
Homogenization: Place the frozen tissue (approximately 40 mg) in 0.5 ml of freshly prepared, ice-cold 100 mM potassium phosphate monobasic (KH2PO4, pH 4.9).[8] Add 0.5 ml of an ice-cold organic solvent mixture (e.g., acetonitrile:2-propanol:methanol (3:1:1)).[8] Homogenize the sample thoroughly on ice.
-
Extraction: Vortex the homogenate vigorously for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 g at 4°C for 10 minutes.[8]
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction (Optional but Recommended): Re-extract the pellet with the same volume of the organic solvent mixture to improve recovery.[8]
-
Drying: Combine the supernatants and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., a mixture of methanol and water).
Data Summary and Visualization
Table 1: Critical Parameters for Maintaining Long-Chain Acyl-CoA Stability
| Parameter | Recommended Value/Condition | Rationale |
| Extraction pH | 4.9 | Inhibits thioesterase activity and minimizes chemical hydrolysis.[5][7] |
| Storage/Analysis pH | 4.0 - 6.8 | The thioester bond is most stable in this slightly acidic range.[5] |
| Extraction Temperature | 4°C (On Ice) | Minimizes enzymatic degradation and slows the rate of chemical hydrolysis.[5] |
| Long-Term Storage Temperature | -80°C (as a dry pellet) | Essential for long-term stability.[5] |
| Reconstitution Solvent | Methanol or Methanol/Buffer Mixture | Provides better stability compared to purely aqueous solutions.[5][6] |
Diagrams
Caption: Major degradation pathways of long-chain acyl-CoAs.
Caption: Recommended workflow for long-chain acyl-CoA sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS for 3-Oxoacyl-CoA Detection
Welcome to the technical support center for the analysis of 3-oxoacyl-CoA thioesters. These metabolites are critical intermediates in fatty acid beta-oxidation, and their accurate quantification is vital for research in metabolism, enzymology, and drug development. However, their unique physicochemical properties present distinct challenges for LC-MS/MS analysis.
This guide is structured to provide both foundational knowledge through frequently asked questions and targeted solutions for specific experimental problems. It is designed for professionals who require robust, reproducible, and sensitive methods for 3-oxoacyl-CoA quantification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions and strategic considerations for developing a reliable LC-MS/MS method for 3-oxoacyl-CoAs.
Q1: What are the primary challenges in analyzing 3-oxoacyl-CoAs by LC-MS/MS?
The analysis is challenging due to several factors:
-
Analyte Instability: Acyl-CoA thioesters are prone to hydrolysis, especially in aqueous solutions with alkaline or strongly acidic pH[1]. This necessitates careful sample handling and storage. Using glass vials instead of plastic can also decrease signal loss and improve sample stability[2].
-
Low Abundance: These molecules are often present at low physiological concentrations, requiring highly sensitive analytical methods.
-
Matrix Effects: Biological samples are complex. Endogenous components like phospholipids and salts can co-elute with the analytes, causing ion suppression or enhancement in the electrospray ionization (ESI) source, which leads to inaccurate quantification[1][3].
-
Chromatographic Retention: As polar and amphipathic molecules, 3-oxoacyl-CoAs can exhibit poor retention on standard reversed-phase columns and are prone to peak tailing[4].
Q2: How should I select an appropriate LC column and mobile phase?
Proper chromatographic separation is key to minimizing ion suppression from co-eluting species[1].
-
Column Choice: A C18 reversed-phase column is the most common and effective choice for separating acyl-CoAs based on the length and saturation of their acyl chain[1][5]. Columns with smaller particle sizes (e.g., <3 µm) used in UPLC systems can provide better resolution and faster analysis times[6].
-
Mobile Phase Composition: To achieve good peak shape and retention, mobile phase pH and modifiers are critical.
-
Modifiers: Using volatile buffers like ammonium acetate or ammonium hydroxide is standard practice. Ammonium hydroxide, creating a slightly alkaline mobile phase (pH ~10.5), has been shown to be effective for separating long-chain acyl-CoAs without ion-pairing reagents[4][6][7].
-
Ion-Pairing Reagents: While reagents like tributylamine (TBA) can improve retention for short-chain species, they should be used with caution as they can be difficult to remove from the LC-MS system and may cause persistent contamination[8]. Many modern methods successfully avoid them[4][5].
-
Q3: What are the characteristic MRM transitions for detecting 3-oxoacyl-CoAs?
Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides the high selectivity and sensitivity needed for quantification[9]. Acyl-CoAs exhibit a highly conserved fragmentation pattern in positive ESI mode.
-
Precursor Ion: This is the protonated molecule, [M+H]⁺.
-
Primary Quantifier Ion: The most common transition for quantification involves the neutral loss of the 3'-phospho-ADP moiety (507.1 Da). The transition is therefore: [M+H]⁺ → [M-507+H]⁺ [7][10][11].
-
Qualifier Ion: A second transition should always be monitored for confirmation. A common qualifier ion corresponds to fragmentation at the pyrophosphate bond, resulting in a fragment with m/z 428.0[5][10].
Q4: What is the best approach for sample preparation?
The goal of sample preparation is to efficiently extract the analytes while removing interfering matrix components like proteins and salts[3][12].
-
Cell/Tissue Lysis: Immediate quenching and lysis with a cold organic solvent (e.g., methanol or acetonitrile) is crucial to halt enzymatic activity and precipitate proteins[1].
-
Extraction: A simple protein precipitation with an acid, such as 2.5% sulfosalicylic acid (SSA), can be effective for short-chain acyl-CoAs and avoids the need for solid-phase extraction (SPE)[10]. For more complex matrices or long-chain species, a combination of protein precipitation followed by SPE provides a cleaner extract[10][13].
-
Reconstitution: After extraction and evaporation, the sample should be reconstituted in a solvent compatible with the initial mobile phase to ensure good peak shape[1].
Q5: Why is an internal standard essential, and how do I choose one?
An internal standard (IS) is critical for accurate quantification as it corrects for variability during sample preparation and for matrix-induced ion suppression/enhancement. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C-labeled 3-oxoacyl-CoA). If a specific SIL-IS is unavailable, an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not present endogenously can be used[4][6]. It is crucial to add the IS at the very beginning of the sample preparation process[1].
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during method development and routine analysis.
Problem: Low or No Analyte Signal
| Potential Cause | Diagnostic Check | Recommended Solution |
| Analyte Degradation | Analyze a freshly prepared standard. Re-run a sample that was prepared and analyzed previously. A significant drop in signal suggests instability. | Keep samples on ice or at 4°C throughout preparation. Avoid high pH or strongly acidic conditions during extraction unless necessary for precipitation, and neutralize promptly. Use glass autosampler vials[2]. |
| Poor Extraction Recovery | Spike a known amount of standard into a blank matrix sample before and after the extraction process. Compare the peak areas to assess recovery. | Optimize the extraction solvent. For complex matrices, consider adding a Solid-Phase Extraction (SPE) step after protein precipitation to remove interferences and concentrate the analyte[10]. |
| Ion Suppression | Infuse a constant concentration of your analyte standard into the MS while injecting a blank, extracted matrix sample. A dip in the signal at the analyte's retention time indicates ion suppression. | Improve chromatographic separation to move the analyte away from the suppression zone[1][3]. Enhance sample cleanup using SPE or alternative extraction methods[13]. |
| Incorrect MS Parameters | Verify the MRM transitions (precursor and product m/z). Ensure source parameters (e.g., spray voltage, gas flows, temperature) are appropriate. | Infuse a standard solution directly into the mass spectrometer to optimize collision energy (CE) and other transition-specific parameters for maximum signal intensity[9][14]. Start with vendor-recommended values if available[14]. |
Problem: Poor Peak Shape (Tailing, Broadening, Splitting)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Secondary Interactions | Peak tailing that affects only some peaks, particularly basic analytes. | Modify the mobile phase. Adding a small amount of an amine modifier or slightly increasing the pH with ammonium hydroxide can reduce silanol interactions[6][7]. Ensure the column is not degraded. |
| Column Contamination or Void | All peaks are tailing or splitting. System backpressure may have changed. | Flush the column with a strong solvent wash sequence as recommended by the manufacturer. If the problem persists, replace the column frit or the entire column[15]. A guard column can help extend column life. |
| Injection Solvent Mismatch | The peak is split or unusually broad. | Reconstitute the final sample extract in a solvent that is weaker than or identical to the initial mobile phase[15]. For example, if your gradient starts at 5% acetonitrile, your injection solvent should not contain 50% acetonitrile. |
| Extra-Column Volume | All peaks are broader than expected. | Minimize the length and diameter of all tubing between the injector and the detector. Ensure all fittings are properly connected without creating dead volumes[15]. |
Problem: High Background Noise or Contamination
| Potential Cause | Diagnostic Check | Recommended Solution |
| Contaminated Solvents/Reagents | Run a "blank" injection using only fresh mobile phase. If contamination peaks are present, the issue is with the LC system or solvents. | Use only high-purity, LC-MS grade solvents and fresh reagents[13][16]. Filter all mobile phases and never top up solvent bottles; always replace them[15]. |
| Sample Carryover | Inject a blank solvent sample immediately after a high-concentration standard or sample. The analyte peak appearing in the blank indicates carryover. | Optimize the autosampler wash procedure. Use a wash solvent containing a high percentage of organic solvent to effectively clean the needle and injection port. |
| System Contamination | Persistent, non-specific background noise or specific contaminant masses (e.g., from PEG, detergents) are always present. | Identify the source by systematically bypassing components (e.g., remove column). Clean the ESI probe, spray shield, and capillary[16]. Avoid using detergents, PEG, or TFA in samples if possible[8][17]. |
Section 3: Protocols & Data Tables
Experimental Protocol: Extraction of 3-Oxoacyl-CoAs from Cultured Cells
This protocol is a starting point and should be optimized for your specific cell type and analyte.
-
Cell Culture & Quenching:
-
Culture cells to ~90% confluence.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS)[1].
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% Methanol) containing an appropriate internal standard (e.g., 10 µM C17:0-CoA).
-
-
Lysis & Extraction:
-
Place the plate on dry ice for 15 minutes to flash-freeze the cells.
-
Thaw the plate at 4°C and scrape the cells into the extraction solvent.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris[1].
-
-
Drying & Reconstitution:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen[1].
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and centrifuge one final time to pellet any insoluble material. Transfer the supernatant to a glass autosampler vial for LC-MS/MS analysis.
-
Table 1: Example MRM Transitions for 3-Oxoacyl-CoAs
Collision energy (CE) and other voltages are instrument-dependent and must be empirically optimized.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Quantifier Ion [M-507+H]⁺ (m/z) | Qualifier Ion (m/z) | Typical CE (eV) |
| 3-Oxobutyryl-CoA | 854.2 | 347.1 | 428.0 | 30 - 45 |
| 3-Oxohexanoyl-CoA | 882.2 | 375.1 | 428.0 | 35 - 50 |
| 3-Oxooctanoyl-CoA | 910.3 | 403.2 | 428.0 | 35 - 50 |
| 3-Oxodecanoyl-CoA | 938.3 | 431.2 | 428.0 | 40 - 55 |
| 3-Oxopalmitoyl-CoA | 1022.5 | 515.4 | 428.0 | 40 - 60 |
Table 2: Generic UPLC Starting Gradient
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[6] |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 3.0 | 65 |
| 3.5 | 95 |
| 4.5 | 95 |
| 4.6 | 20 |
| 6.0 | 20 |
Section 4: Visual Workflows
Diagram 1: General LC-MS/MS Workflow
Caption: Overview of the 3-oxoacyl-CoA analytical workflow.
Diagram 2: Troubleshooting Logic for "Low or No Signal"
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. forensicrti.org [forensicrti.org]
- 15. agilent.com [agilent.com]
- 16. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 17. massspec.unm.edu [massspec.unm.edu]
Artifact formation during the analysis of unsaturated fatty acyl-CoAs
Welcome to the technical support center for the analysis of unsaturated fatty acyl-CoAs. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the accurate quantification and identification of these labile molecules. Unsaturated fatty acyl-CoAs are critical intermediates in numerous metabolic pathways, but their double bonds make them highly susceptible to artifact formation during sample preparation and analysis. This resource provides in-depth troubleshooting advice and preventative protocols to ensure data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected peaks in my LC-MS data that correspond to my unsaturated acyl-CoA plus +16, +32, or +34 Da. What are these, and how can I prevent them?
A1: You are likely observing oxidation artifacts. The double bonds in unsaturated acyl chains are highly susceptible to oxidation, leading to the formation of hydroxides (+16 Da), hydroperoxides (+32 Da), or a combination thereof. These artifacts can arise at any stage, from sample collection to analysis.
Mechanism Deep Dive: Free-Radical Chain Reaction
The oxidation of polyunsaturated fatty acids (PUFAs) typically proceeds via a free-radical chain reaction initiated by factors like light, heat, or trace metal ions. This process involves three main stages:
-
Initiation: An initiator (e.g., a reactive oxygen species) abstracts a hydrogen atom from an allylic carbon (a carbon adjacent to a double bond), forming a fatty acid radical.
-
Propagation: The radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical. This new radical can then abstract a hydrogen from another PUFA molecule, creating a lipid hydroperoxide (+32 Da) and a new fatty acid radical, continuing the chain reaction.
-
Termination: The reaction stops when two radical species react with each other.
The resulting hydroperoxides are unstable and can be further modified to form hydroxides and other oxygenated species.[1]
Troubleshooting & Prevention Protocol:
-
Sample Handling:
-
Perform all sample collection and preparation steps on ice and protected from direct light.
-
Flash-freeze tissues or cell pellets immediately in liquid nitrogen upon collection.
-
-
Solvent Preparation (Critical Step):
-
Use high-purity, LC-MS grade solvents that have been sparged with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Add an antioxidant to your extraction solvent. Butylated hydroxytoluene (BHT) is a common choice.
-
Experimental Protocol 1: Preparation of Antioxidant-Fortified Extraction Solvent
-
Prepare a 100 mM stock solution of Butylated Hydroxytoluene (BHT) in methanol.
-
To a fresh bottle of your extraction solvent (e.g., 80:20 Methanol:Water), add the BHT stock solution to a final concentration of 50-100 µM.
-
Add an iron chelator, such as diethylenetriaminepentaacetic acid (DTPA), to a final concentration of 100 µM to sequester metal ions that can catalyze oxidation.
-
Store the prepared solvent under an inert gas atmosphere and use it within a week.
Q2: My chromatogram shows multiple peaks for a single unsaturated acyl-CoA standard, even when I'm confident about its purity. Why is this happening?
A2: This issue is often caused by either double bond isomerization or the formation of salt adducts in the mass spectrometer source.
-
Isomerization: The positions of double bonds in polyunsaturated chains can migrate, especially under non-optimal pH or temperature conditions. This results in isomers that may have slightly different chromatographic retention times.[2]
-
Adduct Formation: Acyl-CoA molecules readily form adducts with alkali metals and other ions present in the sample matrix or LC mobile phase.[3][4] Common adducts include sodium ([M+Na]⁺, +22 Da) and potassium ([M+K]⁺, +38 Da).[3] These different ionic forms can sometimes be resolved chromatographically or cause complex mass spectra, complicating data interpretation.
Troubleshooting & Prevention Protocol:
-
Control Sample pH: Acyl-CoAs are most stable in slightly acidic conditions (pH 4-6).[5] Ensure your sample reconstitution solvent and mobile phases are buffered accordingly. A study on acyl-CoA stability showed significant degradation in neutral or alkaline aqueous solutions over 24 hours, whereas stability was maintained in a solution buffered at pH 4.0.[5]
-
Minimize Salt Contamination:
-
Optimize LC-MS Conditions:
-
Add a small amount of a volatile acid, like formic acid (0.1%), to the mobile phase. This provides a proton source and favors the formation of the protonated molecule ([M+H]⁺) over salt adducts.[3]
-
If using a reducing agent like DTT, be aware it can form adducts ([M+DTT]⁺). Consider replacing it with TCEP (Tris(2-carboxyethyl)phosphine), which is less prone to adduct formation.[3]
-
Table 1: Common Adducts and Mass Shifts in Acyl-CoA Analysis
| Adduct Ion | Mass Shift (Da) | Common Source | Mitigation Strategy |
| Sodium [M+Na]⁺ | +22 | Glassware, reagents, buffers | Use polypropylene vials, MS-grade reagents[3] |
| Potassium [M+K]⁺ | +38 | Glassware, reagents, buffers | Use polypropylene vials, MS-grade reagents[3] |
| Ammonium [M+NH₄]⁺ | +18 | Ammonium-based buffers | Expected when using these buffers; can be useful for identification |
| Dithiothreitol [M+DTT]⁺ | +154 | DTT reducing agent | Replace DTT with TCEP[3] |
Q3: I'm experiencing poor signal intensity and broad, tailing peaks for my long-chain unsaturated acyl-CoAs. What can I do to improve my results?
A3: Poor peak shape and low intensity are typically caused by analyte instability, inefficient ionization, or interactions with the analytical hardware. Long-chain acyl-CoAs are amphipathic and can form aggregates, which ionize poorly.[8] Additionally, the phosphate groups on the CoA moiety can interact with metal surfaces in the LC system, leading to peak tailing.[3]
Troubleshooting & Prevention Protocol:
-
Improve Analyte Stability:
-
Keep samples cold (4°C) in the autosampler during the analytical run.[8]
-
Reconstitute dried extracts in a slightly acidic solution (e.g., 50% methanol with 50 mM ammonium acetate at pH 4-5) to improve stability.[9] A stability test showed that acyl-CoAs were most stable under these conditions over a 24-hour period.[9]
-
-
Enhance Ionization Efficiency:
-
Improve Chromatography:
-
Use a high-quality C18 column designed for metabolomics.
-
Consider using ion-pairing reagents in the mobile phase, though this can complicate MS analysis and requires a dedicated column.
-
Ensure your LC system is well-maintained to minimize dead volumes and potential sites for analyte interaction.
-
Visual Workflows and Pathways
Diagram 1: Key Artifact Formation Pathways
This diagram illustrates the two primary pathways of artifact generation from a generic unsaturated fatty acyl-CoA.
Caption: Primary artifact pathways for unsaturated acyl-CoAs.
Diagram 2: Optimized Sample Preparation Workflow
This workflow outlines the critical steps to minimize artifact formation from sample collection through to LC-MS injection.
Caption: Optimized workflow for preparing unsaturated acyl-CoAs.
References
- 1. Oxidation of polyunsaturated fatty acids to produce lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Recovery of Very-Long-Chain Acyl-CoAs from Tissues
Welcome to the technical support center dedicated to overcoming the challenges of very-long-chain acyl-CoA (VLC-ACoA) analysis. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the recovery and quantification of these critical metabolic intermediates from tissue samples. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the accuracy and reproducibility of your experiments.
Introduction: The Challenge of Measuring Very-Long-Chain Acyl-CoAs
Very-long-chain acyl-CoAs (VLC-ACoAs) are pivotal molecules in cellular metabolism, playing essential roles in fatty acid β-oxidation, lipid synthesis, and cellular signaling.[1] The accurate measurement of VLC-ACoAs is crucial for understanding various physiological and pathological states, including metabolic disorders like Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.[2][3][4][5][6][7][8][9][10][11] However, their low abundance, inherent instability, and amphipathic nature present significant analytical hurdles. This guide provides practical solutions to these challenges, empowering you to obtain reliable and high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting VLC-ACoAs from tissues?
The main difficulties arise from their low cellular concentrations, susceptibility to enzymatic and chemical degradation (hydrolysis), and their amphipathic character, which complicates extraction and purification.[12][13] The long acyl chain makes them highly hydrophobic, while the Coenzyme A moiety is large and polar.
Q2: Why is the choice of homogenization buffer critical?
The homogenization buffer is your first line of defense against VLC-ACoA degradation. An acidic buffer, such as potassium phosphate at pH 4.9, is often recommended to inhibit the activity of thioesterase enzymes that would otherwise cleave the CoA group.[14][15]
Q3: What is the role of solid-phase extraction (SPE) in VLC-ACoA analysis?
Solid-phase extraction is a crucial cleanup step that enriches VLC-ACoAs from the complex tissue extract.[13][14][15] It removes interfering substances like salts, polar metabolites, and other lipids, leading to a cleaner sample for downstream analysis by HPLC or LC-MS/MS.[16] This results in improved sensitivity and reduced matrix effects.
Q4: Which analytical technique is best for quantifying VLC-ACoAs?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for VLC-ACoA quantification.[16] Its high sensitivity and specificity allow for the accurate measurement of individual VLC-ACoA species, even at low physiological concentrations. While HPLC with UV detection can be used, it is less sensitive and may not be suitable for all applications.[14][17]
Troubleshooting Guide: Common Issues and Solutions
Researchers often encounter a number of common issues during the extraction and analysis of VLC-ACoAs. This section provides a structured approach to troubleshooting these problems.
| Problem | Potential Causes | Recommended Solutions |
| Low VLC-ACoA Yield | - Inefficient tissue homogenization. - Degradation by thioesterases. - Hydrolysis due to inappropriate pH. - Suboptimal solid-phase extraction (SPE) recovery. | - Ensure rapid tissue homogenization in a pre-chilled homogenizer on ice. - Use an acidic homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzymatic activity.[14][15] - Maintain acidic conditions throughout the extraction process. - Optimize SPE conditions (sorbent type, wash, and elution solvents). Oligonucleotide-based or mixed-mode SPE columns can be effective.[14][15][18] |
| High Variability Between Replicates | - Inconsistent sample handling and processing times. - Incomplete extraction of VLC-ACoAs. - Pipetting errors with viscous organic solvents. - Instability of VLC-ACoAs in the final extract. | - Standardize all steps of the protocol, from tissue collection to final analysis. - Ensure thorough vortexing and mixing during the extraction steps. - Use positive displacement pipettes for accurate handling of organic solvents. - Reconstitute the final extract in a non-aqueous solvent like methanol, which has been shown to improve stability.[12] Analyze samples promptly after preparation. |
| Poor Chromatographic Peak Shape | - Co-elution of interfering compounds. - Inappropriate reconstitution solvent. - Issues with the analytical column. | - Improve sample cleanup using SPE.[14][15] - Reconstitute the dried extract in a solvent compatible with the initial mobile phase of your LC method. - Use a C18 reversed-phase column suitable for lipid analysis and ensure it is properly equilibrated.[14] |
| Suspected Degradation of VLC-ACoAs | - Presence of active thioesterases. - Exposure to alkaline or strongly acidic conditions. - Prolonged storage of extracts in aqueous solutions. | - Immediately process fresh tissue or flash-freeze in liquid nitrogen and store at -80°C. - Maintain a pH between 4 and 6 during extraction.[14] - Minimize the time samples spend in aqueous solutions. Evaporate extracts to dryness and store at -80°C or reconstitute in a non-aqueous solvent just before analysis.[12] |
Detailed Experimental Protocol: High-Recovery Extraction of VLC-ACoAs from Tissue
This protocol is a synthesis of established methods designed to maximize the recovery and stability of VLC-ACoAs from tissue samples.[14][15][16]
Materials:
-
Fresh or frozen tissue samples (rapidly excised and flash-frozen in liquid nitrogen)
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9, ice-cold
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol), HPLC grade
-
Solid-Phase Extraction (SPE) Columns: Oligonucleotide-based or other suitable reversed-phase cartridges
-
SPE Conditioning Solvent: 100% Methanol
-
SPE Equilibration Solvent: Homogenization Buffer
-
SPE Elution Solvent: 2-Propanol
-
Reconstitution Solvent: Methanol or initial mobile phase for LC-MS/MS analysis
Procedure:
-
Tissue Preparation: Weigh the frozen tissue (typically 50-100 mg) and keep it on dry ice.
-
Homogenization:
-
In a pre-chilled glass homogenizer on ice, add 1 mL of ice-cold Homogenization Buffer.
-
Add the frozen tissue and homogenize thoroughly until no visible tissue fragments remain.
-
Add 2 mL of 2-propanol and homogenize further.
-
Add 4 mL of acetonitrile and vortex vigorously for 2 minutes.
-
-
Extraction and Phase Separation:
-
Transfer the homogenate to a centrifuge tube.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition the SPE column with 2 mL of methanol, followed by 2 mL of Homogenization Buffer. Do not let the column run dry.
-
Load the supernatant from step 3 onto the SPE column.
-
Wash the column with 2 mL of Homogenization Buffer to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of 2-propanol.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for consistent results. The following diagram illustrates the key steps in the VLC-ACoA extraction and analysis process.
Caption: Workflow for VLC-ACoA Extraction and Analysis.
Understanding the Analyte: The Structure of a Very-Long-Chain Acyl-CoA
The unique structure of VLC-ACoAs dictates the extraction strategy. Their amphipathic nature, with a long, nonpolar acyl chain and a polar Coenzyme A head group, requires a careful balance of solvents for efficient recovery.
References
- 1. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]
- 2. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 4. Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-specific strategies of the very-long chain acyl-CoA dehydrogenase-deficient (VLCAD-/-) mouse to compensate a defective fatty acid β-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for correcting very long chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Delphi clinical practice protocol for the management of very long chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Delphi clinical practice protocol for the management of very long chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The diagnostic challenge in very-long chain acyl-CoA dehydrogenase deficiency (VLCADD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
- 14. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. asu.elsevierpure.com [asu.elsevierpure.com]
Troubleshooting low signal intensity for (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
Technical Support Center: (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
A Senior Application Scientist's Guide to Troubleshooting Low Signal Intensity
Welcome to the technical support guide for this compound. This molecule, a polyunsaturated very-long-chain 3-oxo-acyl-Coenzyme A, presents unique analytical challenges due to its inherent chemical instability and amphipathic nature. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low signal intensity during experimental analysis.
Frequently Asked Questions (FAQs)
Section 1: Sample Integrity and Chemical Stability
Q1: My signal for this compound is consistently low or disappears over time, especially in prepared standards. What is causing this degradation?
A1: The low signal is most likely due to the chemical degradation of the molecule. There are two primary pathways responsible for this instability:
-
Oxidative Degradation: The acyl chain of your molecule contains four cis double bonds, making it a polyunsaturated fatty acyl (PUFA) chain. These double bonds are highly susceptible to lipid peroxidation, a self-propagating chain reaction initiated by reactive oxygen species (ROS)[1]. This process is accelerated by exposure to atmospheric oxygen, trace metal ions (which can catalyze ROS formation), and light. The resulting degradation products will no longer have the correct mass and will not be detected at your target m/z. The stability of polyunsaturated fatty acids is inversely correlated with the number of double bonds[2].
-
Hydrolytic Cleavage: The molecule features a high-energy thioester bond linking the fatty acyl chain to Coenzyme A. This bond is susceptible to hydrolysis, particularly in aqueous solutions with a neutral or basic pH, cleaving the molecule into Coenzyme A and (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoic acid[3]. Thioesterase enzymes present in biological samples can also rapidly catalyze this hydrolysis.
Caption: Primary degradation pathways for PUFA-CoAs.
Q2: What are the best practices for storing and handling my standards and biological samples to maintain the integrity of this compound?
A2: To mitigate the degradation described above, rigorous storage and handling protocols are essential.
-
Long-Term Storage: Both lyophilized powder standards and biological samples should be stored at -80°C under an inert atmosphere (argon or nitrogen) to minimize oxidation and enzymatic activity[1][4]. For standards, purchasing them as a lyophilized powder and reconstituting just before use is highly recommended[3].
-
Working Solutions: Prepare stock solutions in an appropriate organic solvent like methanol or a methanol/water mixture[3]. Immediately after preparation, aliquot the stock solution into single-use, low-retention vials, flush with argon or nitrogen, and store at -80°C. This practice avoids repeated freeze-thaw cycles, which accelerate degradation[1][3].
-
Handling During Experiments: Always keep samples and working solutions on ice to minimize thermal degradation[1]. Use high-purity, de-gassed solvents for all buffers and mobile phases to remove dissolved oxygen. Consider adding a low concentration (e.g., 10-50 µM) of an antioxidant like butylated hydroxytoluene (BHT) to your extraction and storage solvents, provided it does not interfere with downstream analysis[1].
Section 2: Sample Preparation and Extraction
Q3: I'm seeing poor recovery of the analyte from my cell or tissue samples. How can I optimize my extraction protocol?
A3: The amphipathic nature of very-long-chain acyl-CoAs makes efficient extraction challenging. A simple liquid-liquid extraction (e.g., Folch or Bligh-Dyer) may be insufficient. A combined organic solvent extraction followed by solid-phase extraction (SPE) is the most robust method for isolating and concentrating these molecules[5][6].
Protocol 1: Optimized Extraction for Very-Long-Chain Acyl-CoAs
This protocol is adapted from methods proven effective for long-chain acyl-CoAs in tissue[5][7].
-
Homogenization (On Ice):
-
Place ~50 mg of frozen tissue or a cell pellet in a glass homogenizer on ice.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (KH₂PO₄), pH 4.9. An acidic pH helps to denature proteins and inhibit thioesterases[5][7].
-
Add an appropriate internal standard (e.g., C17:0-CoA or a stable isotope-labeled standard).
-
Homogenize thoroughly.
-
-
Solvent Extraction:
-
Add 1.0 mL of an ice-cold acetonitrile/2-propanol mixture (e.g., 3:1 v/v) to the homogenate[8].
-
Vortex vigorously for 2 minutes, then sonicate in an ice bath for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant. It is crucial to re-extract the pellet with another 1.0 mL of the solvent mixture to maximize recovery[7].
-
Pool the supernatants.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Use a mixed-mode or polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB).
-
Condition: Wash the cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of the initial homogenization buffer (100 mM KH₂PO₄, pH 4.9).
-
Load: Load the pooled supernatant onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of water to remove salts and polar contaminants, followed by a wash with a low-percentage organic solvent (e.g., 20% methanol in water) to remove less hydrophobic impurities.
-
Elute: Elute the acyl-CoAs with 1 mL of methanol or acetonitrile, potentially containing a small amount of ammonium hydroxide (e.g., 0.5%) to ensure the elution of the acidic CoA moiety[9].
-
-
Final Step:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
-
Caption: Optimized workflow for acyl-CoA extraction.
Q4: My signal is highly variable between replicates, even when I'm careful with pipetting. Could my analyte be sticking to surfaces?
A4: Yes, this is a common and often overlooked problem. The phosphate groups on the CoA moiety have a high affinity for metal surfaces, while the long, hydrophobic C24 acyl chain can cause non-specific binding to plastics like polypropylene[6].
-
Mitigation Strategies:
-
Use low-retention pipette tips and autosampler vials.
-
If possible, use glass or deactivated glass vials for sample storage and analysis.
-
A derivatization strategy, such as phosphate methylation, has been shown to reduce analyte loss due to surface adsorption, though this adds a step to the workflow[6].
-
Ensure the sample is fully dissolved in the reconstitution solvent by vortexing thoroughly before injection. The amphipathic nature can lead to the formation of micelles, which can be difficult to pipette accurately[1].
-
Section 3: LC-MS/MS Analysis
Q5: I have poor chromatographic peak shape (e.g., severe tailing) and low signal intensity. What are the optimal LC-MS/MS conditions?
A5: The combination of a very hydrophobic tail and a highly polar, charged headgroup makes chromatography difficult. Standard acidic reversed-phase conditions often result in poor peak shape. High-pH reversed-phase chromatography is frequently more successful.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
|---|---|---|
| LC Column | C18 or C8 Reversed-Phase (e.g., Waters Acquity BEH, HSS T3), 1.7-1.8 µm particle size, ~100 mm length. | Provides necessary retention for the long acyl chain. Smaller particles improve resolution. The T3 chemistry is also good for retaining polar headgroups. |
| Mobile Phase A | Water with 0.5% Ammonium Hydroxide (NH₄OH) or 10 mM Ammonium Acetate. | High pH (~10.5) deprotonates the phosphate groups, reducing interaction with residual silanols on the column and vastly improving peak shape[9][10]. |
| Mobile Phase B | Acetonitrile (ACN) or ACN/Methanol (9:1) with the same additive as A. | A strong organic solvent is needed to elute the very-long-chain acyl-CoA. |
| Flow Rate | 0.3 - 0.4 mL/min. | Standard for UHPLC applications. |
| Gradient | Start at a low %B (e.g., 10-20%), ramp to 95-100% B over 10-15 minutes, hold, then re-equilibrate. | A relatively long gradient is needed to separate the target analyte from other lipid species. |
| Ionization Mode | Positive Electrospray Ionization (ESI+). | Generally provides robust and characteristic fragmentation for acyl-CoAs[7][10]. |
| MS Analysis | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM). | Provides the highest sensitivity and specificity for quantification[6][10]. |
Q6: Which precursor ions and product ions should I target for MS/MS analysis of this compound?
A6: Identifying the correct precursor is critical. In addition to the protonated molecule [M+H]⁺, acyl-CoAs readily form sodium [M+Na]⁺ and other adducts[11][12]. Infuse a standard to identify the most abundant precursor ion in your system. The most characteristic fragmentation in positive mode is a neutral loss of the phosphoadenosine diphosphate moiety (507.1 Da) or the entire CoA group minus the thiol sulfur[9][10][11].
Table 2: Calculated m/z for MS/MS Transitions Based on Molecular Formula: C₄₅H₇₂N₇O₁₈P₃S, Exact Mass: 1123.3867 Da[13]
| Precursor Ion | Calculated Precursor m/z (Q1) | Characteristic Fragmentation | Product Ion | Calculated Product m/z (Q3) |
| [M+H]⁺ | 1124.3940 | Neutral Loss of ADP (C₁₀H₁₃N₅O₁₀P₂) | [M+H - 507]⁺ | 617.3090 |
| [M+H]⁺ | 1124.3940 | Cleavage yielding acyl-pantetheine fragment | [C₃₅H₅₉N₂O₈PS]⁺ | 711.3706 |
| [M+Na]⁺ | 1146.3759 | Neutral Loss of ADP (C₁₀H₁₃N₅O₁₀P₂) | [M+Na - 507]⁺ | 639.2910 |
Note: These are theoretical values. Always confirm with an infused standard on your specific instrument.
Q7: My signal is low, and the baseline is noisy, suggesting ion suppression or contamination. How can I troubleshoot this?
A7: Ion suppression is a major cause of low signal in LC-MS and is caused by co-eluting matrix components that interfere with the ionization of the target analyte[14][15].
-
Diagnosing the Issue:
-
Post-Column Infusion: Infuse your analyte standard at a constant rate post-column while injecting a blank extracted matrix sample. A dip in the standard's signal at the retention time of your analyte confirms ion suppression.
-
Check for Contamination: A high baseline or the presence of common background ions (e.g., plasticizers) indicates system contamination. Flush the system with a strong solvent mixture like isopropanol/acetonitrile/water/formic acid[14].
-
-
Solutions:
-
Improve Chromatography: Adjust the LC gradient to better separate your analyte from the interfering compounds.
-
Enhance Sample Cleanup: The SPE protocol (Q3) is highly effective at removing salts and phospholipids, which are major sources of ion suppression.
-
Dilute the Sample: A simple 1:5 or 1:10 dilution can sometimes reduce matrix effects enough to recover the signal, assuming the analyte concentration is sufficient[15].
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS will co-elute and experience the same ion suppression as your analyte, allowing for accurate quantification even with signal loss.
-
Section 4: Enzymatic Assays
Q8: I'm using this compound as a substrate in an enzyme assay, and the reaction rate is near zero. How do I confirm the substrate is the issue?
A8: When an enzymatic assay fails, you must systematically validate each component. The diagram below outlines a decision-making process to determine if your substrate is the root cause.
Caption: Troubleshooting workflow for enzymatic assays.
-
Substrate Integrity Check: The most direct way to confirm substrate viability is to analyze an aliquot of the exact working solution used in the assay by LC-MS. If you see a low signal for the parent ion and/or the presence of degradation products (e.g., free Coenzyme A or oxidized species), your substrate is compromised.
-
Inhibitors: Be aware that degradation products can sometimes act as inhibitors to your enzyme, further complicating the results. Using a freshly prepared, quality-controlled substrate solution is paramount for reliable enzyme kinetics[1].
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 3. benchchem.com [benchchem.com]
- 4. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. support.waters.com [support.waters.com]
- 13. This compound | C45H72N7O18P3S | CID 71581104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. zefsci.com [zefsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Navigating Matrix Effects in the Quantification of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
Welcome to the technical support center for the analysis of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during its quantification, with a specific focus on mitigating matrix effects in LC-MS/MS workflows.
Introduction: The Challenge of a Complex Analyte in a Complex Matrix
This compound is a long-chain polyunsaturated acyl-CoA, a class of molecules that are pivotal in numerous metabolic pathways.[1][2] Their quantification in biological matrices such as plasma is notoriously challenging due to their low endogenous concentrations, inherent instability, and the overwhelming presence of interfering matrix components.[1][3] Matrix effects, particularly ion suppression, are a primary obstacle to achieving accurate and reproducible results in LC-MS/MS analysis.[4][5] This guide will provide a structured approach to understanding, identifying, and overcoming these challenges.
Troubleshooting Guide & FAQs
Q1: I am observing low and inconsistent signal intensity for my analyte. What are the likely causes?
Low and variable signal intensity are common issues when analyzing long-chain acyl-CoAs. The primary culprits are often a combination of matrix effects and analyte degradation.
-
Matrix Effects (Ion Suppression): Biological samples, especially plasma, are rich in phospholipids and proteins that can co-elute with your analyte and suppress its ionization in the mass spectrometer's source.[4][5] This leads to a significant reduction in signal intensity. The high concentration of these endogenous components can effectively "shield" your analyte from the ionization process.[4]
-
Analyte Degradation: As a polyunsaturated molecule, this compound is susceptible to oxidation.[6][7] Improper sample handling, such as repeated freeze-thaw cycles or prolonged exposure to air and light, can lead to its degradation. Additionally, the thioester bond is labile and can be hydrolyzed, especially at non-optimal pH.[3]
-
Suboptimal Sample Preparation: Inefficient extraction and cleanup can lead to both low recovery of the analyte and high levels of matrix components, exacerbating ion suppression.
Q2: How can I determine if matrix effects are the cause of my signal suppression?
A systematic approach is necessary to confirm the presence of matrix effects. The post-column infusion experiment is a classic and effective method.
Experimental Protocol: Post-Column Infusion Analysis
-
Analyte Infusion: Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer's ion source, post-chromatographic column. This will generate a stable baseline signal.
-
Blank Matrix Injection: Inject a protein-precipitated and extracted blank plasma sample (that does not contain the analyte) onto the LC column.
-
Monitor the Signal: Observe the baseline signal of your infused analyte. If there are regions where the signal intensity drops, this indicates that components from the blank matrix are eluting from the column at those retention times and causing ion suppression.
A significant dip in the baseline at or near the expected retention time of your analyte is strong evidence that matrix effects are impacting your quantification.
Q3: What are the best sample preparation strategies to minimize matrix effects for this analyte?
A multi-step approach that combines protein precipitation with a targeted cleanup step is generally the most effective. The goal is to maximize the removal of proteins and phospholipids while ensuring high recovery of your analyte.
Recommended Sample Preparation Workflow:
Caption: Comprehensive sample preparation workflow for acyl-CoA analysis.
Detailed Steps:
-
Protein Precipitation: This is the first and most critical step to remove the bulk of proteins. Acetonitrile is a common and effective choice.[8] Using a 3:1 or 4:1 ratio of ice-cold acetonitrile to plasma is recommended.[8][9]
-
Phospholipid Removal: After protein precipitation, the supernatant will still contain a high concentration of phospholipids.[10] Using a specialized solid-phase extraction (SPE) plate or cartridge designed for phospholipid removal is highly effective.[9][10][11] These products typically use a sorbent that retains phospholipids while allowing the analyte to pass through or be selectively eluted.
-
Solid-Phase Extraction (SPE): For even cleaner samples, a more traditional SPE approach can be used. Mixed-mode or polymeric reversed-phase sorbents can be effective for retaining and concentrating long-chain acyl-CoAs.[12]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Expected Recovery | Impact on Matrix Effects |
| Protein Precipitation (PPT) Alone | Simple, fast, and inexpensive.[10] | Incomplete removal of phospholipids, leading to significant ion suppression.[4] | 80-95% | High |
| Liquid-Liquid Extraction (LLE) | Can provide very clean extracts. | Can be labor-intensive, difficult to automate, and may have lower recovery for more polar analytes. | 60-85% | Low to Medium |
| Solid-Phase Extraction (SPE) | High selectivity, can provide very clean extracts and allows for sample concentration.[12][13] | Requires method development and can be more time-consuming and expensive than PPT.[10] | 70-90% | Low |
| Phospholipid Removal Plates/Cartridges | Simple, fast, and highly effective at removing phospholipids.[10][11] Can be easily automated. | May not remove all other matrix components. | >90% | Low |
Q4: I don't have access to a stable isotope-labeled internal standard. Can I still get reliable quantitative data?
While a stable isotope-labeled (SIL) internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response,[14] it is possible to obtain reliable data without one, though it requires more rigorous method validation.
Strategies for Quantification without a SIL Internal Standard:
-
Matrix-Matched Calibration Curves: Prepare your calibration standards in an extracted blank matrix that is as close as possible to your actual samples. This helps to compensate for the matrix effects that your analyte will experience.
-
Standard Addition: This involves adding known amounts of your analyte to your actual samples and then extrapolating to determine the endogenous concentration. This is a very accurate method but is time-consuming and requires more sample volume.
-
Use of an Analogue Internal Standard: A non-isotopically labeled compound that is structurally and chemically similar to your analyte can be used. However, it is crucial to demonstrate that this analogue experiences the same degree of ion suppression as your analyte.
Q5: My analyte is polyunsaturated. Are there any special precautions I need to take during sample preparation?
Yes, the multiple double bonds in this compound make it susceptible to oxidation, which can lead to underestimation of its concentration.
Precautions to Prevent Oxidation:
-
Work Quickly and at Low Temperatures: Keep samples on ice or at 4°C throughout the entire sample preparation process.
-
Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvent.
-
Minimize Exposure to Air and Light: Work in a low-light environment and keep samples covered as much as possible. Evaporate solvents under a gentle stream of nitrogen.
-
Proper Storage: Store samples and extracts at -80°C until analysis.
The Mechanism of Ion Suppression
Understanding the mechanism of ion suppression is key to effectively combating it. In electrospray ionization (ESI), the analyte needs to be efficiently ionized in the gas phase to be detected by the mass spectrometer. Matrix components can interfere with this process.
Caption: Mechanism of electrospray ionization and ion suppression.
Conclusion
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 5. longdom.org [longdom.org]
- 6. youtube.com [youtube.com]
- 7. jackwestin.com [jackwestin.com]
- 8. agilent.com [agilent.com]
- 9. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Metabolic Fates of Saturated vs. Unsaturated 3-Oxoacyl-CoAs
For researchers, scientists, and professionals in drug development, a nuanced understanding of lipid metabolism is paramount. This guide provides an in-depth comparison of the metabolic roles of saturated and unsaturated 3-oxoacyl-CoAs, the terminal intermediates in each cycle of β-oxidation. We will explore the canonical pathway for saturated variants and the specialized enzymatic machinery required for their unsaturated counterparts, supported by experimental data and detailed protocols.
Introduction: The Central Role of 3-Oxoacyl-CoA in Fatty Acid Oxidation
Fatty acid β-oxidation is a critical catabolic process that breaks down fatty acids to generate acetyl-CoA, NADH, and FADH2, fueling cellular energy production.[1][2] This pathway proceeds through a cyclical series of four enzymatic reactions. The final step of each cycle is the thiolytic cleavage of a 3-oxoacyl-CoA (also known as a β-ketoacyl-CoA) molecule.[2] This reaction, catalyzed by 3-ketoacyl-CoA thiolase, yields a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter.[2][3]
While this process is straightforward for saturated fatty acids, the presence of double bonds in unsaturated fatty acids introduces complexities that necessitate the involvement of auxiliary enzymes to reconfigure the intermediates into substrates recognizable by the core β-oxidation machinery.[4][5] This guide will dissect these differences, focusing on the distinct metabolic handling of saturated versus unsaturated 3-oxoacyl-CoAs.
The Canonical Pathway: Metabolism of Saturated 3-Oxoacyl-CoAs
The β-oxidation of saturated fatty acids is a four-step process that repetitively shortens the acyl-CoA chain.[1][5]
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a trans-double bond between the α and β carbons (C2 and C3).[6]
-
Hydration: Enoyl-CoA hydratase adds a hydroxyl group to the β-carbon.[6]
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone.
-
Thiolysis: 3-ketoacyl-CoA thiolase cleaves the bond between the α and β carbons, releasing acetyl-CoA.[2]
This cycle repeats until the fatty acid is completely converted into acetyl-CoA molecules. The 3-oxoacyl-CoA intermediate in this pathway is always a saturated molecule, allowing for its direct and efficient processing by 3-ketoacyl-CoA thiolase.[3]
Caption: Canonical pathway for saturated fatty acid β-oxidation.
The Challenge of Unsaturation: Metabolism of Unsaturated 3-Oxoacyl-CoAs
The β-oxidation of unsaturated fatty acids presents stereochemical challenges due to their cis double bonds.[7][8] The standard β-oxidation enzymes are unable to process these configurations directly. Therefore, auxiliary enzymes are required to modify the structure of the intermediates.[1][9]
-
Enoyl-CoA Isomerase: This enzyme converts cis- or trans-Δ³ double bonds to the trans-Δ² configuration, which is a substrate for enoyl-CoA hydratase.[5][7]
-
2,4-Dienoyl-CoA Reductase: This enzyme, requiring NADPH, acts on intermediates with conjugated double bonds (e.g., 2,4-dienoyl-CoA), reducing them to a single double bond that can then be acted upon by enoyl-CoA isomerase.[2][7]
These auxiliary enzymes work in concert with the core β-oxidation pathway to ensure the complete degradation of unsaturated fatty acids.[4] The involvement of these additional steps means that the 3-oxoacyl-CoA intermediates generated from unsaturated fatty acids can sometimes retain a double bond at a distal position.
Caption: Auxiliary enzymes in unsaturated fatty acid oxidation.
Direct Comparison: Enzymatic Processing and Metabolic Flux
The primary point of comparison between saturated and unsaturated 3-oxoacyl-CoAs lies in their interaction with 3-ketoacyl-CoA thiolase and the overall metabolic flux through the β-oxidation pathway.
Enzyme Substrate Specificity
3-ketoacyl-CoA thiolases exhibit a broad specificity for the chain length of their substrates but are generally more active towards saturated 3-oxoacyl-CoAs.[3][10] The presence of a double bond, even if not directly at the site of cleavage, can influence the binding affinity and catalytic efficiency of the enzyme.
Studies have shown that the combined activities of 3-hydroxyacyl-CoA dehydrogenase and 3-ketoacyl-CoA thiolase are significantly lower for intermediates derived from unsaturated fatty acids compared to their saturated counterparts. For instance, the metabolic flux for 3-hydroxy-cis-5-enoyl-CoAs was found to be less than 40% of that for the corresponding saturated 3-hydroxyacyl-CoAs.[11]
| Substrate Type | Relative Enzyme Activity | Source |
| Saturated 3-Oxoacyl-CoA | High | [10] |
| Unsaturated 3-Oxoacyl-CoA | Moderate to Low | [11] |
| 2-Methyl-branched 3-Oxoacyl-CoA | Varies by thiolase isoform | [10] |
Metabolic Flux and Regulation
The reduced efficiency of processing unsaturated intermediates can lead to their accumulation. This can have regulatory consequences, as the buildup of acyl-CoA esters can inhibit enzymes in the β-oxidation pathway, including the thiolase itself, and sequester the free Coenzyme A pool.[12] This feedback inhibition can slow down the entire process of fatty acid oxidation.
Experimental Methodologies
To investigate these differences in a laboratory setting, several robust protocols can be employed.
Protocol 1: In Vitro 3-Ketoacyl-CoA Thiolase Activity Assay
This spectrophotometric assay measures the cleavage of a 3-oxoacyl-CoA substrate by monitoring the consumption of the substrate or the formation of the products. A common method involves a coupled enzyme assay.
Principle: The acetyl-CoA produced from the thiolase reaction is used by citrate synthase to condense with oxaloacetate, forming citrate. The consumption of oxaloacetate shifts the equilibrium of the malate dehydrogenase reaction, which oxidizes malate to oxaloacetate and reduces NAD+ to NADH. The increase in NADH absorbance at 340 nm is directly proportional to the thiolase activity.[13]
Step-by-Step Protocol:
-
Prepare a reaction mixture containing:
-
175 mM Tris-HCl (pH 8.5)
-
0.12 mM Coenzyme A
-
2.6 mM Malate
-
0.14 mM NAD+
-
58 nkat Malate Dehydrogenase
-
18 nkat Citrate Synthase
-
Purified 3-ketoacyl-CoA thiolase
-
-
Initiate the reaction by adding the 3-oxoacyl-CoA substrate (e.g., 20 µM of a saturated or unsaturated variant).
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the specific activity of the thiolase for each substrate by using the molar extinction coefficient of NADH.
Caption: Workflow for the coupled thiolase activity assay.
Protocol 2: LC-MS/MS Analysis of Acyl-CoA Profiles
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of acyl-CoA species in biological samples.[14][15]
Principle: This method allows for the separation and specific detection of various acyl-CoA molecules based on their mass-to-charge ratio, enabling a direct comparison of the levels of saturated and unsaturated intermediates.
Step-by-Step Protocol:
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable buffer.
-
Perform a solid-phase extraction (SPE) to isolate and concentrate the acyl-CoA esters.[14]
-
-
LC Separation:
-
MS/MS Detection:
-
Data Analysis:
-
Quantify the concentration of each acyl-CoA species by comparing its peak area to that of a known internal standard (e.g., C17-CoA).[17]
-
Conclusion and Future Directions
The metabolic processing of saturated 3-oxoacyl-CoAs is a highly efficient, linear process. In contrast, the degradation of unsaturated fatty acids requires a more complex enzymatic machinery to handle the stereochemically challenging double bonds. This leads to a comparatively slower metabolic flux for unsaturated intermediates and the potential for their accumulation, which can have regulatory implications for the entire β-oxidation pathway.
Future research should focus on the substrate specificities of individual thiolase isozymes for a wider range of unsaturated 3-oxoacyl-CoAs. Furthermore, investigating the potential signaling roles of accumulated unsaturated acyl-CoA intermediates could provide new insights into the regulation of lipid metabolism and its dysregulation in metabolic diseases.
References
- 1. aocs.org [aocs.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Thiolase - Wikipedia [en.wikipedia.org]
- 4. jackwestin.com [jackwestin.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Beta oxidation - Wikipedia [en.wikipedia.org]
- 7. biochemistryclub.com [biochemistryclub.com]
- 8. Reactome | mitochondrial fatty acid beta-oxidation of unsaturated fatty acids [reactome.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Comparison of metabolic fluxes of cis-5-enoyl-CoA and saturated acyl-CoA through the beta-oxidation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 13. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 16. researchgate.net [researchgate.net]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Substrate Specificity of Fatty Acid Elongases: A Comparative Analysis
For researchers in the fields of lipid metabolism, neuroscience, and drug development, a nuanced understanding of the enzymatic activity of fatty acid elongases is paramount. These enzymes are central to the synthesis of very-long-chain fatty acids (VLCFAs), which are critical components of cellular membranes and precursors for signaling molecules.[1][2] A key aspect of their function lies in their substrate specificity, which dictates the types of fatty acids that are elongated and ultimately the lipid composition of cells and tissues.[2][3]
This guide provides an in-depth comparison of the activity of the fatty acid elongase system with its intermediate, (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA, in the context of other acyl-CoA substrates. We will delve into the mechanistic intricacies of the elongation cycle, present comparative data on substrate preference, and provide a detailed experimental protocol for assessing elongase activity.
The Fatty Acid Elongation Cycle: A Four-Step Enzymatic Cascade
The elongation of fatty acids occurs primarily in the endoplasmic reticulum and involves a four-step cycle that adds a two-carbon unit from malonyl-CoA to an existing fatty acyl-CoA chain.[2] This process is carried out by a multi-enzyme complex. It is crucial to understand that the term "elongase" often refers specifically to the first and rate-limiting enzyme in this cycle, the condensing enzyme (β-ketoacyl-CoA synthase).[4] The substrate specificity of this initial condensing enzyme is the primary determinant of which fatty acids are elongated and at what rate.[2][4]
The four steps of the elongation cycle are:
-
Condensation: An acyl-CoA substrate is condensed with malonyl-CoA by a fatty acid elongase (e.g., a member of the ELOVL family) to form a 3-ketoacyl-CoA.[5]
-
First Reduction: The 3-ketoacyl-CoA intermediate is reduced by a β-ketoacyl-CoA reductase to a 3-hydroxyacyl-CoA.
-
Dehydration: A dehydratase removes a water molecule to create a trans-2,3-enoyl-CoA.
-
Second Reduction: A trans-2-enoyl-CoA reductase reduces the double bond to yield an acyl-CoA that is two carbons longer than the original substrate.
The molecule at the heart of our topic, This compound , is the 3-ketoacyl-CoA intermediate formed during the elongation of (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA (C22:4).[6][7] Its processing by the subsequent enzymes in the complex is generally considered to be rapid and not rate-limiting. Therefore, a direct comparison of the "activity of elongase" with this intermediate versus the initial acyl-CoA substrates is not a standard approach. Instead, we will focus on the substrate preference of the rate-limiting condensing enzyme.
Figure 1. The fatty acid elongation cycle, highlighting the intermediate this compound.
Comparative Substrate Specificity of Mammalian Elongases
In mammals, there are seven identified fatty acid elongases (ELOVL1-7), each exhibiting distinct substrate preferences, tissue distribution, and regulatory mechanisms.[2][3] This diversity allows for the precise control of the cellular lipid composition.[3]
| Elongase | Preferred Substrates | Primary Products | Key Tissue Expression |
| ELOVL1 | C12-C16 saturated and monounsaturated acyl-CoAs | C18-C26 saturated and monounsaturated fatty acids | Ubiquitous, high in skin and myelinating cells |
| ELOVL2 | C20-C22 polyunsaturated acyl-CoAs (PUFAs) | C22-C24 PUFAs (e.g., docosahexaenoic acid - DHA) | Liver, testis, retina |
| ELOVL3 | C16-C22 saturated and monounsaturated acyl-CoAs | C20-C24 saturated and monounsaturated fatty acids | Brown adipose tissue, skin, liver |
| ELOVL4 | C24 and longer PUFAs and saturated fatty acids | Very-long-chain (C28-C38) PUFAs and saturated fatty acids | Retina, skin, brain, testis |
| ELOVL5 | C18-C20 PUFAs | C20-C22 PUFAs (e.g., arachidonic acid) | Liver, adipose tissue, brain |
| ELOVL6 | C12-C16 saturated and monounsaturated acyl-CoAs | C18 saturated and monounsaturated fatty acids | Liver, adipose tissue, brain |
| ELOVL7 | C16-C20 acyl-CoAs, with highest activity for C18 PUFAs | C18-C22 fatty acids | Widespread, high in kidney, liver, and prostate |
Note: The activity of these elongases is typically assayed by measuring the incorporation of radiolabeled malonyl-CoA into the elongated fatty acid product in the presence of a specific acyl-CoA substrate.
Experimental Protocol: In Vitro Fatty Acid Elongase Assay
This protocol provides a robust method for determining the substrate specificity of elongases in microsomal preparations.
Rationale: Microsomes, which are vesicles of fragmented endoplasmic reticulum, contain the complete elongase enzyme complex. By providing a specific unlabeled acyl-CoA substrate and radiolabeled [2-¹⁴C]malonyl-CoA, the activity of the elongase can be quantified by measuring the radioactivity incorporated into the elongated fatty acid products.
Materials:
-
Microsomal protein preparation (from tissue or cultured cells)
-
Acyl-CoA substrates (e.g., C18:3n-6-CoA, C20:4n-6-CoA, C22:5n-3-CoA)
-
[2-¹⁴C]malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 0.1 M potassium phosphate, pH 7.2)
-
Fatty acid-free bovine serum albumin (BSA)
-
Stop solution (e.g., 10% KOH in 80% methanol)
-
Hexane
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, NADPH, and fatty acid-free BSA.
-
Substrate Addition: Add the specific acyl-CoA substrate to be tested to the reaction mixture.
-
Enzyme Addition: Add the microsomal protein preparation to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding [2-¹⁴C]malonyl-CoA.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Saponification: Heat the samples at 65°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.
-
Acidification: Acidify the reaction mixture to protonate the free fatty acids.
-
Extraction: Extract the radiolabeled fatty acid products with hexane.
-
Quantification: Measure the radioactivity in the hexane phase using a scintillation counter.
Figure 2. Workflow for a typical in vitro fatty acid elongase assay.
Conclusion and Future Directions
The substrate specificity of the fatty acid elongase family is a critical determinant of cellular lipid homeostasis. While the intermediate this compound is an essential part of the elongation cycle, the rate and specificity of the overall reaction are primarily governed by the initial condensation step. By understanding the preferences of each ELOVL enzyme for different acyl-CoA substrates, researchers can better elucidate their roles in health and disease. This knowledge is instrumental in developing therapeutic strategies for metabolic disorders, neurological conditions, and other diseases where VLCFA metabolism is dysregulated. Future research focusing on the development of specific inhibitors for individual ELOVL enzymes holds significant promise for targeted therapeutic interventions.
References
- 1. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 2. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Three Types of Elongases from Different Fungi and Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. This compound | C45H72N7O18P3S | CID 71581104 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Metabolic Profiling of Fatty Acyl-CoAs in Disease Models
Introduction: The Central Role and Analytical Challenge of Fatty Acyl-CoAs
Fatty acyl-Coenzyme As (acyl-CoAs) are pivotal intermediates at the crossroads of cellular metabolism.[1] These activated fatty acid molecules are central to lipid synthesis, energy production through β-oxidation, transcriptional regulation, and post-translational protein modifications.[2][3] Consequently, dysregulation in the acyl-CoA pool is intrinsically linked to the pathophysiology of numerous diseases, including cancer, type 2 diabetes, and neurodegenerative disorders.[4][5][6] In cancer, for instance, metabolic reprogramming often involves altered fatty acid synthesis and oxidation to fuel rapid proliferation.[7][8] In type 2 diabetes, elevated levels of certain fatty acyl-CoAs are implicated in the development of insulin resistance.[4][9]
Despite their biological significance, the quantitative profiling of acyl-CoAs presents considerable analytical hurdles. Their inherent instability in aqueous solutions, typically low cellular abundance, and the vast diversity of their chemical structures—spanning short, medium, long, and very-long-chain species—make them a challenging class of metabolites to measure accurately.[1][2][3][10] This guide provides an in-depth comparison of the primary analytical methodologies for profiling fatty acyl-CoAs in disease models. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to design robust, self-validating workflows tailored to their specific research questions.
Comparative Analysis of Core Analytical Platforms
The selection of an analytical platform for acyl-CoA profiling is a critical decision dictated by the specific research goals, including the required sensitivity, the breadth of acyl-CoA species to be measured, and the nature of the biological matrix.[1] While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for its unparalleled sensitivity and specificity, other techniques retain utility for specific applications.[1][11][12]
| Analytical Platform | Principle | Coverage | Sensitivity | Specificity | Key Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation.[11] | Broad (Short to Very-long-chain) | Very High | Very High | Gold standard for comprehensive and quantitative profiling; capable of absolute quantification with internal standards.[3][11] | Higher cost and complexity; requires significant operator expertise.[13] |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection.[10] | Primarily short-chain and more abundant species.[1] | Moderate | Moderate | Relatively simple, cost-effective, and robust for targeted analysis of abundant acyl-CoAs.[1] | Lower sensitivity and specificity; susceptible to interference from co-eluting compounds.[12] |
| GC-MS | Gas chromatographic separation after hydrolysis and derivatization.[14] | Indirect analysis of fatty acid chains. | High | High | Excellent for fatty acid composition analysis after release from CoA.[15] | Does not measure intact acyl-CoAs; requires derivatization, which can introduce variability.[12] |
| NMR Spectroscopy | Measures magnetic properties of atomic nuclei. | Highly abundant species (e.g., acetyl-CoA).[13] | Low | High | Non-destructive; provides detailed structural information. | Low sensitivity requires large sample amounts; not suitable for comprehensive profiling.[1] |
| Fluorometric/Spectrophotometric Assays | Coupled enzymatic reactions leading to a detectable signal.[13] | Specific, highly abundant species (e.g., acetyl-CoA). | Moderate | Moderate | Simple, high-throughput, and inexpensive for single-analyte measurements. | Prone to interference; not suitable for profiling multiple acyl-CoA species.[13] |
Dissecting the Workflow: Causality in Experimental Design
A successful acyl-CoA profiling experiment is built on a series of carefully considered steps, each designed to maximize recovery and ensure data integrity. The following diagram and discussion outline a typical workflow, emphasizing the rationale behind each stage.
Caption: General experimental workflow for LC-MS/MS-based acyl-CoA profiling.
Sample Collection and Metabolic Quenching
The "Why": Acyl-CoA pools are highly dynamic, with rapid enzymatic turnover. The primary objective at this stage is to instantaneously halt all metabolic activity to preserve the in vivo snapshot of acyl-CoA levels. Expert Insight: Flash-freezing the sample in liquid nitrogen is the most effective method for quenching. Any delay can lead to significant changes in acyl-CoA profiles, particularly for low-abundance species, thus compromising the biological relevance of the data. For adherent cells, rapid aspiration of media followed by quenching with ice-cold solvent (e.g., methanol/acetonitrile) is a common and effective practice.
Extraction and the Critical Role of Internal Standards
The "Why": The goal of extraction is to efficiently lyse cells/tissues and solubilize acyl-CoAs while simultaneously removing interfering substances like proteins and complex lipids. The choice of extraction method is paramount for accurate quantification.[14]
-
Protein Precipitation: This common method involves adding a cold organic solvent mixture (e.g., acetonitrile, methanol, isopropanol) to the sample.[12][14] This denatures and precipitates proteins, which are then removed by centrifugation. Acyl-CoAs, being polar, remain in the supernatant. This method is fast but may be less clean than SPE.
-
Solid-Phase Extraction (SPE): SPE provides a more rigorous cleanup by utilizing a stationary phase that selectively retains acyl-CoAs while other matrix components are washed away.[16] This results in a cleaner extract, reducing ion suppression during MS analysis, which is particularly important for complex matrices like liver tissue.
Expert Insight on Internal Standards: Absolute and accurate quantification is impossible without the use of appropriate internal standards (IS).[3] These are compounds added at a known concentration at the very beginning of the extraction process. They co-extract with the endogenous analytes and experience similar matrix effects and potential degradation, thus correcting for sample loss during preparation and variability in instrument response. The best internal standards are stable isotope-labeled (e.g., ¹³C-labeled) versions of the analytes of interest.[17] When these are unavailable, odd-chain fatty acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) are excellent alternatives as they are structurally similar to endogenous species but typically absent or at very low levels in mammalian systems.[11][17]
LC-MS/MS Analysis: Achieving Separation and Specificity
The "Why": Chromatographic separation prior to mass spectrometry is essential to reduce ion suppression, where co-eluting compounds compete for ionization, potentially masking the signal of the analyte of interest.[3]
-
Liquid Chromatography (LC): Reversed-phase chromatography using a C18 column is the most common approach.[12][16] It separates acyl-CoAs based on the hydrophobicity of their fatty acid chain; longer chains are retained longer on the column.[3]
-
Tandem Mass Spectrometry (MS/MS): This technique provides exceptional specificity and sensitivity.[11]
-
Multiple Reaction Monitoring (MRM): This is the preferred mode for targeted quantification. A specific precursor ion (the intact acyl-CoA) is selected, fragmented, and a specific product ion is monitored. This precursor-product pair is highly specific to the target analyte.[3][11]
-
Neutral Loss Scan: For discovery-based profiling, a neutral loss scan can be employed. For example, all acyl-CoAs can lose a characteristic 507 Da fragment (phosphoadenosine diphosphate) upon fragmentation.[12] Scanning for this specific loss allows for the identification of a wide range of potential acyl-CoA species in a sample.[12][18]
-
Application of Acyl-CoA Profiling in Disease Models
The power of acyl-CoA profiling lies in its ability to reveal metabolic shifts that drive disease pathology.
Caption: The central role of the Fatty Acyl-CoA pool in metabolic pathways linked to disease.
Cancer
Cancer cells exhibit profound metabolic reprogramming to support their growth and proliferation.[6] This includes an increased reliance on both the uptake of external fatty acids and their de novo synthesis.[7] The enzymes that activate fatty acids, the Acyl-CoA Synthetases (ACSs), are crucial to both pathways, making them attractive therapeutic targets.[6][7]
-
Experimental Finding: Studies in prostate and hepatic cancer cell lines have used LC-MS/MS to demonstrate distinct acyl-CoA profiles compared to their non-tumorigenic counterparts.[3] For instance, some tumorigenic cells show decreased levels of certain long-chain acyl-CoAs, suggesting a functional shift in fatty acid metabolism that could be exploited for therapy.[3]
Type 2 Diabetes
A hallmark of type 2 diabetes is the dysregulation of fatty acid metabolism, leading to lipid accumulation in non-adipose tissues like skeletal muscle and liver, which contributes to insulin resistance.[4]
-
Mechanistic Insight: Elevated intracellular concentrations of long-chain fatty acyl-CoAs can lead to the production of lipid species like diacylglycerol and ceramides.[4] These molecules can activate signaling cascades (e.g., involving protein kinase C) that impair the insulin signaling pathway.[4] Profiling acyl-CoAs in diabetic models allows researchers to directly quantify these key upstream metabolites and assess the efficacy of interventions aimed at restoring metabolic balance.
Neurodegenerative Diseases
The brain has high energy demands, and mitochondrial β-oxidation of fatty acids is an important metabolic pathway for maintaining neuronal health.[5][19]
-
Pathological Link: Impairments in fatty acid metabolism and the resulting alterations in acyl-CoA pools are increasingly implicated in neurodegenerative disorders.[5][20] For example, the accumulation of very-long-chain fatty acids and their corresponding acyl-CoAs is a key feature of certain leukodystrophies.[19] Profiling these metabolites in brain tissue or relevant cell models can provide direct evidence of pathway disruption and serve as a biomarker for disease progression.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for the robust quantification of fatty acyl-CoAs.
Protocol 1: Extraction of Fatty Acyl-CoAs from Cultured Mammalian Cells
This protocol is adapted from methodologies proven effective for prostate and hepatic cell lines.[3]
-
Cell Culture: Grow cells to ~80-90% confluency in a 10 cm dish.
-
Quenching & Harvesting:
-
Place the culture dish on ice and aspirate the growth medium.
-
Immediately wash the cells twice with 5 mL of ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20 v/v/v) containing a known amount of internal standard (e.g., 1 nmol C17:0-CoA).
-
Scrape the cells into the solvent using a cell lifter.
-
-
Homogenization & Precipitation:
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate on ice for 15 minutes.
-
-
Clarification:
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to an autosampler vial for immediate LC-MS/MS analysis or store at -80°C.[3]
-
Protocol 2: LC-MS/MS Analysis using Multiple Reaction Monitoring (MRM)
This protocol outlines a general approach for targeted quantification on a triple quadrupole mass spectrometer.[11][12]
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: 10 mM Ammonium Hydroxide in 90:10 Acetonitrile:Water.
-
Gradient: A linear gradient from ~5% B to 95% B over 15-20 minutes. Rationale: This gradient effectively separates short-chain (eluting early) from long-chain (eluting late) acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Rationale: Acyl-CoAs ionize efficiently in positive mode, typically as [M+H]⁺ or [M+Na]⁺ ions.[12]
-
MRM Transitions: For each target acyl-CoA and internal standard, set up a specific MRM transition. The precursor ion (Q1) is the m/z of the intact molecule, and the product ion (Q3) is a characteristic fragment. Example for C16:0-CoA: Precursor m/z 1006.4 → Product m/z 499.4.[11]
-
Parameter Optimization: Optimize collision energy (CE) and other source parameters for each transition to achieve maximum signal intensity.
-
-
Quantification:
-
Prepare a calibration curve by serially diluting a mixture of authentic acyl-CoA standards (with a fixed concentration of internal standard) in the extraction solvent.
-
Analyze the standards and biological samples using the same LC-MS/MS method.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Plot the peak area ratios of the standards against their concentrations to generate a linear regression curve.
-
Determine the concentration of each acyl-CoA in the biological samples by interpolating their peak area ratios from the calibration curve.[11]
-
Conclusion
The metabolic profiling of fatty acyl-CoAs is a powerful tool for elucidating the molecular underpinnings of complex diseases. While analytically demanding, a well-designed study utilizing the robust and sensitive capabilities of LC-MS/MS can provide unprecedented insight into the metabolic reprogramming that occurs in cancer, diabetes, and neurodegeneration. By understanding the causality behind each experimental step—from meticulous sample quenching to the logic of internal standardization and the specificity of MS/MS detection—researchers can generate high-quality, reproducible data. This guide serves as a foundational resource to empower scientists to confidently navigate the complexities of acyl-CoA analysis and unlock new avenues for biomarker discovery and therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dysregulation of muscle fatty acid metabolism in type 2 diabetes is independent of malonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Acyl-CoA β-Oxidation in Brain Metabolism and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting Long Chain Acyl-CoA Synthetases for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the Deep Connection Between Lung Cancer and Fatty Acid Metabolism -MetwareBio [metwarebio.com]
- 9. ovid.com [ovid.com]
- 10. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 15. lipidmaps.org [lipidmaps.org]
- 16. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 17. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fatty Acids: An Insight into the Pathogenesis of Neurodegenerative Diseases and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of (9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA as a Novel Biomarker for Peroxisomal Disorders
Introduction: The Evolving Landscape of Peroxisomal Disorder Biomarkers
Peroxisomal disorders, a group of inherited metabolic diseases, are characterized by the dysfunction of peroxisomes, cellular organelles crucial for various metabolic processes, including the beta-oxidation of very-long-chain fatty acids (VLCFAs). The accumulation of these VLCFAs is a hallmark of several peroxisomal disorders, most notably X-linked adrenoleukodystrophy (X-ALD). For decades, the diagnosis and monitoring of these conditions have relied on the measurement of specific VLCFAs in plasma, such as hexacosanoic acid (C26:0), and the calculation of ratios like C24:0/C22:0 and C26:0/C22:0.[1][2] While these markers have proven invaluable, the search for novel biomarkers with enhanced sensitivity, specificity, and prognostic value is a continuous endeavor in the field.
This guide introduces (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA as a potential next-generation biomarker for peroxisomal disorders. As an intermediate in the peroxisomal beta-oxidation of (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, its accumulation could theoretically provide a more dynamic and direct measure of enzymatic dysfunction within the peroxisome. This document provides a comparative analysis of this novel candidate against established biomarkers, outlines a comprehensive validation workflow, and presents detailed experimental protocols for its quantification.
Comparative Analysis: this compound vs. Established Biomarkers
The utility of a biomarker is determined by its analytical validity, clinical validity, and clinical utility. Here, we compare the theoretical advantages and potential challenges of this compound with established biomarkers for peroxisomal disorders.
| Feature | Established Biomarkers (C26:0, C24:0/C22:0, C26:0-lysoPC) | This compound (Potential) |
| Metabolic Proximity to Defect | Accumulate upstream of the entire beta-oxidation pathway. | Direct product of the initial enzymatic steps within the peroxisome, potentially offering a more immediate reflection of pathway flux. |
| Diagnostic Sensitivity | High for X-ALD in males; C26:0-lysoPC shows improved sensitivity for female carriers.[3] | Potentially higher sensitivity in detecting subtle or early-stage peroxisomal dysfunction. |
| Diagnostic Specificity | Generally high for peroxisomal disorders, though elevations can be seen in other conditions.[4] | Potentially higher specificity as it is an intermediate of a specific metabolic pathway within the peroxisome. |
| Prognostic Value | Limited correlation with disease severity or progression.[5] | Unknown, but its dynamic nature could offer better correlation with disease activity. |
| Analytical Complexity | Well-established GC-MS and LC-MS/MS methods. | Requires highly sensitive LC-MS/MS methods due to its likely low physiological concentrations and inherent instability.[6] |
| Current Validation Status | Extensively validated and routinely used in clinical diagnostics.[7] | Not yet validated as a clinical biomarker. |
Metabolic Pathway and Rationale for Biomarker Candidacy
This compound is a key intermediate in the peroxisomal beta-oxidation of very-long-chain polyunsaturated fatty acids.[3] The pathway involves a series of enzymatic reactions that shorten the fatty acyl-CoA chain. A defect in any of the downstream enzymes could lead to the accumulation of this 3-oxoacyl-CoA intermediate.
Caption: Peroxisomal beta-oxidation of a VLCFA.
Comprehensive Validation Workflow
The validation of this compound as a biomarker requires a rigorous, multi-stage process to establish its analytical and clinical validity.
References
- 1. A General Method for Quantification and Discovery of Acyl Groups Attached to Acyl Carrier Proteins in Fatty Acid Metabolism Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Peroxisomal lipid degradation via beta- and alpha-oxidation in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Studies on regulation of the peroxisomal beta-oxidation at the 3-ketothiolase step. Dissection of the rat liver thiolase B gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
A Researcher's Guide to the Comparative Analysis of 3-Oxoacyl-CoA Levels in Diverse Cell Types
For researchers, scientists, and professionals in drug development, understanding the nuances of cellular metabolism is paramount. As a key intermediate in fatty acid β-oxidation, 3-oxoacyl-CoA holds a critical position in cellular bioenergetics. Its intracellular concentration can serve as a valuable indicator of metabolic flux and cellular state. This guide provides an in-depth comparative analysis of 3-oxoacyl-CoA levels across different cell types, supported by detailed experimental methodologies and field-proven insights to ensure technical accuracy and reproducibility.
The Significance of 3-Oxoacyl-CoA in Cellular Metabolism
3-Oxoacyl-CoA is the final intermediate generated in each cycle of fatty acid β-oxidation before the thiolytic cleavage that releases acetyl-CoA. This process is fundamental for energy production from fatty acids, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver. The steady-state concentration of 3-oxoacyl-CoA is a reflection of the rate of fatty acid oxidation and the activity of the enzyme 3-ketoacyl-CoA thiolase, which catalyzes its cleavage[1]. Dysregulation of fatty acid oxidation and, consequently, altered levels of its intermediates, have been implicated in various pathological conditions, including metabolic disorders and cancer[2]. Therefore, the accurate quantification and comparison of 3-oxoacyl-CoA levels in different cell types can provide crucial insights into their metabolic phenotypes and potential therapeutic targets.
Methodologies for the Quantification of 3-Oxoacyl-CoA
The accurate measurement of 3-oxoacyl-CoA is challenging due to its low abundance and inherent instability[3][4]. Two primary analytical approaches are employed for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preferred method for the quantification of acyl-CoAs, including 3-oxoacyl-CoA, owing to its high sensitivity, specificity, and ability to measure multiple analytes simultaneously[5][6].
Principle: This technique separates different acyl-CoA species based on their physicochemical properties using liquid chromatography, followed by their detection and quantification using tandem mass spectrometry. The mass spectrometer is set to detect a specific precursor ion of the target 3-oxoacyl-CoA and its characteristic fragment ion, a technique known as Multiple Reaction Monitoring (MRM), which ensures high specificity[6].
Advantages:
-
High Specificity: The ability to select for both precursor and fragment ions provides exceptional specificity, allowing for the accurate quantification of 3-oxoacyl-CoA even in complex biological matrices.
-
High Sensitivity: LC-MS/MS can detect and quantify acyl-CoAs at very low concentrations, often in the femtomole to picomole range.
-
Multiplexing Capability: This method allows for the simultaneous measurement of a wide range of acyl-CoA species in a single analytical run, providing a comprehensive metabolic snapshot.
Disadvantages:
-
High Initial Cost: The instrumentation required for LC-MS/MS is a significant capital investment.
-
Technical Expertise Required: Operation of the instrument and interpretation of the data require specialized training and expertise.
-
Matrix Effects: Co-eluting compounds from the sample matrix can sometimes interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This can be mitigated through careful sample preparation and the use of stable isotope-labeled internal standards[7].
Enzymatic Assays: A More Accessible Alternative
Enzymatic assays offer a more accessible and cost-effective alternative to LC-MS/MS, although they often lack the specificity for individual acyl-CoA species.
Principle: These assays typically rely on the activity of enzymes that utilize 3-oxoacyl-CoA as a substrate. For instance, an assay for 3-oxoacid CoA-transferase (SCOT) can be used to indirectly measure 3-oxoacyl-CoA levels by monitoring the transfer of the CoA moiety to succinate, a reaction that can be coupled to a detectable change in absorbance or fluorescence[8]. However, it's important to note that commercially available kits specifically for the direct quantification of 3-oxoacyl-CoA are not common. Most available kits target the broader class of Coenzyme A or enzymes involved in its metabolism[9][10].
Advantages:
-
Lower Cost: The instrumentation required for enzymatic assays (e.g., a spectrophotometer or fluorometer) is significantly less expensive than an LC-MS/MS system.
-
Higher Throughput: Enzymatic assays are often amenable to a 96-well plate format, allowing for the rapid analysis of a large number of samples.
Disadvantages:
-
Lower Specificity: Many enzymatic assays are not specific for a single acyl-CoA species and may measure a group of related molecules. For example, an assay for 3-oxoacid CoA-transferase will measure all 3-oxoacid substrates present in the sample.
-
Interference: Other enzymes and substrates present in the sample can interfere with the assay, leading to inaccurate results.
-
Indirect Measurement: These assays often measure the activity of an enzyme that metabolizes 3-oxoacyl-CoA, providing an indirect measure of its concentration.
Experimental Protocols
To ensure the generation of reliable and reproducible data, the following detailed protocols for sample preparation and LC-MS/MS analysis are provided.
Part 1: Sample Preparation from Cultured Cells
The critical first step in accurately quantifying intracellular metabolites is the rapid quenching of metabolic activity and efficient extraction of the target analytes.
Materials:
-
Cultured cells (e.g., in 6-well or 10 cm plates)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold extraction solvent: 80% Methanol in water, pre-chilled to -80°C[5]
-
Internal standard solution (e.g., a stable isotope-labeled 3-oxoacyl-CoA or a structural analog not present in the sample)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C
Protocol:
-
Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any residual medium.
-
Metabolic Quenching and Extraction: Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate (or an appropriate volume for other plate formats). Immediately place the plate on dry ice for 10 minutes to rapidly quench all enzymatic activity.
-
Cell Lysis and Collection: Scrape the frozen cells and methanol into a pre-chilled microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard to each sample. This is crucial for correcting for any sample loss during preparation and for variations in instrument response.
-
Homogenization: Vortex the samples vigorously for 1 minute to ensure complete cell lysis and extraction of metabolites.
-
Protein Precipitation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new microcentrifuge tube.
-
Sample Concentration: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis.
Part 2: LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with a volatile buffer, such as 10 mM ammonium acetate, pH adjusted to ~7-8 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized for the particular column and acyl-CoAs of interest.
-
Flow Rate: Typically 0.2-0.5 mL/min for HPLC and 0.4-0.8 mL/min for UHPLC.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C, to ensure reproducible retention times.
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally preferred for the analysis of acyl-CoAs.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each 3-oxoacyl-CoA of interest and the internal standard must be determined by direct infusion of standards into the mass spectrometer. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da, corresponding to the phosphopantetheine moiety.
-
Source Parameters: The ion source parameters, such as capillary voltage, source temperature, and gas flows, should be optimized to maximize the signal for the target analytes.
Comparative Analysis of 3-Oxoacyl-CoA Levels
The intracellular concentration of 3-oxoacyl-CoA can vary significantly between different cell types, reflecting their primary metabolic functions and energy requirements. While comprehensive, directly comparable datasets remain a focus of ongoing research, the existing literature provides valuable insights into these differences.
| Cell Type Category | Representative Cell Type(s) | Typical 3-Oxoacyl-CoA Levels (Relative) | Primary Metabolic Function | Reference |
| High Fatty Acid Oxidation | Primary Hepatocytes, Cardiomyocytes, Skeletal Muscle Cells | High | Energy production from fatty acids, ketogenesis (liver) | [11][12][13] |
| Lipogenic | Adipocytes, some Cancer Cell Lines (e.g., HepG2) | Moderate to Low | Fatty acid synthesis and storage, rapid proliferation (cancer) | [14][15][16] |
| Glycolytic | Many Cancer Cell Lines (Warburg effect) | Low | Primarily rely on glucose for energy and biomass | [17] |
Hepatocytes: As the central metabolic hub of the body, hepatocytes exhibit high rates of both fatty acid oxidation and synthesis. Primary human hepatocytes generally show higher metabolic activity and lipid accumulation compared to hepatoma cell lines like HepG2 and Huh7[11][12][13]. This suggests that 3-oxoacyl-CoA levels would be expected to be higher in primary hepatocytes under conditions favoring fatty acid oxidation.
Adipocytes: The primary role of white adipocytes is to store energy in the form of triglycerides. While they are capable of fatty acid oxidation, their metabolic phenotype is often dominated by lipogenesis, especially in the fed state[15]. Brown adipocytes, in contrast, are specialized for thermogenesis and exhibit high rates of fatty acid oxidation, suggesting higher levels of 3-oxoacyl-CoA[15].
Myocytes: Skeletal and cardiac muscle cells rely heavily on fatty acid oxidation for energy, particularly during fasting and exercise. Therefore, these cells are expected to maintain relatively high levels of 3-oxoacyl-CoA to fuel their contractile activity.
Cancer Cells: The metabolism of cancer cells is highly heterogeneous. While many cancer cells exhibit the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen, others rely on fatty acid oxidation for energy and biomass production[17]. For instance, some cancer cells, particularly those that are resistant to therapy, have been shown to upregulate fatty acid oxidation[16]. Therefore, 3-oxoacyl-CoA levels in cancer cells can vary widely depending on the specific cell line and its metabolic phenotype.
Visualizing the Metabolic Context of 3-Oxoacyl-CoA
The following diagram illustrates the central role of 3-oxoacyl-CoA within the fatty acid β-oxidation pathway.
Field-Proven Insights and Troubleshooting
Causality behind Experimental Choices:
-
Choice of Extraction Solvent: 80% methanol is a common choice as it effectively precipitates proteins while keeping small polar metabolites, including acyl-CoAs, in solution. The low temperature (-80°C) is critical for immediate quenching of enzymatic reactions[5].
-
Use of Internal Standards: The inherent variability in extraction efficiency and potential for ion suppression in LC-MS/MS make the use of an internal standard non-negotiable for accurate quantification. A stable isotope-labeled version of the analyte is the ideal internal standard as it co-elutes and has identical ionization properties[7].
Self-Validating System:
A robust analytical method should include several quality control measures:
-
Calibration Curve: A calibration curve prepared with known concentrations of a 3-oxoacyl-CoA standard should be run with each batch of samples to ensure accurate quantification.
-
Quality Control (QC) Samples: Pooled samples or samples with known concentrations of the analyte should be interspersed throughout the analytical run to monitor instrument performance and reproducibility.
-
Blank Samples: A blank sample (extraction solvent) should be run to check for any background contamination.
Troubleshooting Common Issues in LC-MS/MS Analysis:
-
Low Signal Intensity: This can be due to poor ionization, ion suppression, or degradation of the analyte. Optimize ion source parameters, check for co-eluting matrix components, and ensure proper sample handling and storage[7].
-
Poor Peak Shape: This can be caused by column degradation, improper mobile phase composition, or sample overload. Ensure the column is in good condition, the mobile phase is correctly prepared, and the sample is appropriately diluted.
-
Inconsistent Retention Times: This can be due to fluctuations in column temperature, mobile phase composition, or flow rate. Ensure the column oven is maintaining a stable temperature and the LC pumps are functioning correctly.
Conclusion
The comparative analysis of 3-oxoacyl-CoA levels across different cell types provides a valuable window into their metabolic programming. While LC-MS/MS stands as the gold standard for its quantification, offering unparalleled sensitivity and specificity, the choice of methodology must be aligned with the specific research question and available resources. By adhering to rigorous experimental protocols and incorporating robust quality control measures, researchers can generate high-quality, reproducible data that will advance our understanding of cellular metabolism in health and disease.
References
- 1. gosset.ai [gosset.ai]
- 2. Fatty Acid Oxidation and its Metabolites Assay - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Human OXCT1(3-Oxoacid Coenzyme A Transferase 1) ELISA Kit [elkbiotech.com]
- 9. usbio.net [usbio.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. Comparison of primary human hepatocytes and hepatoma cell line Hepg2 with regard to their biotransformation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Comparison of Primary Human Hepatocytes and Hepatoma Cell Lines to Model the Effects of Fatty Acids, Fructose and Glucose on Liver Cell Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comparison of Primary Human Hepatocytes and Hepatoma Cell Lines to Model the Effects of Fatty Acids, Fructose and Glucose on Liver Cell Lipid Accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Recent insights into the molecular mechanisms of simultaneous fatty acid oxidation and synthesis in brown adipocytes [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Dynamics of 3-Oxo- vs. 3-Hydroxy-Acyl-CoA Intermediates in Polyunsaturated Fatty Acid Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) is a critical energetic and signaling pathway, primarily occurring within peroxisomes. Each turn of the β-oxidation spiral involves a series of enzymatic modifications, creating transient intermediates with distinct biochemical properties. This guide provides an in-depth comparison of two sequential intermediates: a 3-hydroxyacyl-CoA and its corresponding 3-oxoacyl-CoA, using (9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA as a model system. We will explore their divergent roles as enzymatic substrates, their differing chemical reactivities, and the specific experimental workflows required to differentiate and quantify their functions, thereby offering a clear perspective on their unique contributions to the metabolic cascade.
The Biochemical Context: A Critical Juncture in Peroxisomal β-Oxidation
The β-oxidation of fatty acids is a four-step process that systematically shortens acyl-CoA chains.[1] The conversion of the 3-hydroxyacyl-CoA intermediate to the 3-oxoacyl-CoA represents the third step in this spiral, a critical oxidation reaction that prepares the molecule for the final thiolytic cleavage.[2][3] In eukaryotes, the β-oxidation of VLC-PUFAs is predominantly handled by multifunctional enzymes within peroxisomes.[4]
The precursor, (9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA , is generated by the action of an enoyl-CoA hydratase on a double bond. Its fate is almost exclusively to be a substrate for L-3-hydroxyacyl-CoA dehydrogenase (HADH).[2] This enzyme oxidizes the hydroxyl group at the β-carbon (C3) using NAD+ as an electron acceptor, yielding This compound and NADH.[3][5] This product then serves as the substrate for β-ketoacyl-CoA thiolase, which cleaves the bond between the α- and β-carbons, releasing acetyl-CoA and a shortened acyl-CoA that re-enters the cycle.[5][6]
This enzymatic handoff is a point of significant functional divergence. The 3-hydroxy form is a metabolic intermediate poised for oxidation, while the 3-oxo form is committed to cleavage and chain shortening.
Caption: Key enzymatic steps in peroxisomal β-oxidation.
Comparative Physicochemical and Structural Properties
The functional difference between the two molecules is rooted in the single transformation of a secondary alcohol (hydroxyl group) to a ketone (oxo group) at the C3 position. This seemingly minor change has significant chemical and structural implications.
| Property | (9Z,12Z,15Z,18Z)-3-Hydroxytetracosatetraenoyl-CoA (Precursor) | This compound (Product) |
| Molecular Formula | C45H76N7O18P3S | C45H74N7O18P3S |
| Molecular Weight | 1143.11 g/mol | 1141.09 g/mol |
| Key Functional Group | Secondary alcohol (-CH(OH)-) at C3 | Ketone (-C(=O)-) at C3 |
| Reactivity at C3 | Nucleophilic (hydroxyl oxygen); susceptible to oxidation. | Electrophilic (carbonyl carbon); susceptible to nucleophilic attack, notably by the thiol of Coenzyme A in the thiolase reaction.[1] |
| Stereochemistry | Typically exists as the L- or (S)- stereoisomer, a specific requirement for the dehydrogenase enzyme.[7] | Achiral at the C3 position. |
| Metabolic Role | Substrate for L-3-hydroxyacyl-CoA dehydrogenase.[2] | Substrate for β-ketoacyl-CoA thiolase.[6] |
Divergence in Enzymatic Processing and Metabolic Fate
The distinct chemical structures of the precursor and product dictate their recognition and processing by different enzymes, ensuring the unidirectional flow of the β-oxidation pathway.
-
(9Z,12Z,15Z,18Z)-3-Hydroxytetracosatetraenoyl-CoA (The Precursor): This molecule is the specific substrate for L-3-hydroxyacyl-CoA dehydrogenase (HADH).[8] The enzyme's active site is structured to recognize the L-stereoisomer of the hydroxyl group and position it correctly relative to the NAD+ cofactor for hydride transfer.[9] The enzyme exhibits high specificity; it will not act on the 3-oxo form or other acyl-CoA variants lacking the specific 3-hydroxy group. The turnover of this substrate is tightly coupled to the availability of NAD+, linking the β-oxidation rate to the cell's overall redox state.
-
This compound (The Product): The introduction of the carbonyl group makes this molecule the ideal substrate for β-ketoacyl-CoA thiolase.[10] The electrophilic nature of the β-keto group is key to the catalytic mechanism of thiolase, which uses a cysteine residue in its active site to perform a nucleophilic attack, leading to the cleavage of the C2-C3 bond.[1] This reaction is essentially irreversible, committing the carbon chain to shortening and preventing the backward flow of metabolites.
Experimental Workflows for Functional Characterization
Distinguishing between these two closely related intermediates requires specific and sensitive analytical techniques. Below are validated protocols for assessing enzyme activity and for direct quantification of the molecules.
4.1 Protocol: In Vitro Enzyme Activity Assays
A. Assay for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity
This continuous spectrophotometric assay measures the rate of NADH production, which directly correlates with the oxidation of the 3-hydroxyacyl-CoA substrate.[8][11]
Methodology:
-
Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
100 mM Potassium Phosphate Buffer (pH 7.3)
-
200 µM NAD+
-
50 µM (9Z,12Z,15Z,18Z)-3-Hydroxytetracosatetraenoyl-CoA (substrate)
-
-
Equilibration: Incubate the cuvette in a thermostatted spectrophotometer at 37°C for 5 minutes.
-
Reaction Initiation: Add a small volume (e.g., 10 µL) of purified HADH enzyme or cell lysate to initiate the reaction.
-
Data Acquisition: Immediately monitor the increase in absorbance at 340 nm over 5-10 minutes. The rate of reaction is determined from the linear portion of the absorbance curve.
-
Calculation: Enzyme activity is calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.[12]
B. Coupled Assay for β-Ketoacyl-CoA Thiolase Activity
Directly measuring thiolase activity can be challenging. A reliable method involves a coupled assay where the consumption of the 3-oxoacyl-CoA substrate is monitored in the reverse (synthesis) direction.[13]
Methodology:
-
Reaction Mixture Preparation: In a 1 mL cuvette, prepare a reaction mixture containing:
-
100 mM Tris-HCl Buffer (pH 8.1)
-
25 mM MgCl₂
-
60 µM Coenzyme A (CoA-SH)
-
500 µM Acetyl-CoA
-
-
Equilibration: Incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add purified thiolase enzyme or cell lysate.
-
Data Acquisition: Monitor the decrease in absorbance at 303 nm, which corresponds to the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA (a 3-oxoacyl-CoA analog). The reaction can also be monitored by following the consumption of CoA using reagents like DTNB (Ellman's reagent).
Caption: Workflow for in vitro enzymatic assays.
4.2 Protocol: LC-MS/MS for Direct Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately identifying and quantifying acyl-CoA species within complex biological samples.[14][15][16]
Methodology:
-
Sample Extraction:
-
Homogenize cells or tissues in a cold acetonitrile/methanol/water (40:40:20) solution to quench metabolism and precipitate proteins.
-
Centrifuge at high speed (e.g., 16,000 x g) at 4°C.
-
Collect the supernatant containing the acyl-CoA metabolites.
-
-
Chromatographic Separation:
-
Inject the extract onto a C18 reversed-phase column.
-
Use a gradient elution program with mobile phases typically consisting of an aqueous solution with an ion-pairing agent (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile). This separates the two molecules based on the slight difference in polarity imparted by the hydroxyl vs. oxo group.
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion, selected reaction monitoring (SRM) mode.
-
The precursor ion (Q1) will be the [M+H]⁺ of each molecule.
-
The product ion (Q3) is typically the fragment corresponding to the Coenzyme A moiety after collision-induced dissociation, which is common to both molecules. The specific transition is what provides quantification.
-
Comparative Analytical Data:
| Analyte | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) for SRM | Expected Retention Time |
| 3-Hydroxy-Acyl-CoA | 1144.1 | ~768.6 (CoA fragment) | Slightly earlier due to higher polarity |
| 3-Oxo-Acyl-CoA | 1142.1 | ~768.6 (CoA fragment) | Slightly later due to lower polarity |
Note: Exact m/z values should be calculated based on the precise atomic masses. Retention times are relative and depend on the specific LC method.
Conclusion: From Metabolic Intermediate to Functional Effector
The functional distinction between (9Z,12Z,15Z,18Z)-3-hydroxytetracosatetraenoyl-CoA and its product, this compound, exemplifies the precision of metabolic pathways.
-
The Precursor (3-Hydroxyacyl-CoA) is a controlled checkpoint. Its processing is dependent on the dehydrogenase enzyme and the cellular redox state (NAD+/NADH ratio). It represents a potential point for metabolic regulation.
-
The Product (3-Oxoacyl-CoA) is a committed intermediate. Its formation primes the molecule for an energetically favorable and irreversible thiolytic cleavage, ensuring the efficient shortening of the fatty acid chain. Its inherent electrophilicity necessitates rapid turnover to prevent potential off-target reactions with other cellular nucleophiles.
Understanding these differences is paramount for researchers studying metabolic flux, inborn errors of metabolism, and for drug development professionals targeting fatty acid oxidation pathways. The specific enzymatic steps provide distinct targets for therapeutic intervention, and the analytical methods described herein provide the necessary tools to evaluate the efficacy of such strategies.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 4. Peroxisomal beta-oxidation and polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. gosset.ai [gosset.ai]
- 7. academic.oup.com [academic.oup.com]
- 8. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. orpha.net [orpha.net]
- 14. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
A Comparative Guide to the Role of (9Z,12Z,15Z,18Z)-3-Oxotetracosatetraenoyl-CoA in Peroxisomal Disorders
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal disorders are a devastating group of inherited metabolic diseases characterized by the malfunction of peroxisomes, essential cellular organelles responsible for a multitude of tasks, most notably the breakdown of very long-chain fatty acids (VLCFAs).[1] When this process, known as β-oxidation, is impaired, VLCFAs and their metabolic intermediates accumulate to toxic levels, leading to severe neurological damage and multi-organ dysfunction.[2][3] This guide delves into the specific role of a critical, yet often overlooked, intermediate: (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA . By comparing this molecule to standard biomarkers and exploring the intricate biochemical pathways, we aim to provide a deeper understanding of its significance in the pathophysiology, diagnosis, and therapeutic targeting of peroxisomal disorders such as Zellweger Spectrum Disorder (ZSD) and D-bifunctional protein deficiency (DBP).[4][5]
Section 1: The Biochemical Landscape of Peroxisomal VLCFA β-Oxidation
Peroxisomal β-oxidation is a multi-step enzymatic spiral that systematically shortens VLCFA acyl-CoA chains.[6][7] Unlike mitochondrial β-oxidation, which handles the bulk of dietary fatty acids, the peroxisomal pathway is indispensable for substrates with 22 or more carbons.[8]
The specific substrate leading to the formation of this compound is (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA, a C24:4 acyl-CoA derived from linoleic acid metabolism.[9] The initial steps of its degradation involve a dedicated set of peroxisomal enzymes:
-
Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme that introduces a double bond between the alpha and beta carbons of the acyl-CoA chain, producing H₂O₂ as a byproduct.[10][11] Mutations in the ACOX1 gene cause peroxisomal acyl-CoA oxidase deficiency, a severe disorder marked by VLCFA accumulation and neurodegeneration.[2][12]
-
D-Bifunctional Protein (DBP): This single protein, encoded by the HSD17B4 gene, possesses two distinct enzymatic activities: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase.[5][13] The hydratase function adds a water molecule across the newly formed double bond, and the dehydrogenase function then oxidizes the resulting hydroxyl group. A defect in DBP is catastrophic, leading to the accumulation of VLCFAs and bile acid intermediates.[14][15]
The product of the DBP-catalyzed dehydrogenase step is precisely This compound . The final step is catalyzed by a peroxisomal thiolase, which cleaves this 3-oxo intermediate, releasing a molecule of acetyl-CoA and a shortened (C22) acyl-CoA, which can then undergo further rounds of β-oxidation.[13]
Section 2: this compound as a Pathogenic Biomarker
In healthy individuals, β-oxidation intermediates like 3-oxotetracosatetraenoyl-CoA exist transiently at very low concentrations. However, in peroxisomal disorders, genetic defects create enzymatic bottlenecks.
-
In D-Bifunctional Protein (DBP) Deficiency: A non-functional DBP enzyme directly prevents the conversion of 2-enoyl-CoA to the 3-oxoacyl-CoA intermediate. More critically for our topic, if only the subsequent thiolase is deficient (a rarer condition), the 3-oxoacyl-CoA intermediates, including this compound, would be expected to accumulate. The most common forms of DBP deficiency, however, impact the hydratase and/or dehydrogenase steps, leading to a buildup of the parent VLCFAs and their 2-enoyl-CoA forms.[5][14][16]
-
In Zellweger Spectrum Disorders (ZSD): ZSD results from mutations in PEX genes, which are essential for assembling functional peroxisomes.[4][17] The absence of functional peroxisomes leads to a complete shutdown of the β-oxidation pathway, causing the accumulation of all substrates, including VLCFAs like C24:0 and C26:0, in plasma and tissues.[18][19] Consequently, intermediates that would have been formed within the peroxisome, such as 3-oxotetracosatetraenoyl-CoA, are not produced and therefore do not accumulate.
The primary utility of measuring 3-oxo-VLCFA-CoAs lies in pinpointing specific enzyme defects within the β-oxidation spiral, rather than general peroxisome biogenesis defects.
Section 3: Comparative Analysis: Situating the Biomarker in a Diagnostic Context
The diagnostic landscape for peroxisomal disorders has traditionally relied on measuring the parent VLCFA substrates. Here, we compare the diagnostic value of the 3-oxo intermediate with these established markers.
| Biomarker | Diagnostic Utility | Advantages | Limitations |
| C26:0 & C24:0 VLCFAs | Primary Screen: Elevated levels are the hallmark of peroxisomal dysfunction. Used to diagnose ZSD and X-ALD.[5][18] | Robust, well-established GC-MS methods. High sensitivity for ZSD and X-ALD. | Does not differentiate between specific single-enzyme defects within the β-oxidation pathway. |
| Pristanic & Phytanic Acids | Differential Diagnosis: Helps distinguish between disorders of α-oxidation (Refsum disease) and β-oxidation (DBP deficiency).[15][20] | Provides information on branched-chain fatty acid pathways. | Levels may not be consistently increased in all cases of DBP deficiency.[15] |
| This compound | Specific Enzyme Defect: Potential to specifically identify thiolase deficiencies. Its absence, coupled with VLCFA accumulation, supports a defect upstream (ACOX1 or DBP). | Highly specific to a single enzymatic step. | Technically challenging to measure due to its low abundance and instability. Requires specialized LC-MS/MS.[21] Not a marker for ZSD. |
| Plasmalogens | Confirmatory for ZSD: Deficient biosynthesis is a key feature of ZSD due to the peroxisomal localization of the initial enzymes.[18] | Confirms a general peroxisome biogenesis defect. | Not typically affected in single-enzyme β-oxidation disorders like isolated ACOX1 or DBP deficiency. |
Section 4: Experimental Methodologies for Quantification and Analysis
The analysis of acyl-CoA species is notoriously difficult due to their amphiphilic nature and low cellular abundance. Liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is the gold standard for this purpose.[21]
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. medlineplus.gov [medlineplus.gov]
- 3. mdpi.com [mdpi.com]
- 4. Zellweger Spectrum Disorder - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Case Report: D-bifunctional protein deficiency caused by novel compound heterozygote HSD17B4 variants in a neonate in China [frontiersin.org]
- 6. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
- 7. Beta oxidation - Wikipedia [en.wikipedia.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. (9Z,12Z,15Z,18Z)-Tetracosatetraenoyl-CoA | C45H74N7O17P3S | CID 56928014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Loss or gain of function mutations in ACOX1 cause axonal loss via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ACOX1 | Rupa Health [rupahealth.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Dysfunctional peroxisomal lipid metabolisms and their ocular manifestations [frontiersin.org]
- 14. First Case of Peroxisomal D-bifunctional Protein Deficiency with Novel HSD17B4 Mutations and Progressive Neuropathy in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature [mdpi.com]
- 16. D-Bifunctional Protein Deficiency - Alex - The Leukodystrophy Charity [alextlc.org]
- 17. Characterization of Severity in Zellweger Spectrum Disorder by Clinical Findings: A Scoping Review, Meta-Analysis and Medical Chart Review [mdpi.com]
- 18. LC-MS Based Platform Simplifies Access to Metabolomics for Peroxisomal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deficient activities and proteins of peroxisomal beta-oxidation enzymes in infants with Zellweger syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jsbms.jp [jsbms.jp]
A Comparative Guide to Genetic Knockout Studies of Enzymes in Very-Long-Chain Fatty Acid Metabolism
For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, understanding the precise roles of key enzymes is paramount. This guide provides an in-depth comparison of genetic knockout studies for enzymes involved in the metabolism of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA, a critical intermediate in peroxisomal β-oxidation of very-long-chain fatty acids. By examining the methodologies, phenotypic outcomes, and compensatory mechanisms in various knockout mouse models, we aim to furnish a comprehensive resource for designing and interpreting experiments in this vital area of research.
Introduction to Peroxisomal β-Oxidation and Key Thiolytic Enzymes
Peroxisomal β-oxidation is an essential metabolic pathway for the degradation of a variety of lipids that cannot be processed by mitochondria, including very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and bile acid precursors. The final step of this pathway, the thiolytic cleavage of 3-oxoacyl-CoA esters, is catalyzed by a group of enzymes known as 3-ketoacyl-CoA thiolases. This guide focuses on the genetic knockout studies of several key enzymes implicated in the metabolism of VLCFAs, providing a comparative analysis of their functional roles.
The specific substrate of interest, this compound, is an unsaturated long-chain 3-oxo-fatty acyl-CoA. Its metabolism is crucial for maintaining lipid homeostasis, and dysregulation of this pathway is associated with several metabolic disorders. We will delve into the knockout studies of the following key enzymes:
-
Sterol Carrier Protein X (SCPx): A multifunctional protein with both 3-oxoacyl-CoA thiolase and sterol carrier domains, primarily involved in the metabolism of branched-chain fatty acids.
-
Peroxisomal 3-ketoacyl-CoA Thiolase B (ThB): A key enzyme in the β-oxidation of straight-chain very-long-chain fatty acids.
-
Carnitine O-octanoyltransferase (CROT): A peroxisomal enzyme that facilitates the transport of medium and long-chain fatty acids out of the peroxisome, influencing overall fatty acid metabolism.
-
Alpha-methylacyl-CoA racemase (AMACR): A mitochondrial and peroxisomal enzyme essential for the metabolism of branched-chain fatty acids by converting (R)-stereoisomers to their degradable (S)-stereoisomers.
Comparative Analysis of Genetic Knockout Mouse Models
The generation of knockout mouse models has been instrumental in elucidating the in vivo functions of these enzymes. Below, we compare the methodologies used to create these models and their resulting phenotypes.
Methodologies for Generating Knockout Mice
The two primary techniques employed for generating the knockout mice discussed in this guide are homologous recombination in embryonic stem (ES) cells and the CRISPR/Cas9 system.
| Enzyme Knockout | Primary Generation Method | Reference |
| SCPx | Gene ablation (details not specified in provided abstracts) | [1] |
| Thiolase B (ThB) | Homologous recombination | [2] |
| CROT | CRISPR/Cas9 | [1][3] |
| AMACR | Not explicitly detailed in provided abstracts, but knockout models exist. |
Phenotypic Comparison of Knockout Mice
The knockout of each enzyme results in distinct, and in some cases overlapping, phenotypes, particularly when the animals are subjected to dietary challenges.
| Feature | SCPx Knockout | Thiolase B (ThB) Knockout | CROT Knockout | AMACR Knockout |
| General Phenotype | Generally normal on a standard diet.[1] | Viable, fertile, and healthy at birth with no overt phenotype on a standard diet.[2] | Normolipidemic on a standard diet.[1][3] | Clinically normal on a standard diet. |
| Dietary Challenge | Accumulation of phytol metabolites, reduced body weight gain, and hepatic abnormalities on a phytol-enriched diet.[1] | Reduced peroxisomal β-oxidation of straight-chain fatty acids.[4] | Increased levels of omega-3 fatty acids (EPA, DPA, DHA) in the liver and plasma.[1][3] | Intolerance to a phytol-enriched diet, leading to a disease state. |
| Lipid Metabolism | Impaired metabolism of branched-chain fatty acids.[1] | Thiolase step is the rate-limiting factor for reduced peroxisomal β-oxidation.[4] | Altered fatty acid profile with an increase in medium-chain saturated and unsaturated C24 fatty acids.[5] | Disturbed bile acid pattern and accumulation of methyl-branched fatty acids. |
| Compensatory Mechanisms | Upregulation of L-FABP.[6] | Slight decrease in mRNA levels of other peroxisomal thiolases (thiolase A and SCPx).[2] | Not explicitly detailed in provided abstracts. | Not explicitly detailed in provided abstracts. |
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Here, we provide step-by-step methodologies for key experiments cited in the studies of these knockout mice.
Generation of CROT Knockout Mice via CRISPR/Cas9
This protocol outlines the general steps for creating a CROT knockout mouse model using the CRISPR/Cas9 system, a method known for its efficiency and precision.[7][8]
-
gRNA Design and Synthesis:
-
Design single guide RNAs (sgRNAs) targeting a critical exon of the Crot gene. Computational tools are used to maximize on-target efficiency and minimize off-target effects.
-
Synthesize the designed sgRNAs in vitro.
-
-
Cas9 Preparation:
-
Prepare Cas9 mRNA by in vitro transcription or obtain purified Cas9 protein.
-
-
Zygote Microinjection:
-
Harvest fertilized zygotes from superovulated female mice.
-
Microinject a mixture of the sgRNAs and Cas9 mRNA/protein into the pronucleus or cytoplasm of the zygotes.
-
-
Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
-
Screening of Founder Mice:
-
Genotype the resulting pups by PCR amplification of the targeted genomic region followed by DNA sequencing to identify individuals with indel mutations (insertions or deletions) that disrupt the Crot gene.
-
Breed founder mice with wild-type mice to establish heterozygous and subsequently homozygous knockout lines.
-
Quantification of Fatty Acids in Liver and Plasma by LC-MS
This protocol provides a general framework for the quantitative analysis of fatty acids in biological samples from knockout and wild-type mice, as performed in the CROT knockout study.[1][3]
-
Sample Preparation:
-
Homogenize liver tissue or use plasma samples.
-
Perform a dual-phase metabolite extraction using a methanol/MTBE/water solvent system to separate polar and nonpolar metabolites.
-
Dry the nonpolar phase (containing lipids) under nitrogen and reconstitute in an appropriate solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the extracted lipid samples onto a reverse-phase liquid chromatography column.
-
Elute the fatty acids using a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Detect and quantify the fatty acids using a mass spectrometer operating in negative ion mode with selected reaction monitoring (SRM) or full scan mode.
-
-
Data Analysis:
-
Identify fatty acids based on their retention times and mass-to-charge ratios (m/z) compared to authentic standards.
-
Quantify the concentration of each fatty acid by integrating the peak area and comparing it to a standard curve.
-
Perform statistical analysis to identify significant differences in fatty acid profiles between knockout and wild-type mice.
-
Discussion and Future Directions
The genetic knockout studies of SCPx, Thiolase B, CROT, and AMACR have provided invaluable insights into the intricate network of peroxisomal β-oxidation. The distinct phenotypes observed in these knockout models underscore the specialized, non-redundant roles of these enzymes in lipid metabolism.
The SCPx knockout model highlights the critical function of this enzyme in handling branched-chain fatty acids, a dietary challenge that reveals an otherwise silent phenotype.[1] This model is particularly relevant for studying disorders associated with the accumulation of such fatty acids. The observed upregulation of L-FABP in these mice points to a compensatory mechanism that researchers must consider when interpreting data.[6]
The Thiolase B knockout mouse, while exhibiting a subtle phenotype under standard conditions, has been instrumental in confirming the enzyme's role in the β-oxidation of straight-chain VLCFAs.[2][4] The lack of a severe phenotype suggests that other thiolases, such as thiolase A and SCPx, may partially compensate for its absence, although a slight decrease in their mRNA levels was noted.[2]
The CROT knockout model has unveiled a novel role for this enzyme in regulating the levels of beneficial omega-3 fatty acids.[1][3] This finding opens up new avenues for research into the interplay between peroxisomal metabolism and systemic inflammation and cardiovascular health. The use of advanced metabolomics in this study provides a powerful example of how to uncover unexpected metabolic shifts.
The AMACR knockout model, similar to the SCPx knockout, emphasizes the importance of peroxisomal enzymes in detoxifying dietary components like phytanic acid. The intolerance of these mice to a phytol-enriched diet clearly demonstrates the essential role of AMACR in branched-chain fatty acid metabolism.
Future research should focus on generating double or triple knockout models to unravel the complex interplay and potential redundancy among these enzymes. Furthermore, employing conditional knockout strategies will allow for the investigation of the tissue-specific roles of these enzymes, providing a more nuanced understanding of their functions in different metabolic contexts. The application of sophisticated -omics technologies, as demonstrated in the CROT knockout study, will continue to be a powerful tool for identifying novel metabolic pathways and biomarkers associated with defects in peroxisomal β-oxidation.
Conclusion
This comparative guide provides a detailed overview of the genetic knockout studies of key enzymes involved in the metabolism of this compound. By synthesizing information on the generation of knockout models, their resulting phenotypes, and the experimental protocols used for their characterization, we have aimed to create a valuable resource for the scientific community. The insights gained from these studies are not only fundamental to our understanding of lipid metabolism but also hold significant promise for the development of therapeutic strategies for a range of metabolic diseases.
References
- 1. Carnitine O-octanoyltransferase (CROT) deficiency in mice leads to an increase of omega-3 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of the peroxisomal thiolase B gene in mouse: a new model to study disorders related to peroxisomal lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A role for the peroxisomal 3-ketoacyl-CoA thiolase B enzyme in the control of PPARα-mediated upregulation of SREBP-2 target genes in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of dietary phytol on lipid metabolism in SCP2/SCPX/L-FABP null mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generating a CRISPR knockout mouse through a strong premature termination codon: a cautionary tale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CRISPR Turbo Accelerated KnockOut (CRISPy TAKO) for Rapid in vivo Screening of Gene Function [frontiersin.org]
A Comparative Guide to Lipidomic Analysis for the Functional Validation of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
Introduction: Elucidating the Role of a Key Metabolic Intermediate
In the intricate landscape of lipid metabolism, the synthesis of very-long-chain fatty acids (VLCFAs) is a critical process for cellular structure and signaling. (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA is a pivotal, yet transient, intermediate in the elongation pathway of polyunsaturated fatty acids.[1][2] Its position as the direct product of the condensation reaction catalyzed by fatty acid elongase (ELOVL) enzymes makes it a crucial control point in the generation of longer fatty acid chains.[1] Understanding and validating the function of this molecule is paramount for researchers in metabolic diseases, neurology, and drug development, as dysregulation of VLCFA metabolism is implicated in a range of pathologies.[1]
This guide provides a comprehensive comparison of methodologies for the functional validation of this compound, with a primary focus on a robust lipidomic analysis workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind this approach, compare its performance with alternative techniques, and provide detailed experimental protocols to empower researchers to confidently investigate the function of this and similar fatty acyl-CoA molecules.
The Biochemical Context: A Snapshot of Fatty Acid Elongation
The elongation of fatty acids occurs in a four-step cycle within the endoplasmic reticulum.[1] this compound is formed in the first, rate-limiting step, where a two-carbon unit from malonyl-CoA is added to a pre-existing acyl-CoA. This 3-oxo intermediate is then rapidly processed through subsequent reduction, dehydration, and a second reduction to yield a saturated, elongated acyl-CoA, which can then re-enter the cycle for further elongation or be channeled into various metabolic pathways.
Caption: The fatty acid elongation cycle, highlighting the position of this compound.
Core Methodology: Lipidomic Analysis by LC-MS/MS
A targeted lipidomic approach using LC-MS/MS is the premier method for the direct and quantitative analysis of this compound and its related metabolites. This technique offers unparalleled sensitivity and specificity, allowing for the precise measurement of low-abundance, transient molecules within complex biological matrices.[3][4][5]
The causality behind this choice lies in the inherent chemical properties of fatty acyl-CoAs. Their amphipathic nature and thermal lability make them unsuitable for direct analysis by methods like Gas Chromatography (GC) without extensive and often inefficient derivatization.[6] LC-MS/MS, however, allows for the analysis of the intact molecule, preserving its structural integrity and providing a direct measure of its abundance.[7][8]
Caption: A streamlined workflow for the lipidomic analysis of fatty acyl-CoAs by LC-MS/MS.
Experimental Protocol: Targeted LC-MS/MS Analysis
This protocol is designed as a self-validating system, incorporating internal standards for accurate quantification and quality control samples to monitor instrument performance.
1. Sample Preparation and Extraction:
-
Metabolic Quenching: Immediately after harvesting, quench metabolic activity by washing cells or tissues with ice-cold phosphate-buffered saline (PBS) followed by immersion in a pre-chilled (-80°C) methanol/water (80:20, v/v) solution. This is a critical step to halt enzymatic activity and preserve the in vivo metabolic state.
-
Internal Standard Spiking: Prior to extraction, spike the samples with a known concentration of a suitable internal standard, such as a deuterated or ¹³C-labeled acyl-CoA of similar chain length and saturation (e.g., D4-palmitoyl-CoA). This is essential for correcting for variations in extraction efficiency and matrix effects.
-
Lipid Extraction: Employ a modified Bligh-Dyer or Folch extraction using a chloroform:methanol:water solvent system.[9] The acidic conditions of some protocols can be detrimental to acyl-CoA stability; therefore, maintaining a neutral pH is recommended.
-
Phase Separation and Collection: Centrifuge the mixture to achieve phase separation. Carefully collect the lower organic phase containing the lipids and acyl-CoAs.
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the LC mobile phase (e.g., 90:10 methanol:water).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a reverse-phase C18 column with a gradient elution of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., 10 mM ammonium acetate in methanol:acetonitrile). The gradient should be optimized to achieve separation of the target analyte from isomeric and isobaric interferences.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. The analysis is performed using Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion of authentic standards. A characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is often used for acyl-CoA analysis.[5]
-
3. Data Analysis and Validation:
-
Quantification: Integrate the peak areas of the MRM transitions for the endogenous analyte and the internal standard. Calculate the concentration of the target molecule by comparing the peak area ratio to a standard curve generated with known concentrations of the authentic standard.
-
Functional Validation: Compare the quantified levels of this compound across different experimental conditions (e.g., wild-type vs. enzyme knockout cells, treated vs. untreated). A statistically significant change in the abundance of this intermediate provides strong evidence for the function of the enzyme or pathway under investigation.
Comparative Analysis of Methodologies
While LC-MS/MS is the gold standard, other techniques can be employed, each with its own set of advantages and limitations. The choice of method should be guided by the specific research question, available instrumentation, and the desired level of quantitative rigor.
| Feature | LC-MS/MS | GC-MS | Enzyme Activity Assays (e.g., Radiometric) |
| Analyte Form | Intact molecule | Derivatized fatty acid | Enzyme activity |
| Specificity | Very High | High | Moderate to High |
| Sensitivity | Very High (fmol-pmol) | High (pmol) | High (depends on substrate specific activity) |
| Throughput | Moderate | Low to Moderate | High |
| Quantitative Accuracy | High (with internal standards) | Moderate (derivatization variability) | Relative or absolute (with standards) |
| Primary Output | Absolute or relative concentration | Relative abundance of fatty acids | Rate of reaction (e.g., nmol/min/mg) |
| Key Advantage | Direct measurement of intact acyl-CoA | High chromatographic resolution for isomers | Direct measure of enzyme function |
| Key Disadvantage | High initial instrument cost | Requires derivatization, indirect measure | Indirect measure of substrate levels |
Alternative 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of fatty acids due to its excellent chromatographic resolution.[6][7] However, for acyl-CoAs, it requires a hydrolysis step to release the fatty acid, followed by derivatization (e.g., methylation) to increase volatility.[6] This makes it an indirect method for validating the function of this compound. While it can provide valuable information about the overall fatty acid profile, it cannot directly measure the concentration of the intact acyl-CoA intermediate.
Alternative 2: Enzyme Activity Assays
Enzyme activity assays provide a functional readout of the enzymes that produce or consume this compound. These assays can be radiometric, colorimetric, or fluorometric.[10][11][12] For example, a radiometric assay could use a radiolabeled precursor (e.g., [¹⁴C]-malonyl-CoA) and measure the incorporation of the label into the elongated fatty acid product. While these assays are excellent for characterizing enzyme kinetics and inhibition, they do not directly measure the endogenous levels of the acyl-CoA intermediate.[13] They are a valuable complementary approach to lipidomic analysis.
Data Interpretation and Case Study
To illustrate the power of the lipidomic approach, consider a hypothetical experiment investigating the function of a novel ELOVL enzyme.
Experimental Design:
-
Group 1: Wild-type cells
-
Group 2: ELOVL knockout (KO) cells
-
Group 3: KO cells transfected with a plasmid to re-express the ELOVL enzyme (rescue)
Hypothetical Results:
| Analyte | Wild-Type (pmol/mg protein) | ELOVL KO (pmol/mg protein) | Rescue (pmol/mg protein) |
| (9Z,12Z,15Z,18Z)-tetracosatetraenoyl-CoA (Precursor) | 5.2 ± 0.6 | 15.8 ± 1.8 | 6.1 ± 0.7 |
| This compound | 1.8 ± 0.2 | < LOD | 1.5 ± 0.3 |
| (9Z,12Z,15Z,18Z,21Z)-hexacosatetraenoyl-CoA (Product) | 3.4 ± 0.4 | < LOD | 3.1 ± 0.5 |
LOD: Limit of Detection
Interpretation: The data clearly demonstrate a significant accumulation of the precursor acyl-CoA and a complete absence of the 3-oxo intermediate and the final elongated product in the ELOVL KO cells. This provides strong evidence that the knocked-out enzyme is responsible for the condensation step that produces this compound. The successful rescue of the phenotype upon re-expression of the enzyme further validates this conclusion. This type of direct, quantitative data is only achievable through a targeted lipidomic analysis.
Conclusion: A Robust Framework for Functional Validation
The functional validation of this compound is a critical step in understanding the regulation of VLCFA synthesis. While several analytical techniques can provide insights into fatty acid metabolism, a targeted lipidomic analysis by LC-MS/MS offers the most direct, sensitive, and specific approach for quantifying this key intermediate. By providing a direct measure of the substrate and product of a specific enzymatic step, this methodology allows for unambiguous functional validation. When combined with complementary techniques such as enzyme activity assays, researchers can build a comprehensive and robust understanding of the intricate pathways of lipid metabolism.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids in Transgenic Oilseeds: Constraints on Their Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genotic.com [genotic.com]
- 11. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Core Directive: A Precautionary Approach to Disposal
Given the absence of a specific Safety Data Sheet (SDS) for (9Z,12Z,15Z,18Z)-3-oxotetracosatetraenoyl-CoA, a precautionary principle is paramount. This compound, an unsaturated fatty acyl-CoA, should be handled as a potentially hazardous chemical. The disposal procedures outlined below are rooted in established guidelines from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for laboratory chemical waste, as well as best practices for analogous long-chain fatty acyl-CoA esters.[1][2][3][4][5][6][7] Adherence to your institution's specific Chemical Hygiene Plan (CHP) is mandatory.[8][9]
Hazard Assessment and Personal Protective Equipment (PPE)
| Hazard Category | Recommended Personal Protective Equipment (PPE) | Precautionary Statements |
| Skin Irritation (Potential) | Chemical-resistant gloves (e.g., nitrile) | Wash hands thoroughly after handling. Remove contaminated clothing and wash before reuse. |
| Eye Irritation (Potential) | Safety glasses with side shields or goggles | Wear eye protection. In case of contact, rinse cautiously with water for several minutes. |
| General Handling | Laboratory coat | Do not eat, drink, or smoke when handling this product. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a critical aspect of laboratory safety and environmental responsibility. The following protocol provides a systematic workflow for its safe management.
1. Waste Identification and Segregation:
-
Classify all materials that have come into contact with this compound as hazardous chemical waste. This includes:
-
Unused neat compound
-
Solutions containing the compound
-
Contaminated labware (e.g., pipette tips, vials, gloves, bench paper)
-
-
Segregate this waste stream from other types of laboratory waste, such as biological or radioactive waste.[1] Crucially, do not mix it with incompatible chemicals.[10] For instance, store it separately from strong acids, bases, and oxidizing agents.[10]
2. Waste Collection and Container Management:
-
Use a designated and compatible hazardous waste container .[2][11] The container must be in good condition, leak-proof, and have a secure screw-top cap.[10]
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name: "this compound".[11][12] List all other components of the waste, including solvents and their approximate percentages.[11]
-
Keep the waste container closed at all times , except when adding waste.[11] Do not leave a funnel in the container.[11]
3. Contaminated Labware and Container Rinsing:
-
Solid Waste: Disposable items like gloves, pipette tips, and contaminated paper should be placed directly into the designated solid hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated liquid hazardous waste container.
-
Empty Containers: Any container that held a stock solution of this compound must be triple-rinsed with a suitable solvent in which the compound is soluble (e.g., ethanol or another appropriate organic solvent).[2] The rinsate must be collected and disposed of as hazardous liquid waste.[2] After triple-rinsing, the original container can be disposed of as non-hazardous waste, ensuring the label is defaced or removed.[2]
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][10][11]
-
The SAA must be under the control of laboratory personnel.[2][11]
-
Ensure the SAA is away from sources of heat and ignition.[3]
-
Regularly inspect the waste container for any signs of leakage.[10][11]
5. Final Disposal:
-
Once the waste container is full (or within one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal.[2][10]
-
Do not under any circumstances dispose of this compound or its contaminated materials down the drain or in the regular trash. [2][3] This is to prevent potential harm to aquatic life and contamination of wastewater systems.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. usbioclean.com [usbioclean.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EPA Releases New Rule for Pharmaceutical Waste - Biomedical Waste Disposal | Fast, Easy, Convenient [bwdus.com]
- 5. Tips for Proper Bio-Medical Waste Disposal [emsllcusa.com]
- 6. epa.gov [epa.gov]
- 7. getbiomed.com [getbiomed.com]
- 8. osha.gov [osha.gov]
- 9. md.rcm.upr.edu [md.rcm.upr.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. research.columbia.edu [research.columbia.edu]
- 12. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
